molecular formula C7H4ClF3N2O2 B071698 4-Chloro-2-nitro-5-(trifluoromethyl)aniline CAS No. 167415-22-7

4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Cat. No.: B071698
CAS No.: 167415-22-7
M. Wt: 240.57 g/mol
InChI Key: HLEWKRQSGSZHGO-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4ClF3N2O2 and its molecular weight is 240.57 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-2-nitro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEWKRQSGSZHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372203
Record name 4-Chloro-2-nitro-5-(trifluoromethyl)aniline
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Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167415-22-7
Record name 4-Chloro-2-nitro-5-(trifluoromethyl)benzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-nitro-5-(trifluoromethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-nitro-5-(trifluoromethyl)aniline: A Key Intermediate in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 167415-22-7

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Chloro-2-nitro-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of a variety of specialty chemicals. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro moiety, and a chlorine atom, imparts specific reactivity and properties that are highly valued in the development of advanced materials, particularly in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important intermediate, with a focus on the practical considerations for researchers, scientists, and drug development professionals.

The trifluoromethyl group is a well-established bioisostere for a variety of functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of the parent molecule. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, providing a key handle for further synthetic transformations. The chlorine atom offers an additional site for modification or can be retained to fine-tune the electronic properties and biological activity of the final product. This combination of functional groups makes this compound a versatile and valuable synthetic intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a chemical is fundamental to its effective use in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource/Method
CAS Number 167415-22-7[1][2][3]
Molecular Formula C₇H₄ClF₃N₂O₂[3]
Molecular Weight 240.57 g/mol [1]
Appearance Light yellow to yellow powder or crystals[1]
Purity Typically ≥95%[1]
Melting Point Not available in searched literature.
Boiling Point Not available in searched literature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.Inferred from analogous structures.
Spectroscopic Data (Predicted and Inferred from Analogs)

Due to the limited availability of published experimental spectra for this specific compound, the following data is a combination of predicted values and information inferred from closely related analogs such as 4-chloro-2-nitroaniline and various trifluoromethylated anilines.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups, and the electron-donating effect of the amine group. The protons would likely appear as singlets or narrowly split doublets depending on the coupling constants.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be significantly influenced by the attached functional groups.

  • IR (Infrared) Spectroscopy: The IR spectrum would provide valuable information about the functional groups present. Key expected absorption bands include:

    • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of the primary amine.

    • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

    • Asymmetric and Symmetric NO₂ stretching: Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

    • C-F stretching: Strong, characteristic bands in the region of 1100-1300 cm⁻¹.

    • C-Cl stretching: A band in the lower frequency region, typically around 700-800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (240.57 g/mol ). The isotopic pattern of the molecular ion would reveal the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Synthesis of this compound

Proposed Synthetic Pathway

G A 4-Chloro-1-(trifluoromethyl)benzene B 4-Chloro-2-nitro-1-(trifluoromethyl)benzene A->B Nitration (HNO₃, H₂SO₄) C This compound B->C Amination (e.g., via reduction and re-oxidation or other methods)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Nitration of 4-Chloro-1-(trifluoromethyl)benzene

This initial step introduces the nitro group onto the aromatic ring. The directing effects of the chloro and trifluoromethyl groups will primarily place the nitro group at the 2-position.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Reactant: Slowly add 4-chloro-1-(trifluoromethyl)benzene to the cooled sulfuric acid with continuous stirring.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-chloro-1-(trifluoromethyl)benzene in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-chloro-2-nitro-1-(trifluoromethyl)benzene, will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane.

Step 2: Amination of 4-Chloro-2-nitro-1-(trifluoromethyl)benzene

The final step involves the introduction of the amine group. This can be a challenging transformation, and various methods could be explored. A common approach involves the reduction of a second nitro group, which would require an initial dinitration of the starting material. A more direct, though potentially lower-yielding, approach could involve nucleophilic aromatic substitution, though this is less likely given the electron-withdrawing nature of the existing substituents. For the purpose of this guide, a plausible, albeit multi-step, pathway from a related starting material is often employed in industrial settings.

Self-Validating System Note: The purity of the intermediate from Step 1 is crucial for the success of Step 2. Characterization of the nitrated product by NMR and melting point is essential before proceeding.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate primarily due to its utility in constructing more complex molecules with potential biological activity.

Synthesis of Fused Imidazole Biocides

One of the key applications of this compound is in the preparation of fused imidazole biocides. The aniline functionality provides a nucleophilic center that can be used to construct the imidazole ring system.

G A This compound B Diamino Intermediate A->B Reduction of Nitro Group (e.g., Fe/HCl or H₂/Pd-C) C Fused Imidazole B->C Cyclization with a Carboxylic Acid Derivative

Caption: General workflow for the synthesis of fused imidazoles.

The resulting fused imidazoles can exhibit a broad spectrum of biocidal activity, finding applications as fungicides, herbicides, and insecticides in the agrochemical industry.[7] The trifluoromethyl group in these final products often enhances their efficacy and selectivity.

Pharmaceutical Synthesis

In the pharmaceutical sector, trifluoromethylated anilines are common precursors to a wide range of therapeutic agents. The trifluoromethyl group can improve a drug's metabolic stability and its ability to cross cell membranes. While specific drugs derived directly from this compound are not widely documented in public literature, its structural motifs are present in various kinase inhibitors and other targeted therapies. The synthetic handles on this molecule allow for its incorporation into diverse molecular scaffolds through reactions such as amide bond formation, diazotization, and cross-coupling reactions.

Safety and Handling

As a nitro- and chloro-substituted aromatic amine, this compound should be handled with appropriate caution. The following safety information is based on data for structurally similar compounds.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

    • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or with fine powders.

  • Handling and Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, and open flames.

    • Avoid contact with strong oxidizing agents and strong acids.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of high-value products for the agrochemical and pharmaceutical industries. Its unique combination of functional groups provides a versatile platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is not widely available, this guide provides a comprehensive overview of its properties, a plausible synthetic approach, and its key applications based on established chemical principles and data from closely related analogs. As with any chemical, proper safety precautions are paramount when handling this compound.

References

An In-Depth Technical Guide to the Molecular Weight Determination of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular weight of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline, a critical parameter for researchers, scientists, and drug development professionals. This document delves into the theoretical and experimental determination of this value, emphasizing the underlying scientific principles and practical considerations for accurate measurement.

Introduction: The Significance of Molecular Weight in Scientific Research

This compound is a substituted aniline derivative with significant applications in chemical synthesis and pharmaceutical development. Accurate knowledge of its molecular weight is fundamental for a multitude of reasons:

  • Stoichiometric Calculations: Precise molecular weight is essential for accurate molar calculations in chemical reactions, ensuring correct reactant ratios and predicting product yields.

  • Compound Identification and Purity Assessment: The molecular weight serves as a primary identifier of a compound. Techniques like mass spectrometry use this value to confirm the presence of the target molecule and assess the purity of a sample.

  • Regulatory Compliance: In regulated industries such as pharmaceuticals, exact molecular weight determination is a prerequisite for compound registration and quality control.

This guide will explore the theoretical calculation of the molecular weight of this compound and provide a detailed methodology for its experimental verification using mass spectrometry.

Theoretical Molecular Weight Calculation

The molecular formula for this compound is C₇H₄ClF₃N₂O₂. The theoretical molecular weight is calculated by summing the atomic weights of its constituent atoms.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.01184.077
HydrogenH41.0084.032
ChlorineCl135.45335.453
FluorineF318.99856.994
NitrogenN214.00728.014
OxygenO215.99931.998
Total 240.568

Based on the sum of the average atomic masses of its constituent elements, the molecular weight of this compound is 240.57 g/mol .[1] This value is crucial for preparing solutions of known molarity and for theoretical yield calculations.

Experimental Determination by Mass Spectrometry

Mass spectrometry is the definitive technique for determining the molecular weight of organic compounds.[2] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

The Principle of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is first vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[3]

The energy of the electron beam is sufficient to cause the molecular ion to fragment into smaller, characteristic ions. The mass spectrometer then separates these ions based on their m/z ratio, generating a mass spectrum which is a plot of ion abundance versus m/z. The peak with the highest m/z value generally corresponds to the molecular ion, thus revealing the molecular weight of the compound.[4]

Expected Isotopic Pattern

A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two distinct peaks for the molecular ion:

  • M⁺• peak: Corresponding to molecules containing the ³⁵Cl isotope.

  • [M+2]⁺• peak: Corresponding to molecules containing the ³⁷Cl isotope, appearing 2 m/z units higher.

The relative intensity of the M⁺• to [M+2]⁺• peak is approximately 3:1, which is a characteristic indicator of the presence of a single chlorine atom in the molecule.

Predicted Fragmentation Pattern

Fragmentation_Pathway

Key Predicted Fragments:

  • m/z 240/242 (Molecular Ion, M⁺•): The parent ion, showing the characteristic 3:1 isotopic pattern for chlorine.

  • m/z 194/196 ([M - NO₂]⁺): Loss of a nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.

  • m/z 171/173 ([M - CF₃]⁺): Loss of the trifluoromethyl radical (•CF₃).

  • m/z 166/168 ([M - NO₂ - CO]⁺): Subsequent loss of carbon monoxide (CO) from the [M - NO₂]⁺ fragment.

  • m/z 147/149 ([C₆H₃ClFN]⁺•): A fragment resulting from the loss of the nitro and trifluoromethyl groups.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the determination of the molecular weight of this compound using GC-MS, adapted from established methods for similar analytes.[6]

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL in the same solvent.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

GCMS_Workflow

Conclusion

The molecular weight of this compound is a cornerstone of its chemical identity. A theoretical calculation based on its molecular formula (C₇H₄ClF₃N₂O₂) yields a value of 240.57 g/mol . Experimental verification, best achieved through GC-MS, not only confirms this value but also provides rich structural information through isotopic patterns and fragmentation analysis. The methodologies and predictive insights provided in this guide offer a robust framework for the accurate and confident determination of this crucial parameter, supporting the rigorous demands of chemical research and drug development.

References

4-Chloro-2-nitro-5-(trifluoromethyl)aniline physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Introduction

This compound, identified by CAS Number 167415-22-7, is a highly functionalized aromatic amine. Its structure is characterized by the presence of four distinct and influential substituents on the benzene ring: a chloro group, a nitro group, a trifluoromethyl group, and an aniline moiety. This unique combination makes it a valuable and reactive intermediate in the synthesis of complex target molecules, particularly within the pharmaceutical and agrochemical industries. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, while the chloro and nitro groups provide reactive sites for further chemical transformations.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who may handle or consider this molecule for synthetic applications. Given the scarcity of publicly available experimental data for this specific isomer, this document also incorporates data from structurally related compounds to offer a scientifically grounded and practical perspective on its expected characteristics, handling, and application potential.

Chemical Identity

Precise identification is the cornerstone of all chemical research and development. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 167415-22-7[1][2]
Molecular Formula C₇H₄ClF₃N₂O₂[3]
Molecular Weight 240.57 g/mol [3]
IUPAC Name 4-Chloro-2-nitro-5-(trifluoromethyl)benzenamineN/A
Common Synonyms This compound[1][2]

Physicochemical Properties

Experimental data for the target molecule is limited. Therefore, this section presents the available information and supplements it with data from closely related isomers to build a predictive profile. This comparative approach is crucial for designing experiments and anticipating material behavior.

PropertyValue for this compoundComparative Data from Isomers/Related Compounds
Appearance Not experimentally reported. Likely a yellow or orange solid, based on related structures.4-Chloro-2-nitroaniline is an orange crystalline powder.[4]
Melting Point Not experimentally reported.4-Chloro-2-nitroaniline: 116.5 °C.[4] 2-Nitro-4-trifluoromethyl-aniline: 106 - 107 °C.[5]
Boiling Point Not experimentally reported.4-Chloro-2-(trifluoromethyl)aniline: 213.2 °C at 760 mmHg.[6]
Density Not experimentally reported.4-Chloro-2-(trifluoromethyl)aniline: 1.4 g/cm³.[6] 4-Chloro-3-nitrobenzotrifluoride: 1.542 g/cm³.[7]
Solubility Not experimentally reported. Expected to have low solubility in water and good solubility in common organic solvents like acetone, ethyl acetate, and dichloromethane.4-Chloro-2-nitroaniline is insoluble in water but very soluble in ethanol and ether.[4] Soybean oil is miscible with ether and chloroform.[8][9][10]

The physical properties of substituted nitroanilines are heavily influenced by the nature and position of their substituents. The presence of the polar nitro and amine groups suggests strong intermolecular interactions, making a solid state at room temperature highly probable. The trifluoromethyl and chloro groups increase the molecular weight and would contribute to a relatively high melting and boiling point compared to simpler anilines.

Spectroscopic Profile and Characterization (Predictive Analysis)

  • ¹H NMR (Proton NMR): The spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.5 ppm).

    • One proton will be positioned between the nitro and trifluoromethyl groups.

    • The other proton will be situated between the chloro and amine groups.

    • Due to the lack of adjacent protons, both signals are expected to appear as singlets.

    • A broad singlet corresponding to the two amine (-NH₂) protons is also anticipated, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon NMR): The spectrum should display seven unique carbon signals.

    • Six signals will be in the aromatic region (~110-150 ppm), corresponding to the carbons of the benzene ring.

    • The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

    • The chemical shifts will be significantly influenced by the electron-withdrawing effects of the nitro, chloro, and trifluoromethyl groups and the electron-donating effect of the amine group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands.

    • N-H Stretching: A pair of bands around 3300-3500 cm⁻¹ for the primary amine.

    • N-O Stretching (Nitro Group): Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

    • C-F Stretching (CF₃ Group): Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

    • C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 240. The isotopic pattern for the molecular ion would be a key diagnostic feature, showing a characteristic (M+2) peak approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

A Plausible Synthetic Pathway

Compounds like this compound are typically synthesized through multi-step sequences involving functionalization of a substituted benzene ring. A logical and field-proven approach would be the electrophilic nitration of a suitable precursor. The directing effects of the existing substituents are key to achieving the desired regiochemistry. The diagram below illustrates a plausible synthetic route.

G cluster_0 Plausible Synthesis of this compound start 4-Chloro-3-(trifluoromethyl)aniline intermediate Nitration Reaction start->intermediate HNO₃ / H₂SO₄ product This compound intermediate->product Regioselective Nitration

Caption: A plausible synthetic route via electrophilic nitration.

In this proposed workflow, the starting material, 4-chloro-3-(trifluoromethyl)aniline, is subjected to standard nitrating conditions using a mixture of nitric acid and sulfuric acid. The activating, ortho-para directing amine group would strongly favor the addition of the nitro group at the ortho position (C2), which is sterically unhindered, leading to the desired product. This type of transformation is a fundamental and well-established reaction in industrial and academic chemistry.[11]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous nitroanilines and halogenated aromatics provide a robust basis for safe handling protocols.[12][13][14]

  • Hazard Classification:

    • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[15]

    • Skin Irritation: Causes skin irritation.[14][16]

    • Eye Irritation: Causes serious eye irritation.[14][16]

    • Respiratory Irritation: May cause respiratory irritation.[13][14]

  • Recommended Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[16]

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[17]

    • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.[17]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a certified particulate respirator is recommended.[12]

  • First Aid Measures:

    • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.[12]

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

    • Store locked up.[14]

Applications in Research and Drug Development

The true value of an intermediate like this compound lies in the strategic combination of its functional groups, which serve as versatile handles for building molecular complexity.

  • Pharmaceutical Synthesis: This compound is a classic building block for creating libraries of potential drug candidates.[18] The aniline group can be readily diazotized and converted into a wide array of other functional groups. It can also participate in amide bond formation or serve as a nucleophile in substitution reactions. The nitro group can be reduced to a second amine, opening up possibilities for synthesizing heterocyclic structures like benzimidazoles, which are common scaffolds in medicinal chemistry.

  • Agrochemical Development: Similar to pharmaceuticals, the synthesis of modern herbicides and pesticides often relies on fluorinated and chlorinated aromatic intermediates. These groups can enhance the efficacy and environmental persistence of the final active ingredient.

  • Material Science: Functionalized nitroanilines can be used as precursors for dyes, pigments, and other specialty organic materials.

Conclusion

This compound is a specialized chemical intermediate with significant potential for advanced synthetic applications. While a complete experimental dataset for its physical properties is not yet in the public domain, a comprehensive profile can be constructed through careful analysis of its structure and comparison with related molecules. Its identity is well-defined, and its reactivity can be reliably predicted. By adhering to rigorous safety protocols based on the known hazards of this chemical class, researchers can effectively and safely utilize this versatile building block to advance projects in drug discovery, agrochemical science, and materials research.

References

4-Chloro-2-nitro-5-(trifluoromethyl)aniline safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on the safe handling, storage, and emergency management of this compound (CAS No. 167415-22-7). As a crucial intermediate in various synthetic pathways, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide field-proven insights and contextual explanations for established safety protocols.

Section 1: Chemical Identity and Properties

A foundational aspect of laboratory safety begins with the precise identification and understanding of a substance's physical and chemical properties. These characteristics directly influence handling, storage, and emergency response decisions.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
CAS Number 167415-22-7 [1][2][3]
Molecular Formula C₇H₄ClF₃N₂O₂ [3][4][5]
Molecular Weight 240.57 g/mol [4]
Appearance Light yellow to yellow powder or crystals
Purity Typically ≥95%
Storage Temperature Refrigerator (2-8°C recommended) [6]

| InChI Key | HLEWKRQSGSZHGO-UHFFFAOYSA-N | |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS). The "Warning" signal word indicates a moderate hazard level, necessitating diligent adherence to safety protocols. Understanding the specific nature of these hazards is critical for implementing appropriate controls.

Table 2: GHS Hazard Classifications and Practical Implications

Hazard Statement GHS Classification Practical Implication for the Researcher
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4) Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the lab is critical. Accidental ingestion requires immediate medical attention.
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2) Direct contact can cause redness, itching, or inflammation. This underscores the necessity of wearing appropriate chemical-resistant gloves and a lab coat.
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2) The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Chemical splash goggles or a face shield are mandatory.

| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. All handling of the solid must be performed in a certified chemical fume hood.[7] |

Section 3: Proactive Risk Management: A Workflow for Safe Experimentation

A proactive approach to safety is a hallmark of a well-managed laboratory. Before any experiment, a thorough risk assessment should be conducted. This process involves identifying potential hazards, evaluating the likelihood and severity of exposure, and implementing robust control measures.

cluster_controls A Step 1: Chemical Identification Verify CAS No. 167415-22-7 B Step 2: Hazard Review Consult SDS and this guide for GHS hazards (H302, H315, H319, H335) A->B is identified C Step 3: Exposure Assessment Evaluate experimental procedure: - Quantity used? - Dust generation potential? - Duration of handling? B->C hazards known D Step 4: Implement Control Hierarchy C->D risks assessed E Engineering Controls: Work in a chemical fume hood. D->E F Administrative Controls: Follow SOPs, ensure training. D->F G Personal Protective Equipment (PPE): Gloves, goggles, lab coat. D->G H Step 5: Proceed with Experiment Continuously monitor for safety. E->H controls in place F->H controls in place G->H controls in place

Caption: Hazard Assessment and Mitigation Workflow.

Section 4: Safe Handling, Storage, and Engineering Controls

Translating hazard awareness into practice requires specific, actionable protocols for every stage of the chemical's lifecycle in the laboratory.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.

  • Rationale: A fume hood is essential to mitigate the respiratory irritation hazard (H335) by capturing dust and preventing it from entering the researcher's breathing zone.[8][9] All weighing and transfers of the solid material must be conducted within the sash of the hood.

Personal Protective Equipment (PPE): Essential Individual Protection

While engineering controls minimize ambient exposure, PPE is crucial for preventing direct contact.

  • Eye and Face Protection: Chemical splash goggles conforming to EN166 or NIOSH standards are mandatory.[9][10] A face shield should be considered if there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn.[8][10] It is critical to inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A clean, buttoned lab coat must be worn to protect against accidental skin contact.

  • Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8][9]

Standard Handling Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is on and functioning correctly.

  • Weighing: Perform all weighing operations on a balance placed inside the fume hood to contain any dust generated.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid actions that could create airborne dust.

  • Post-Handling: Tightly seal the container immediately after use.

  • Decontamination: Wipe down the spatula and work surface with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of contaminated wipes as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][10]

Storage Requirements

Proper storage is vital for maintaining chemical stability and preventing accidental release or exposure.

  • Location: Store the container in a cool, dry, and well-ventilated area, such as a designated refrigerator for chemicals.[8]

  • Security: The storage location should be locked to restrict access to authorized personnel only.[8][11][12]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[8][11][12]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[7][10][12]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or release. All personnel must be familiar with these procedures and the location of emergency equipment like safety showers, eyewash stations, and spill kits.

A EMERGENCY EVENT (Spill, Exposure, Fire) B Personal Exposure A->B C Spill / Release A->C D Remove victim from source Alert others in the area B->D G Evacuate immediate area Alert Supervisor C->G E Administer First Aid (See Section 5.1) D->E F Seek Immediate Medical Attention Bring SDS with victim E->F H Assess spill size Minor vs. Major G->H I Minor Spill: Use spill kit, avoid dust (See Section 5.2) H->I Minor J Major Spill: Contact EHS / Emergency Services H->J Major

Caption: Emergency Response Decision Flowchart.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them in a position comfortable for breathing.[8][11][12][13] If the person feels unwell or has difficulty breathing, seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13] If skin irritation develops or persists, get medical advice.[8]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[11][12] Remove contact lenses if present and easy to do so. Continue rinsing.[8] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7][13] Rinse the mouth thoroughly with water.[11][12] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately for treatment advice.[11]

Accidental Release (Spill) Procedures
  • Minor Spill (Contained in a fume hood):

    • Ensure PPE is worn.

    • Avoid generating dust.[8][10]

    • Carefully sweep or vacuum the solid material into a labeled, sealable container for hazardous waste.[8][10]

    • Decontaminate the area with a suitable solvent and then wash with soap and water.

  • Major Spill (Outside of containment):

    • Evacuate all personnel from the immediate area.[9]

    • Alert your supervisor and institutional Emergency Health and Safety (EHS) office.

    • Prevent the spill from entering drains or waterways.[10]

    • Restrict access to the area until the professional cleanup team arrives.

Fire-Fighting Measures

While the compound itself is not highly flammable, it can burn.

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[9]

  • Specific Hazards: Combustion will produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride gas.[9][14]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[9][10]

Section 6: Disposal Considerations

Chemical waste disposal is a highly regulated process that must not be overlooked.

  • Classification: this compound and any materials contaminated with it (e.g., gloves, wipes, empty containers) must be treated as hazardous waste.

  • Procedure: Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[8][11][12] Do not dispose of via sanitary sewer systems.

Section 7: Conclusion

This compound is a valuable chemical intermediate with a manageable but significant hazard profile. A safety-first mindset, rooted in a deep understanding of its specific risks, is non-negotiable. By consistently applying the principles of risk assessment, utilizing proper engineering controls and PPE, and being prepared for emergencies, researchers can handle this compound with a high degree of safety and confidence.

Section 8: References

  • Chemsrc. 4-Chloro-2-(trifluoromethyl)aniline | CAS#:445-03-4. (URL: --INVALID-LINK--)

  • ScienceLab.com. Material Safety Data Sheet - 4-chloro aniline 98%. (URL: --INVALID-LINK--)

  • Apollo Scientific. 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline Safety Data Sheet. (URL: --INVALID-LINK--)

  • NOAA. 4-CHLORO-2-NITROANILINE - CAMEO Chemicals. (URL: --INVALID-LINK--)

  • Fisher Scientific. 4 - SAFETY DATA SHEET (5-chloro-2-nitro-Benzenamine). (URL: --INVALID-LINK--)

  • Fisher Scientific. 2 - SAFETY DATA SHEET (4-chloro-2-nitro-Benzenamine). (URL: --INVALID-LINK--)

  • Sigma-Aldrich. This compound. (URL: --INVALID-LINK--)

  • Synquest Labs. 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride Safety Data Sheet. (URL: --INVALID-LINK--)

  • CDH Fine Chemical. 4-Chloro-2-Nitroaniline CAS No 89-63-4 MATERIAL SAFETY DATA SHEET. (URL: --INVALID-LINK--)

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)aniline. (URL: --INVALID-LINK--)

  • Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)aniline 97%. (URL: --INVALID-LINK--)

  • ChemicalBook. 4-AMINO-2-CHLORO-5-NITROBENZOTRIFLUORIDE - Safety Data Sheet. (URL: --INVALID-LINK--)

  • U.S. Department of Transportation. Emergency Response Guidebook. (URL: --INVALID-LINK--)

  • PubChem. 4-Chloro-2-nitroaniline. (URL: --INVALID-LINK--)

  • LookChem. This compound CAS NO.167415-22-7. (URL: --INVALID-LINK--)

  • Capot Chemical. MSDS of 4-Fluoro-2-methoxy-5-nitro-aniline. (URL: --INVALID-LINK--)

  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-2-(trifluoromethyl)aniline. (URL: --INVALID-LINK--)

  • Pipeline and Hazardous Materials Safety Administration. EMERGENCY RESPONSE GUIDEBOOK. (URL: --INVALID-LINK--)

  • Chemspace. This compound. (URL: --INVALID-LINK--)

  • Santa Cruz Biotechnology. This compound | CAS 167415-22-7. (URL: --INVALID-LINK--)

  • Santa Cruz Biotechnology. This compound | CAS 167415-22-7. (URL: --INVALID-LINK--)

  • Pipeline and Hazardous Materials Safety Administration. 2020 EMERGENCY RESPONSE GUIDEBOOK. (URL: --INVALID-LINK--)

  • ABI Chem. This compound;167415-22-7. (URL: --INVALID-LINK--)

  • Santa Cruz Biotechnology. This compound | CAS 167415-22-7. (URL: --INVALID-LINK--)

  • U.S. Environmental Protection Agency. Emergency Response to Hazardous Material Incidents: Environmental Response Training Program. (URL: --INVALID-LINK--)

References

Introduction: The Strategic Importance of a Niche Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-nitro-5-(trifluoromethyl)aniline for Advanced Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It covers critical aspects from sourcing and qualification to handling, safety, and analytical quality control. The methodologies described are grounded in established laboratory practices to ensure scientific integrity and reproducibility.

This compound (CAS No: 35375-74-7) is a highly functionalized aromatic amine. Its unique substitution pattern—featuring a chloro group, a nitro group, and a trifluoromethyl group—makes it a valuable and versatile intermediate in synthetic chemistry. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aniline moiety, making it a key component in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical sectors. For instance, it serves as a reagent in the preparation of fused imidazole biocides[1]. The strategic placement of these functional groups allows for selective transformations, providing a scaffold for building pharmacologically active compounds and other high-value materials.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques.

PropertyValueSource
CAS Number 35375-74-7[2][3]
Molecular Formula C₇H₄ClF₃N₂O₂[4]
Molecular Weight 256.57 g/mol [4]
Appearance Yellow to orange crystalline solid (typical)[5]
Purity Typically ≥95-98%[6]
Solubility Soluble in most organic solvents (e.g., THF, DCM, Ether); insoluble in water.[7][8]
Storage Temperature 2-8°C, under inert atmosphere[9]

Section 2: Supplier Qualification - A Foundation for Reproducible Science

The quality of starting materials is paramount in drug discovery and development. Impurities, even in small amounts, can lead to unwanted side reactions, lower yields, and introduce confounding variables in biological assays. A robust supplier qualification process is therefore not a preliminary step but a core component of experimental design.

Workflow for Supplier Qualification

The following workflow outlines a systematic approach to vetting and qualifying a supplier for this compound. This process ensures that the material meets the stringent quality requirements for downstream applications.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Decision Start Identify Potential Suppliers RequestDocs Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) Start->RequestDocs ReviewDocs Review Documentation for Completeness and Plausibility RequestDocs->ReviewDocs EvalPurity Evaluate Purity & Impurity Profile (Acceptance: Purity ≥98%) ReviewDocs->EvalPurity RequestSample Request Sample for In-House QC EvalPurity->RequestSample PerformQC Perform In-House QC Analysis (e.g., GC, NMR, LC-MS) RequestSample->PerformQC CompareResults Compare In-House Data with Supplier's CoA PerformQC->CompareResults Decision Data Match? CompareResults->Decision Qualify Qualify Supplier & Approve for Purchase Decision->Qualify Yes Disqualify Disqualify Supplier & Document Reasons Decision->Disqualify No

Caption: A systematic workflow for qualifying chemical suppliers.

Potential Supplier Overview

Several chemical suppliers list this compound or its isomers. Researchers should initiate the qualification process with companies that can provide comprehensive analytical data.

SupplierNoted Purity / DetailsCountry
Hunan Chemfish Pharmaceutical Co., Ltd Purity: 95%+, Impurity: <0.5%China
Zhengzhou Alfa Chemical Co., Ltd Offers the compound for use as a reagent in preparing fused imidazole biocides.China
ChemicalBook Lists multiple suppliers including Capot Chemical and Hefei TNJ Chemical.Global Directory
Sigma-Aldrich (Merck) Offers various related aniline compounds and is a benchmark for quality documentation.Global
Santa Cruz Biotechnology, Inc. Lists the compound for research use.Global

Section 3: Safety, Handling, and Storage Protocols

Substituted anilines, particularly those with nitro groups, require careful handling. The following protocols are derived from standard safety data sheets and best laboratory practices.[5][10][11][12][13]

Protocol 1: Safe Handling and Personal Protective Equipment (PPE)

Causality: The combination of a trifluoromethyl group and a nitroaromatic system necessitates stringent controls to prevent inhalation, ingestion, and skin contact. These compounds can be toxic and cause organ damage through prolonged exposure.[10]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat. Ensure gloves are checked for integrity before each use.

    • Respiratory Protection: If there is a risk of exceeding exposure limits or generating dust, use a full-face respirator with an appropriate filter cartridge (e.g., ABEK type).

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the work area. Remove contaminated clothing immediately.[12][14]

Protocol 2: Storage and Stability

Causality: Improper storage can lead to degradation, compromising sample integrity. Anilines can be sensitive to light, air (oxidation), and moisture.

  • Container: Store in the original, tightly sealed container.

  • Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen to prevent oxidation.

  • Temperature: Store in a cool, dry, and well-ventilated place, ideally refrigerated at 2-8°C.[9]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

Section 4: Quality Control - An Analytical Workflow

In-house quality control is a self-validating system that verifies the identity and purity of the procured material, ensuring it is fit for its intended purpose. Gas Chromatography (GC) is a suitable technique for assessing the purity of volatile and semi-volatile compounds like this aniline derivative.

Workflow for GC Purity Analysis

This diagram illustrates the logical flow for determining the purity of a received chemical sample using Gas Chromatography.

GCanalysis cluster_prep Sample & System Preparation cluster_run Analysis Run cluster_data Data Processing & Reporting PrepSample Prepare Sample: Accurately weigh ~10 mg Dissolve in 10 mL Ethyl Acetate SetupGC Setup GC System: - Install appropriate column (e.g., DB-5) - Set temperature program - Set detector parameters (FID) PrepSample->SetupGC PrepStandard Prepare Standard (if available): ~10 mg of analytical standard in 10 mL Ethyl Acetate PrepStandard->SetupGC InjectBlank 1. Inject Solvent Blank (Ethyl Acetate) SetupGC->InjectBlank InjectStandard 2. Inject Standard (Establish Retention Time & Response) InjectBlank->InjectStandard InjectSample 3. Inject Sample InjectStandard->InjectSample Integrate Integrate Chromatograms InjectSample->Integrate Identify Identify Main Peak by Retention Time Integrate->Identify Calculate Calculate Purity: Area % = (Area_Main_Peak / Area_Total) * 100 Identify->Calculate Report Generate Report: - Purity Percentage - Impurity Profile - Chromatograms Calculate->Report

References

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

4-Chloro-2-nitro-5-(trifluoromethyl)aniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on the aniline scaffold, imparts unique electronic and chemical properties that are of interest in medicinal chemistry and materials science.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of molecular structure and integrity. This guide serves as a practical resource for scientists undertaking the spectroscopic analysis of this compound, offering a blend of theoretical understanding and actionable experimental protocols.

Molecular Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 167415-22-7[1][2]

  • Molecular Formula: C₇H₄ClF₃N₂O₂[2]

  • Molecular Weight: 240.57 g/mol [3]

  • Appearance: Light yellow to yellow powder or crystals[4]

  • Melting Point: 123-125 °C[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds, providing a molecular fingerprint.

Predicted Infrared Spectrum

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional groups. The analysis of a positional isomer, 4-nitro-3-(trifluoromethyl)aniline, provides a valuable reference for these predictions.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3400-3500N-H stretching (asymmetric and symmetric)Medium
1620-1640N-H bending (scissoring)Medium
1520-1560NO₂ asymmetric stretchingStrong
1340-1380NO₂ symmetric stretchingStrong
1200-1300C-N stretchingMedium-Strong
1100-1200C-F stretching (CF₃)Strong, Broad
800-900C-H out-of-plane bendingMedium
700-800C-Cl stretchingMedium
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The choice of sampling technique is critical for obtaining a high-quality FTIR spectrum. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a robust choice.

Objective: To obtain a high-resolution transmission FTIR spectrum of the solid sample.

Materials:

  • This compound

  • FTIR grade Potassium Bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • In a dry agate mortar, grind 1-2 mg of the sample with approximately 200 mg of KBr.

    • The grinding should be thorough to ensure a homogenous mixture and reduce particle size, minimizing light scattering.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture to the pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction to obtain the final absorbance spectrum.

    • Label the significant peaks corresponding to the functional groups.

Causality of Experimental Choices:

  • KBr as a Matrix: KBr is transparent in the mid-infrared region, ensuring that the observed absorption bands are solely from the analyte.

  • Grinding: Reducing the particle size below the wavelength of the incident IR radiation is crucial to minimize scattering and obtain sharp, well-defined peaks.

Visualization of the Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Grind Grind Sample + KBr Pellet Press into Pellet Grind->Pellet Homogenous Mixture Background Acquire Background Pellet->Background Place in Spectrometer SampleScan Acquire Sample Spectrum Background->SampleScan Sequential Scans Subtract Background Subtraction SampleScan->Subtract Raw Data Analyze Analyze Spectrum Subtract->Analyze Final Spectrum

Caption: Workflow for FTIR analysis using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide detailed structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.2Singlet1HH-6
~7.0Singlet1HH-3
~5.5-6.5Broad Singlet2HNH₂

Rationale for Predictions:

  • The proton at position 6 (H-6) is ortho to the strongly electron-withdrawing nitro group and will be significantly deshielded, appearing at a high chemical shift.

  • The proton at position 3 (H-3) is ortho to the amino group and will be at a lower chemical shift.

  • The amine protons will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

Predicted Chemical Shift (δ, ppm) Assignment
~148C-NH₂
~140C-NO₂
~130C-Cl
~125 (quartet)CF₃
~122C-CF₃
~118C-3
~115C-6

Rationale for Predictions:

  • Carbons attached to electronegative atoms (N, O, Cl) will be deshielded.

  • The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will show a single signal for the trifluoromethyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~ -60 to -70SingletCF₃

Rationale for Predictions:

  • The chemical shift of the CF₃ group is dependent on the electronic environment of the aromatic ring.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Materials:

  • This compound (approx. 10-20 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire the ¹⁹F spectrum. This is typically a fast experiment due to the 100% natural abundance of ¹⁹F.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra (e.g., TMS for ¹H and ¹³C).

    • Integrate the ¹H signals and pick the peaks for all spectra.

Causality of Experimental Choices:

  • Deuterated Solvent: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte signals and to provide a lock signal for the spectrometer.

  • Proton Decoupling in ¹³C NMR: Decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Visualization of NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer LockShim Lock and Shim Transfer->LockShim Insert into Spectrometer Acquire1H Acquire ¹H Spectrum LockShim->Acquire1H Acquire13C Acquire ¹³C Spectrum LockShim->Acquire13C Acquire19F Acquire ¹⁹F Spectrum LockShim->Acquire19F Process Fourier Transform & Phasing Acquire1H->Process Acquire13C->Process Acquire19F->Process Analyze Peak Picking & Integration Process->Analyze

Caption: General workflow for NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

The choice of ionization technique will significantly impact the appearance of the mass spectrum.

  • Electron Ionization (EI): This is a "hard" ionization technique that is likely to cause extensive fragmentation. The molecular ion peak (M⁺) may be weak or absent.

  • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "soft" ionization techniques that will likely produce a prominent protonated molecule peak ([M+H]⁺) or a molecular ion with less fragmentation.

Predicted Key Ions:

m/z Ion Ionization Mode
240/242[M]⁺EI, CI
241/243[M+H]⁺ESI, CI
194/196[M-NO₂]⁺EI
166/168[M-NO₂-CO]⁺EI

Rationale for Predictions:

  • The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate ratio of 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

  • Loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion and obtain a fragmentation pattern.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 µg/mL) in the chosen solvent.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the mass spectrometer's ion source (e.g., ESI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the precursor ion.

    • Perform tandem mass spectrometry (MS/MS) on the precursor ion to induce fragmentation and acquire a product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the precursor ion and calculate the elemental composition.

    • Propose fragmentation pathways based on the observed product ions.

Causality of Experimental Choices:

  • HRMS: High-resolution mass spectrometry allows for the determination of the elemental composition of ions, providing a high degree of confidence in the identification.

  • ESI: Electrospray ionization is a soft ionization technique well-suited for polar molecules, minimizing in-source fragmentation and preserving the molecular ion.

Visualization of MS/MS Logic

MSMS_Logic Precursor Precursor Ion [M+H]⁺ (m/z 241) Fragment1 Fragment Ion 1 [M+H - NO₂]⁺ Precursor->Fragment1 Collision-Induced Dissociation (CID) Fragment2 Fragment Ion 2 [M+H - NO₂ - CO]⁺ Fragment1->Fragment2 Further Fragmentation

Caption: Logical flow of a tandem mass spectrometry (MS/MS) experiment.

Conclusion

This technical guide has provided a comprehensive framework for the spectroscopic characterization of this compound. While experimental data is not currently widespread, the detailed protocols and predicted spectral data herein offer a robust starting point for researchers. The application of FTIR, multinuclear NMR, and HRMS, as outlined, will enable unambiguous structure confirmation and purity assessment, which are critical for the advancement of research and development involving this compound. The principles and methodologies described are grounded in established scientific practice to ensure reliability and reproducibility.

References

4-Chloro-2-nitro-5-(trifluoromethyl)aniline structural analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogues of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a highly functionalized aromatic scaffold, and the rationale, synthesis, and application of its structural analogues. Designed for researchers and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to facilitate the discovery of novel therapeutic and agrochemical agents.

The Core Scaffold: Understanding this compound

This compound (CAS No. 167415-22-7) is a substituted aniline that serves as a valuable starting block in synthetic chemistry.[1][2][3][4] Its utility is derived from the specific arrangement and interplay of its three key functional groups on the benzene ring:

  • Trifluoromethyl (-CF₃) Group: This group is a cornerstone of modern medicinal chemistry. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.[5] The presence of the -CF₃ group is a common strategy to improve the pharmacokinetic profile of drug candidates.[6]

  • Nitro (-NO₂) Group: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing its reactivity in subsequent synthetic steps. Critically, it is a versatile precursor to an amino group (-NH₂) via reduction, which opens up a vast landscape of possible chemical modifications.

  • Chloro (-Cl) Group: As a halogen, the chloro group also acts as an electron-withdrawing group and can serve as a leaving group in nucleophilic aromatic substitution reactions. Its presence contributes to the overall electronic properties and lipophilicity of the molecule. Chloro-containing compounds represent a significant portion of FDA-approved drugs.[7]

  • Aniline (-NH₂) Moiety: The primary amine is a key functional handle. It can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to form a wide variety of heterocyclic structures, which are prevalent in pharmacologically active compounds.

The strategic combination of these groups makes this aniline an exemplary starting material for creating diverse chemical libraries for high-throughput screening.

Physicochemical Properties of the Core Scaffold
PropertyValue
CAS Number 167415-22-7[1][2]
Molecular Formula C₇H₄ClF₃N₂O₂[1][8]
Molecular Weight 240.57 g/mol [4][8]
Appearance Light yellow to yellow powder or crystals[4]
Purity Typically ≥95%[4]

The Imperative for Analogue Development: A Strategy-Driven Approach

The synthesis of structural analogues is not a random exercise but a deliberate strategy guided by the principles of Structure-Activity Relationship (SAR). The goal is to systematically modify the core scaffold to optimize for:

  • Enhanced Potency: Increasing the desired biological activity (e.g., lowering the minimum inhibitory concentration against a bacterial strain).

  • Improved Selectivity: Minimizing off-target effects by tailoring the molecule to interact specifically with the intended biological target.

  • Favorable Pharmacokinetics (ADME): Modulating absorption, distribution, metabolism, and excretion properties to ensure the compound is stable, bioavailable, and has an appropriate half-life.

  • Reduced Toxicity: Eliminating or reducing adverse effects.

The this compound scaffold offers multiple points for modification, allowing for a systematic exploration of the chemical space.

G Core Core Scaffold This compound Mod_CF3 Modify -CF3 Group (e.g., to -OCF3) Core->Mod_CF3 Bioisosteric Replacement Mod_Cl Modify -Cl Group (e.g., to -Br, -F, Alkyl) Core->Mod_Cl Halogen Scanning Mod_Nitro Reduce -NO2 to -NH2 (Gateway to Heterocycles) Core->Mod_Nitro Key Transformation Mod_Aniline Derivatize -NH2 (Acylation, Alkylation) Core->Mod_Aniline Direct Modification Result Structural Analogues Library Mod_CF3->Result Mod_Cl->Result Mod_Nitro->Result Mod_Aniline->Result SAR SAR Studies & Lead Optimization Result->SAR

Caption: Logical workflow for generating structural analogues from the core scaffold.

Synthetic Pathways and Key Transformations

The synthesis of analogues typically begins with the core scaffold or a closely related precursor, followed by strategic modifications. A crucial and common first step is the reduction of the nitro group.

Nitro Group Reduction: The Gateway to Diversity

The reduction of the aromatic nitro group to a primary amine is one ofthe most fundamental transformations in this context. This new amine, distinct from the original aniline group, becomes a powerful handle for further diversification.

Causality Behind Experimental Choice: Catalytic hydrogenation is often the method of choice for this reduction.

  • Catalyst: Raney Nickel is frequently employed due to its high activity and cost-effectiveness.[9] Palladium on carbon (Pd/C) is another excellent alternative, often providing cleaner reactions and high yields under hydrogen atmosphere.[10]

  • Solvent: Ethanol or methanol are common solvents as they readily dissolve the aniline substrate and are compatible with the hydrogenation process.

  • Conditions: The reaction is typically run at slightly elevated temperatures and pressures (e.g., 30-35°C and 1 MPa of H₂) to ensure a reasonable reaction rate without promoting side reactions.[9]

This transformation yields a diamine intermediate, which is highly reactive and can be used to construct a wide array of derivatives, particularly heterocyclic systems.

Construction of Heterocyclic Analogues: The Pyrazole Example

Trifluoromethyl-substituted pyrazole derivatives have shown significant promise as potent antimicrobial agents.[11][12] The synthesis often involves a reductive amination between a pyrazole aldehyde and a trifluoromethyl-aniline. This approach leverages the newly formed amine from the nitro reduction.

G Start Trifluoromethyl-Aniline (from Nitro Reduction) Reaction Reductive Amination Start->Reaction Reagent Pyrazole Aldehyde + Reducing Agent (e.g., NaBH(OAc)₃) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze Product Final Product: Pyrazole Analogue Analyze->Product

Caption: Experimental workflow for the synthesis of a pyrazole analogue.

Detailed Experimental Protocols

The following protocols are representative methodologies grounded in established literature. They are designed to be self-validating through integrated purification and characterization steps.

Protocol 1: Synthesis of a 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Analogue

This protocol is adapted from methodologies reported for synthesizing potent antibacterial pyrazole derivatives.[12] It describes the final reductive amination step.

Objective: To synthesize a novel aniline derivative by coupling a pyrazole aldehyde with a suitable trifluoromethyl-aniline.

Materials:

  • Pyrazole aldehyde intermediate (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde)

  • Substituted aniline (e.g., 4-isopropylaniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the pyrazole aldehyde (1.0 eq) in dichloroethane (DCE), add the substituted aniline (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. Expert Insight: The formation of the imine is the rate-limiting step prior to reduction. Allowing this to proceed first ensures efficient conversion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Trustworthiness Check: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations, minimizing the risk of reducing the aldehyde directly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Biological Evaluation - Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a synthesized analogue that inhibits the visible growth of a target bacterium.

Materials:

  • Synthesized analogue stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., MRSA, E. faecalis)[11]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Control antibiotic (e.g., Vancomycin)

Step-by-Step Methodology:

  • Preparation: Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Serial Dilution: Add 50 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Inoculation: Prepare a bacterial suspension in CAMHB and dilute it to a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth only) on each plate. A control with a known antibiotic should also be run in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Applications in Drug Discovery and Agrochemicals

Analogues derived from trifluoromethyl-anilines have demonstrated significant biological activity, particularly as antibacterial agents.

Antibacterial Activity

Research has shown that pyrazole anilines substituted with trifluoromethyl groups are potent growth inhibitors of various Gram-positive bacteria, including drug-resistant strains like MRSA and Vancomycin-Resistant Enterococci (VRE).[11][12]

Structure-Activity Relationship Insights:

  • Lipophilicity: The presence of lipophilic substituents on the aniline ring tends to increase antibacterial activity. For instance, an isopropyl substituent often shows greater potency than a simple phenyl group.[12]

  • Halogen Substitution: Chloro and bromo derivatives on the aniline moiety often exhibit improved activity, with MIC values as low as 3.12 µg/mL against several strains.[11]

  • Protic Substituents: The introduction of protic groups, such as carboxylic acids, typically eliminates or drastically reduces antibacterial activity, highlighting the importance of overall molecular charge and hydrogen bonding potential.[12]

Summary of Antibacterial Potency
Analogue Substituent (on Aniline Moiety)Target OrganismReported MIC (µg/mL)Reference
4-IsopropylphenylS. aureus1 - 2[12]
4-ChlorophenylMRSA3.12[11]
4-BromophenylMRSA3.12[11]
3,4-DifluorophenylMRSA6.25[11]
4-CarboxyphenylS. aureus>128 (Inactive)[12]

The versatility of this chemical class also extends to agrochemicals, where trifluoromethyl-anilines are key intermediates in the synthesis of effective herbicides and pesticides.[5][6]

Conclusion and Future Outlook

The this compound scaffold is more than just a chemical intermediate; it is a launchpad for innovation in medicinal and agricultural science. The strategic combination of a trifluoromethyl group, a reducible nitro moiety, and a reactive aniline function provides a robust platform for generating diverse libraries of structural analogues. The demonstrated success of these analogues, particularly as potent antibacterial agents against drug-resistant pathogens, underscores the value of this approach.

Future research should focus on expanding the diversity of heterocyclic systems built upon this core, exploring different biological targets beyond bacterial inhibition, and employing computational modeling to predict more potent and selective analogues, thereby accelerating the journey from chemical synthesis to life-saving applications.

References

An In-Depth Technical Guide to the Reactivity of the Aniline Group in 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Chloro-2-nitro-5-(trifluoromethyl)aniline is a critical building block in modern medicinal chemistry, distinguished by an aniline functional group whose reactivity is profoundly modulated by the presence of three potent electron-withdrawing substituents. This guide provides a comprehensive technical analysis of the reactivity of this aniline moiety. We will delve into the electronic landscape of the molecule, offering field-proven insights and detailed protocols for key transformations including N-acylation, N-alkylation, and diazotization. The causality behind experimental choices, the challenges posed by the deactivated nature of the amine, and strategies to achieve successful synthetic outcomes are discussed in detail. This document is intended to serve as an essential resource for researchers leveraging this versatile intermediate in the synthesis of complex pharmaceutical agents, particularly trifluoromethyl-substituted benzimidazoles and other heterocyclic scaffolds.

Introduction: The Unique Electronic Profile of a Deactivated Aniline

The synthetic utility of an aniline is intrinsically linked to the nucleophilicity of its nitrogen lone pair. In this compound, this fundamental property is significantly diminished. The molecule's benzene ring is substituted with three powerful electron-withdrawing groups (EWGs): a chloro group, a nitro group, and a trifluoromethyl group.

  • Inductive and Resonance Effects: The chloro (-Cl), nitro (-NO₂), and trifluoromethyl (-CF₃) groups all exert strong negative inductive effects (-I), pulling electron density away from the aromatic ring through the sigma bond network. Furthermore, the nitro group exerts a powerful negative resonance effect (-M), delocalizing the ring's pi-electrons and the nitrogen's lone pair, further reducing electron density at the amino group.[1] This cumulative electron withdrawal drastically reduces the basicity and nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.[1]

This pronounced electronic deactivation dictates the reaction conditions necessary to engage the aniline group in common synthetic transformations. Standard protocols often require modification to overcome the sluggish reactivity of this substrate.

N-Acylation: Overcoming Reduced Nucleophilicity

N-acylation of the aniline group is a common first step in many synthetic sequences, often serving to protect the amine or to install a functional handle for further elaboration. Given the low nucleophilicity of this compound, acylation reactions require careful selection of reagents and conditions.

Causality of Experimental Design

Direct acylation with standard reagents like acetic anhydride under neutral or mildly basic conditions may be sluggish. To drive the reaction to completion, one of two strategies is typically employed:

  • Use of a More Electrophilic Acylating Agent: Acid chlorides (e.g., acetyl chloride) are more reactive than their corresponding anhydrides and can effectively acylate even deactivated anilines.

  • Catalysis: The addition of a strong acid catalyst can protonate the carbonyl oxygen of the acylating agent, increasing its electrophilicity. Alternatively, a base can be used, though its role is more to neutralize the acid byproduct. For a deactivated aniline, the focus is on enhancing the electrophile.

A common and effective method for the acylation of deactivated anilines involves the use of an acid anhydride in the presence of an acid catalyst or under conditions that generate a highly reactive acylating species.[2]

Experimental Protocol: N-Acetylation

This protocol is adapted from established methods for the acylation of similar electron-deficient anilines, such as chloro- and nitro-substituted anilines.[2][3]

Objective: To synthesize N-(4-chloro-2-nitro-5-(trifluoromethyl)phenyl)acetamide.

Materials:

ReagentCAS NumberMolecular WeightQuantity (10 mmol scale)Molar Eq.
This compound167415-22-7240.572.41 g1.0
Acetic Anhydride108-24-7102.091.53 mL (1.63 g)1.6
Glacial Acetic Acid64-19-760.0510 mLSolvent
Sulfuric Acid (concentrated)7664-93-998.082-3 dropsCatalyst

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (2.41 g, 10.0 mmol) in glacial acetic acid (10 mL).

  • Reagent Addition: To the stirred suspension, add acetic anhydride (1.53 mL, 16.0 mmol) followed by the careful, dropwise addition of concentrated sulfuric acid (2-3 drops).

  • Reaction: Heat the mixture to a gentle reflux (approx. 118 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-acetylated product.

Self-Validation: The success of the acylation is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, typically less polar, product spot. Characterization of the purified product by ¹H NMR (disappearance of the -NH₂ protons and appearance of an amide N-H singlet and a methyl singlet), IR (appearance of an amide C=O stretch), and Mass Spectrometry will confirm the formation of the desired acetamide.

acylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Suspend Aniline in Acetic Acid B Add Acetic Anhydride & H₂SO₄ (cat.) A->B Stir C Heat to Reflux (1-2 hours) B->C Monitor by TLC D Cool to RT C->D E Pour into Ice Water D->E Precipitate Product F Vacuum Filtration E->F Wash with H₂O G Recrystallization (Ethanol/Water) F->G H Characterization (NMR, MS, IR) G->H

Workflow for the N-Acylation of the target aniline.

N-Alkylation: Catalytic Approaches for a Deactivated Nucleophile

Direct N-alkylation of this compound with alkyl halides is often problematic, leading to low yields and potential side reactions due to the requirement of strong bases and high temperatures. Modern catalytic methods, particularly those employing a "borrowing hydrogen" or "hydrogen autotransfer" mechanism with alcohols as alkylating agents, offer a more efficient and environmentally benign alternative.[4][5]

Causality of Experimental Design

The "borrowing hydrogen" strategy involves the temporary oxidation of the alcohol to an aldehyde or ketone by a transition metal catalyst. The aniline then condenses with the carbonyl intermediate to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. This pathway circumvents the need for a highly nucleophilic amine, as the rate-determining step is often the initial alcohol oxidation or the final imine reduction, rather than the nucleophilic attack of the aniline.[4] Catalysts based on iridium, ruthenium, and even earth-abundant metals like nickel have proven effective for the N-alkylation of deactivated anilines.[6]

Experimental Protocol: Catalytic N-Benzylation with Benzyl Alcohol

This protocol is a representative example based on established procedures for the catalytic N-alkylation of electron-poor anilines.[4][6]

Objective: To synthesize N-benzyl-4-chloro-2-nitro-5-(trifluoromethyl)aniline.

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)Molar Eq.
This compound167415-22-7240.57241 mg1.0
Benzyl Alcohol100-51-6108.14124 µL (129 mg)1.2
[Ir(Cp*)Cl₂]₂ (catalyst precursor)12354-85-7796.704.0 mg0.005
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg2.0
Anhydrous Toluene108-88-392.142 mLSolvent

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (241 mg, 1.0 mmol), [Ir(Cp*)Cl₂]₂ (4.0 mg, 0.005 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Reagent Addition: Add anhydrous toluene (2 mL) followed by benzyl alcohol (124 µL, 1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 110-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove the catalyst and inorganic base.

  • Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the N-benzylated product.

Self-Validation: The reaction can be validated by the consumption of the starting aniline and the formation of a new, higher Rf product on TLC. Full characterization by ¹H NMR (appearance of benzylic CH₂ protons and signals for the new phenyl ring), ¹³C NMR, and high-resolution mass spectrometry (HRMS) will confirm the structure and purity of the N-alkylated product.

Diazotization and Subsequent Transformations

The diazotization of anilines to form diazonium salts is one of the most versatile transformations in aromatic chemistry, opening pathways to a vast array of functionalities via Sandmeyer and related reactions.[7] Due to the severe deactivation of the amino group in this compound, diazotization requires carefully controlled and robust conditions.

Causality of Experimental Design

The formation of the diazonium salt involves the reaction of the amine with a nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and a strong acid.[7] The low basicity of the target aniline means that it exists predominantly in its unprotonated, reactive form even in strongly acidic media. However, its low nucleophilicity makes the initial N-nitrosation step challenging. Therefore, the reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, using a sufficient excess of strong acid to generate the active nitrosating agent.[8][9]

A patent describing the diazotization of the closely related 4-chloro-2-trifluoromethylaniline provides an excellent template for this transformation.[10]

Experimental Protocol: Diazotization and Sandmeyer Bromination

This protocol is adapted from a patented procedure for a structurally analogous aniline and represents a reliable method for generating and reacting the diazonium salt.[10]

Objective: To synthesize 1-bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene via a Sandmeyer reaction.

Materials:

ReagentCAS NumberMolecular WeightQuantity (10 mmol scale)Molar Eq.
This compound167415-22-7240.572.41 g1.0
Hydrobromic Acid (48% aq.)10035-10-680.91~10 mLExcess
Sodium Nitrite (NaNO₂)7632-00-069.00760 mg1.1
Copper(I) Bromide (CuBr)7787-70-4143.45287 mg0.2
Dichloromethane (DCM)75-09-284.93As neededSolvent

Procedure:

Step A: Diazotization

  • Amine Suspension: In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add this compound (2.41 g, 10.0 mmol) and 48% hydrobromic acid (10 mL).

  • Cooling: Cool the resulting suspension to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (760 mg, 11.0 mmol) in water (5 mL). Add this solution dropwise to the cold aniline suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Stirring: Continue to stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The resulting clear or slightly yellow solution contains the aryl diazonium bromide. Use this solution immediately in the next step.

Step B: Sandmeyer Bromination

  • Catalyst Solution: In a separate 250 mL flask, dissolve Copper(I) bromide (287 mg, 2.0 mmol) in 48% hydrobromic acid (5 mL) with gentle warming, then cool to 0-5 °C.

  • Coupling Reaction: Slowly and carefully add the cold diazonium salt solution from Step A to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.

  • Completion: After the initial effervescence subsides, allow the mixture to stir at room temperature for 1-2 hours.

  • Workup: Extract the reaction mixture with dichloromethane (3 x 20 mL). Combine the organic layers, wash with 1M NaOH solution, then with water, and finally with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the aryl bromide.

diazotization_sandmeyer cluster_diazotization Diazotization (Step A) cluster_sandmeyer Sandmeyer Reaction (Step B) A1 Aniline in HBr (aq) A2 Cool to 0-5 °C A1->A2 A3 Dropwise NaNO₂ (aq) A2->A3 Maintain T < 5 °C A4 Stir 30 min @ 0-5 °C A3->A4 A5 Aryl Diazonium Salt Solution A4->A5 B2 Slowly Add Diazonium Salt A5->B2 Use Immediately B1 CuBr in HBr (aq) Cool to 0-5 °C B1->B2 B3 N₂ Evolution B2->B3 B4 Stir at RT, 1-2h B3->B4 B5 Workup & Purification B4->B5

Experimental workflow for Diazotization and Sandmeyer Bromination.

Application in Heterocyclic Synthesis: The Gateway to Benzimidazoles

A primary application of this compound is as a precursor to substituted o-phenylenediamines, which are key intermediates in the synthesis of benzimidazoles. Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[11]

The synthesis involves the reduction of the nitro group to a second amine, forming 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine. This diamine can then be cyclized with a variety of reagents (aldehydes, carboxylic acids, etc.) to construct the benzimidazole ring system.[12]

Conceptual Workflow: Benzimidazole Synthesis
  • Reduction: The nitro group of this compound is selectively reduced to an amine. Common reducing agents include tin(II) chloride (SnCl₂) in HCl, catalytic hydrogenation (e.g., H₂/Pd-C), or iron powder in acetic acid.

  • Cyclization: The resulting 1,2-diamine is then reacted with a one-carbon synthon. For example, reaction with an aldehyde (R-CHO) under oxidative conditions, or with a carboxylic acid (R-COOH) under dehydrating conditions (Phillips condensation), will yield the corresponding 2-substituted benzimidazole.[11][12]

benzimidazole_synthesis start This compound intermediate 4-Chloro-5-(trifluoromethyl) benzene-1,2-diamine start->intermediate Reduction (e.g., SnCl₂/HCl) end 2-Substituted-5-chloro-6-(trifluoromethyl) -1H-benzimidazole intermediate->end Cyclization (e.g., R-COOH)

Conceptual pathway to trifluoromethyl-substituted benzimidazoles.

Conclusion

The aniline group in this compound is significantly deactivated, presenting both a challenge and an opportunity in synthetic chemistry. Its reduced nucleophilicity necessitates the use of more forcing conditions, highly reactive reagents, or catalytic systems to achieve common transformations like acylation and alkylation. However, this electronic tuning also allows for selective reactions and provides a robust platform for the synthesis of complex, highly functionalized molecules. The successful diazotization of this aniline opens a gateway to a wide range of Sandmeyer and related reactions, further enhancing its synthetic value. Understanding the electronic principles governing its reactivity is paramount for any researcher aiming to incorporate this versatile, trifluoromethyl-containing building block into drug discovery and development programs.

References

Whitepaper: Deconstructing the Potent Electron-Withdrawing Landscape of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-nitro-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine whose utility as a synthetic intermediate in pharmaceutical and agrochemical development is dictated by the profound electronic characteristics of its substituents. This guide provides a comprehensive analysis of the individual and synergistic electron-withdrawing effects of the chloro, nitro, and trifluoromethyl groups. We will dissect the mechanistic underpinnings of these effects—inductive and mesomeric—and quantify their impact using established parameters like Hammett constants. The resulting chemical consequences, particularly the dramatic reduction in the basicity of the aniline nitrogen and the altered reactivity of the aromatic ring, will be explored. This paper further presents field-proven experimental protocols for characterizing these electronic properties and discusses the strategic implications for leveraging this unique molecular scaffold in advanced chemical synthesis.

Introduction: The Architecture of an Electron-Deficient Core

Aniline and its derivatives are foundational building blocks in modern organic chemistry. The reactivity of the amino group and the aromatic ring can be precisely modulated by the electronic nature of substituents. This compound represents an extreme case of electronic modification, where three powerful electron-withdrawing groups (EWGs) are strategically positioned on the aniline core. This arrangement creates a molecule with a highly electron-deficient π-system and a significantly suppressed nitrogen basicity.

Understanding the interplay of these substituents is not merely an academic exercise; it is critical for predicting reactivity, designing rational synthetic routes, and appreciating the molecule's role as a precursor for complex target structures.[1] The trifluoromethyl group, in particular, is a prized addition in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] This guide serves to illuminate the fundamental principles governing the chemistry of this versatile intermediate.

Fundamental Electronic Effects: A Primer

The influence of any substituent on an aromatic ring can be deconstructed into two primary mechanisms:

  • Inductive Effect (-I): This is a through-bond polarization effect caused by the electronegativity difference between atoms. Highly electronegative atoms or groups pull electron density away from the ring through the sigma bonds.

  • Mesomeric (or Resonance) Effect (-M): This is a through-space delocalization of π-electrons between the substituent and the aromatic ring. It requires the substituent to have p-orbitals that can overlap with the ring's π-system.

The Hammett equation provides a quantitative framework for correlating reaction rates and equilibria with the electronic effects of meta- and para-substituents, using the substituent constant (σ).[4][5] A positive σ value indicates an electron-withdrawing character.

Dissecting the Substituents: A Triumvirate of Withdrawal

The unique properties of this compound arise from the combined influence of its three distinct EWGs.

The Chloro Group (-Cl)

The chlorine atom exhibits a dichotomous electronic nature. While it inductively withdraws electron density due to its high electronegativity (-I effect), its lone pairs can theoretically donate electron density via resonance (+M effect). However, for halogens, the inductive effect is overwhelmingly dominant. Consequently, the chloro group acts as a net electron-withdrawing, deactivating substituent on the benzene ring.[6]

**3.2 The Nitro Group (-NO₂) **

The nitro group is one of the most powerful EWGs. It exerts both a strong inductive pull (-I) and a profound resonance-withdrawing effect (-M). The π-electrons from the aromatic ring can be delocalized onto the electronegative oxygen atoms of the nitro group, as depicted in its resonance structures. This delocalization significantly reduces the electron density of the ring, especially at the ortho and para positions relative to the nitro group.[6][7][8]

The Trifluoromethyl Group (-CF₃)

The trifluoromethyl group is a potent electron withdrawer almost exclusively through the inductive effect (-I).[9] The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the aromatic ring. Unlike the nitro group, it has no resonance-donating or -withdrawing capability. Its inclusion in drug candidates is often a strategic choice to block metabolic oxidation and increase lipophilicity.[3]

Quantitative Comparison of Electron-Withdrawing Strength

The Hammett constants for these substituents provide a clear quantitative measure of their electron-withdrawing power.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Primary Effect(s)
-Cl (Chloro)+0.37+0.23Strong -I, Weak +M
-NO₂ (Nitro)+0.71+0.78Strong -I, Strong -M
-CF₃ (Trifluoromethyl)+0.43+0.54Very Strong -I
Data sourced from various compilations of Hammett constants.[4][10]

Synergistic Impact on the Aniline Core

The true chemical nature of this compound is revealed not by examining the substituents in isolation, but by understanding their collective, synergistic impact.

Figure 1: Cumulative electron-withdrawing effects on the aniline core.

The chloro, nitro, and trifluoromethyl groups collectively function to withdraw electron density from the aromatic ring. This has two major consequences:

  • Drastic Reduction in Basicity (pKa): The defining characteristic of an amine is the basicity of its nitrogen lone pair. In aniline, this lone pair is already partially delocalized into the aromatic ring, making it a weaker base than aliphatic amines.[11][12] In our target molecule, the three potent EWGs pull electron density from the ring, which in turn pulls the nitrogen's lone pair even further into the π-system. This severe delocalization makes the lone pair highly unavailable for protonation, rendering this compound an exceptionally weak base with a very low pKa.

  • Altered Ring Reactivity:

    • Electrophilic Aromatic Substitution (EAS): The molecule is profoundly deactivated towards EAS. The electron-poor ring is no longer a sufficiently strong nucleophile to attack most electrophiles under standard conditions.[13]

    • Nucleophilic Aromatic Substitution (NAS): Conversely, the severe electron deficiency makes the ring highly susceptible to NAS. The chloro substituent, positioned ortho and para to the powerful nitro and trifluoromethyl activating groups, becomes a prime site for displacement by strong nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Experimental Protocol: Quantifying Basicity via UV-Vis Spectrophotometry

For highly electron-deficient anilines with very low basicity, traditional potentiometric titration is often impractical. A more reliable method is spectrophotometric pKa determination, which relies on the different UV-Vis absorption spectra of the protonated (BH⁺) and neutral (B) forms of the compound.

Causality of the Method:

The electronic transition energies (and thus the λ_max) of the aniline chromophore are highly sensitive to the protonation state of the amino group. By measuring the absorbance at a specific wavelength across a range of precisely controlled pH values (typically using a series of buffers), one can determine the ratio of [BH⁺]/[B] at each point. The pKa is the pH at which the concentrations of the protonated and neutral forms are equal.

Step-by-Step Methodology:
  • Preparation of Stock Solution:

    • Accurately weigh ~1-2 mg of this compound.

    • Dissolve in a minimal amount of a water-miscible organic solvent (e.g., methanol or DMSO) and then dilute to a final volume (e.g., 100 mL) with deionized water to create a stock solution of known concentration (e.g., ~50 µM). The final organic solvent concentration should be kept low (<1%) to minimize its effect on buffer pH.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 1 to pH 12). For the acidic range, HCl solutions can be used. For the mid-range, citrate, phosphate, and borate buffers are common. For the basic range, NaOH solutions can be used.

    • It is critical to use a calibrated pH meter to accurately measure the final pH of each buffer solution after the addition of the analyte stock solution.

  • Spectroscopic Measurement:

    • For each buffer solution, prepare a sample by adding a fixed volume of the analyte stock solution to a fixed volume of the buffer in a quartz cuvette.

    • Record the full UV-Vis spectrum (e.g., from 200 nm to 500 nm) for each sample, including a blank for each buffer.

    • Identify the wavelength (λ_analysis) where the difference in absorbance between the fully protonated form (at very low pH) and the neutral form (at very high pH) is maximal.

  • Data Analysis and pKa Calculation:

    • Plot the absorbance at λ_analysis against the measured pH for each buffer.

    • The resulting data should form a sigmoidal curve.

    • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometry: pH = pKa + log[(A - A_B) / (A_BH+ - A)] Where:

      • A is the absorbance at a given pH.

      • A_B is the absorbance of the fully deprotonated (basic) form.

      • A_BH+ is the absorbance of the fully protonated (acidic) form.

    • The pKa is the pH value at the inflection point of the sigmoidal curve.

workflow_pka prep_stock 1. Prepare Analyte Stock Solution create_samples 3. Create Samples (Stock + Buffer) prep_stock->create_samples prep_buffers 2. Prepare Buffer Series (e.g., pH 1-12) prep_buffers->create_samples measure_ph 4. Accurately Measure Final pH of Each Sample create_samples->measure_ph run_uvvis 5. Record UV-Vis Spectrum for Each Sample measure_ph->run_uvvis analyze_spectra 6. Identify λ_analysis (Max Absorbance Difference) run_uvvis->analyze_spectra plot_data 7. Plot Absorbance at λ_analysis vs. pH analyze_spectra->plot_data fit_curve 8. Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) plot_data->fit_curve calc_pka 9. Determine pKa (Inflection Point) fit_curve->calc_pka

Figure 2: Experimental workflow for pKa determination via UV-Vis.

Conclusion

This compound is a textbook example of how polysubstitution with strong electron-withdrawing groups can fundamentally alter the properties of a parent scaffold. The synergistic -I and -M effects of the chloro, nitro, and trifluoromethyl groups result in a molecule that is an extremely weak base and possesses a highly electron-deficient aromatic ring. While this deactivation renders it inert to many classical aromatic reactions, it simultaneously activates it for nucleophilic aromatic substitution, defining its primary role as a valuable and highly specialized intermediate. For researchers in drug development and materials science, a thorough understanding of these electronic principles is paramount for the rational design of synthetic pathways and the successful creation of novel, high-value molecules.

References

The Strategic Application of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-nitro-5-(trifluoromethyl)aniline is a highly functionalized aromatic compound that is emerging as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on an aniline scaffold, provides a versatile platform for the synthesis of complex and biologically active molecules. This technical guide explores the potential applications of this compound, delving into its chemical reactivity, its role in the synthesis of diverse heterocyclic systems, and its contribution to the pharmacological profile of derivative compounds. Drawing upon structure-activity relationships of analogous molecules, this document will illuminate the strategic advantages of incorporating this moiety in drug design and development, with a particular focus on antimicrobial and kinase inhibitor discovery programs.

Introduction: The Significance of Trifluoromethylated Anilines in Drug Discovery

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being of particular importance. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and ability to modulate the pKa of nearby functionalities, can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. When incorporated into an aniline scaffold, these effects are amplified, making trifluoromethylated anilines prized intermediates in the synthesis of a wide range of therapeutic agents.

This compound presents a particularly strategic combination of functional groups. The nitro and chloro substituents serve as versatile synthetic handles, enabling a variety of chemical transformations, while the trifluoromethyl group can impart desirable pharmacological characteristics to the final molecule. This guide will provide a comprehensive overview of the potential of this unique chemical entity in the advancement of medicinal chemistry.

Physicochemical Properties and Reactivity

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueSource
CAS Number 167415-22-7N/A
Molecular Formula C₇H₄ClF₃N₂O₂N/A
Molecular Weight 240.57 g/mol N/A
Appearance Pale yellow to yellow solidN/A
Solubility Soluble in most organic solventsN/A

The reactivity of this compound is dictated by its distinct functional groups. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. The nitro group can be reduced to an amine, providing a pathway to further functionalization. The chlorine atom, activated by the electron-withdrawing nitro and trifluoromethyl groups, is susceptible to nucleophilic aromatic substitution. This multi-faceted reactivity allows for the construction of a diverse array of molecular architectures.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from a readily available precursor. A representative synthetic route is outlined below:

Synthesis_Pathway start m-Chlorobenzotrifluoride intermediate1 5-Chloro-2-nitrobenzotrifluoride start->intermediate1 Nitration (HNO₃/H₂SO₄) intermediate2 4-Chloro-2-(trifluoromethyl)aniline intermediate1->intermediate2 Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) product This compound intermediate2->product Nitration (HNO₃/H₂SO₄)

Caption: A potential synthetic pathway to this compound.

This pathway highlights the sequential introduction of the nitro and amino functionalities onto the chlorinated trifluoromethylbenzene core. The specific conditions for each step would require optimization to ensure high yield and purity.

Potential Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold for the development of novel therapeutic agents. While direct examples of its use in late-stage clinical candidates are not yet prevalent, the known biological activities of structurally similar compounds provide a strong rationale for its application in several key areas.

Antimicrobial Agents

A compelling case for the antimicrobial potential of derivatives of this compound comes from a study on a closely related analog, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF). This compound demonstrated significant antibacterial and antibiofilm properties against pathogenic Vibrio species.[1] The study highlighted that ACNBF exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL against planktonic cells and effectively suppressed biofilm formation.[1] Furthermore, it was shown to reduce virulence factors such as motility and protease activity.[1]

The structural similarities between ACNBF and the amino derivative of our title compound (obtained via reduction of the nitro group) suggest that this compound is a promising starting material for the synthesis of a new generation of antimicrobial agents. The trifluoromethyl group can enhance cell membrane permeability and metabolic stability, while the chloro and nitro/amino functionalities provide sites for further chemical modification to optimize potency and selectivity.

Antimicrobial_Scaffold start This compound intermediate 4-Chloro-5-amino-2-(trifluoromethyl)aniline (ACNBF analogue) start->intermediate Reduction of Nitro Group product Novel Antimicrobial Agents intermediate->product Further Chemical Modification (e.g., Heterocycle formation)

Caption: Synthetic strategy towards novel antimicrobial agents.

Kinase Inhibitors

The trifluoromethylphenyl amine moiety is a common feature in many approved and investigational kinase inhibitors. The -CF3 group often occupies a hydrophobic pocket in the ATP-binding site of kinases, contributing to enhanced binding affinity. The aniline nitrogen serves as a key hydrogen bond donor or acceptor, or as a point of attachment for heterocyclic systems that further interact with the kinase.

Given this precedent, this compound is an attractive building block for the synthesis of novel kinase inhibitors. The nitro group can be reduced to an amine, which can then be used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct the core structures of various kinase inhibitor scaffolds. The chlorine atom provides an additional site for modification to fine-tune the structure-activity relationship (SAR).

Kinase_Inhibitor_Synthesis start This compound intermediate 4-Chloro-2-amino-5-(trifluoromethyl)aniline start->intermediate Reduction product Kinase Inhibitor Scaffolds (e.g., Pyrido[2,3-d]pyrimidines) intermediate->product Condensation with Heterocyclic Precursors

Caption: General workflow for the synthesis of kinase inhibitors.

Synthesis of Bioactive Heterocycles

The versatile reactivity of this compound makes it an ideal precursor for the synthesis of a wide range of heterocyclic compounds, which are the cornerstone of many pharmaceuticals. For example, the diamino derivative (obtained after reduction of the nitro group) can be condensed with various electrophiles to form benzodiazepines, quinoxalines, or other fused heterocyclic systems. These scaffolds are prevalent in drugs targeting a multitude of diseases.

Experimental Protocol: Representative Synthesis of a Diamino Intermediate

Objective: To reduce the nitro group of this compound to an amine, yielding 4-Chloro-5-amino-2-(trifluoromethyl)aniline, a key intermediate for further derivatization.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-Chloro-5-amino-2-(trifluoromethyl)aniline.

Causality behind Experimental Choices:

  • Iron in the presence of ammonium chloride is a classic and effective method for the reduction of aromatic nitro groups. It is generally milder and more selective than catalytic hydrogenation, which could potentially affect the chloro and trifluoromethyl groups.

  • Ethanol/water solvent system provides good solubility for the starting material and reagents and facilitates the reaction.

  • Filtration through celite is necessary to remove the iron and iron salts.

  • Standard workup procedure (extraction, washing, drying) is employed to isolate the product from the reaction mixture.

  • Column chromatography is a standard technique for purifying organic compounds.

Conclusion and Future Perspectives

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its unique combination of reactive functional groups and the presence of the beneficial trifluoromethyl moiety make it a valuable starting material for the synthesis of novel therapeutic agents. The demonstrated antimicrobial activity of a close analog strongly suggests its utility in the development of new anti-infective drugs. Furthermore, its structural features are highly relevant to the design of kinase inhibitors and other targeted therapies. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of such highly functionalized intermediates will undoubtedly play a crucial role in the future of drug discovery. Further exploration of the synthetic utility of this compound and the biological evaluation of its derivatives are warranted to fully realize its potential in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Nitro-4-chloro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic Synthesis of a Valuable Fluorinated Intermediate

The synthesis of 2-nitro-4-chloro-5-(trifluoromethyl)aniline is a critical process for the development of a wide range of agrochemicals, pharmaceuticals, and specialty dyes. The presence of the trifluoromethyl group, a chloro substituent, and a nitro group on the aniline scaffold imparts unique electronic and lipophilic properties, making it a valuable building block in medicinal and materials chemistry. This document provides a comprehensive, in-depth guide to the experimental protocol for the nitration of 4-chloro-5-(trifluoromethyl)aniline. The protocol is designed with scientific integrity at its core, explaining the rationale behind each step to ensure reproducibility and safety.

The direct nitration of anilines is often fraught with challenges, including oxidation of the amino group and the formation of a mixture of isomers.[1] To circumvent these issues, a three-step synthetic strategy is employed: protection of the amino group via acetylation, regioselective nitration of the resulting acetanilide, and subsequent deprotection to yield the desired product. This approach ensures a higher yield and purity of the target molecule.

Reaction Mechanism and Strategy

The overall synthetic route is a classic example of electrophilic aromatic substitution, where the regioselectivity is controlled by the directing effects of the substituents on the aromatic ring. The acetamido group (-NHCOCH₃) is an ortho, para-director, while the chloro (-Cl) and trifluoromethyl (-CF₃) groups are deactivating and meta-directing. The interplay of these electronic effects dictates the position of the incoming nitro group.

The amino group of the starting material, 4-chloro-5-(trifluoromethyl)aniline, is first protected as an acetanilide. This is crucial for two reasons: it prevents the oxidation of the amino group by the strong oxidizing conditions of the nitration mixture, and it moderates the activating effect of the amino group, allowing for a more controlled reaction.[1]

The subsequent nitration of N-(4-chloro-5-(trifluoromethyl)phenyl)acetamide is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The acetamido group directs the incoming nitronium ion to the positions ortho and para to it. Given the substitution pattern of the starting material, the primary product expected is 2-nitro-4-chloro-5-(trifluoromethyl)acetanilide.

Finally, the acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the amino group, yielding the final product, 2-nitro-4-chloro-5-(trifluoromethyl)aniline.[2][3]

Experimental Workflow Diagram

experimental_workflow cluster_protection Step 1: Protection (Acetylation) cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection (Hydrolysis) cluster_purification Purification & Analysis start 4-chloro-5-(trifluoromethyl)aniline acetylation Acetylation Reaction start->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation intermediate N-(4-chloro-5-(trifluoromethyl)phenyl)acetamide acetylation->intermediate nitration Nitration Reaction intermediate->nitration nitrating_mixture HNO₃ / H₂SO₄ nitrating_mixture->nitration nitrated_intermediate 2-nitro-4-chloro-5-(trifluoromethyl)acetanilide nitration->nitrated_intermediate hydrolysis Hydrolysis Reaction nitrated_intermediate->hydrolysis acid Acid (e.g., HCl or H₂SO₄) acid->hydrolysis final_product 2-nitro-4-chloro-5-(trifluoromethyl)aniline hydrolysis->final_product recrystallization Recrystallization final_product->recrystallization characterization Characterization (MP, NMR, IR) recrystallization->characterization

Caption: A three-step workflow for the synthesis of 2-nitro-4-chloro-5-(trifluoromethyl)aniline.

Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )Key Hazards
4-chloro-5-(trifluoromethyl)aniline121-50-6195.57Toxic, Irritant
Acetic anhydride108-24-7102.09Corrosive, Flammable, Lachrymator
Concentrated Sulfuric acid (98%)7664-93-998.08Corrosive, Oxidizer, Severe Burns
Concentrated Nitric acid (70%)7697-37-263.01Corrosive, Oxidizer, Severe Burns, Toxic Fumes
Concentrated Hydrochloric acid (37%)7647-01-036.46Corrosive, Respiratory Irritant
Ethanol64-17-546.07Flammable
Deionized Water7732-18-518.02N/A
IceN/AN/AN/A

Experimental Protocols

Part 1: Synthesis of N-(4-chloro-5-(trifluoromethyl)phenyl)acetamide (Protection)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g of 4-chloro-5-(trifluoromethyl)aniline.

  • Addition of Acetic Anhydride: To the aniline, add 50 mL of deionized water followed by the slow addition of 6.0 mL of acetic anhydride with vigorous stirring.

  • Reaction: Stir the mixture vigorously for 30 minutes. A white precipitate of the acetanilide should form.

  • Isolation: Cool the reaction mixture in an ice bath for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of 25 mL of cold deionized water to remove any unreacted starting materials and acetic acid.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a white to off-white solid.

Part 2: Synthesis of 2-nitro-4-chloro-5-(trifluoromethyl)acetanilide (Nitration)
  • Reaction Setup: In a 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid to the dried N-(4-chloro-5-(trifluoromethyl)phenyl)acetamide from Part 1. Stir the mixture until the solid is completely dissolved. Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of the acetanilide while maintaining the reaction temperature between 0 and 10 °C. Use a thermometer to monitor the temperature closely. The addition should take approximately 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. A yellow precipitate of the nitrated product will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product in a vacuum oven at 70-80 °C.

Part 3: Synthesis of 2-nitro-4-chloro-5-(trifluoromethyl)aniline (Deprotection)
  • Reaction Setup: Place the dried 2-nitro-4-chloro-5-(trifluoromethyl)acetanilide in a 250 mL round-bottom flask. Add 50 mL of a 70% sulfuric acid solution (prepared by carefully adding 35 mL of concentrated sulfuric acid to 15 mL of water).

  • Hydrolysis: Heat the mixture under reflux for 1-2 hours.[2][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated ammonium hydroxide solution until the pH is approximately 8-9. A yellow-orange precipitate of the final product will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes and then collect the solid by vacuum filtration.

  • Washing: Wash the product with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a temperature below their melting point.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the intermediate and the final product and compare it with literature values if available.

  • Spectroscopy: Obtain Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectra to confirm the chemical structure of the products.

  • Chromatography: Use Thin Layer Chromatography (TLC) to monitor the progress of the reactions and High-Performance Liquid Chromatography (HPLC) to assess the purity of the final product.

Safety and Handling Precautions

Nitration reactions are highly exothermic and require strict safety measures.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Fume Hood: All steps of this synthesis, especially the nitration, must be performed in a well-ventilated chemical fume hood.

  • Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care. Always add acid to water, never the other way around.

  • Temperature Control: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. Have appropriate spill kits for acids available.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-nitro-4-chloro-5-(trifluoromethyl)aniline. By following a three-step strategy involving protection, nitration, and deprotection, researchers can obtain this valuable intermediate with good yield and purity. Adherence to the described procedures and safety precautions is paramount for a successful and safe synthesis. The principles and techniques outlined herein are broadly applicable to the nitration of other substituted anilines and serve as a valuable resource for professionals in chemical synthesis and drug development.

References

Harnessing 4-Chloro-2-nitro-5-(trifluoromethyl)aniline for the Synthesis of High-Value Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline as a strategic starting material for the synthesis of medicinally relevant heterocyclic compounds. The presence of the trifluoromethyl (CF3) group is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document focuses on the key synthetic transformations of the title compound, primarily its reduction to a versatile ortho-phenylenediamine intermediate, followed by cyclization to form valuable benzimidazole and quinoxaline scaffolds. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical rationale behind experimental choices to empower researchers in their synthetic endeavors.

The Strategic Importance of the Starting Material

This compound is a highly functionalized aniline derivative. Its utility as a precursor is dictated by the strategic placement of its substituents:

  • Amino Group: A primary nucleophile and a handle for further reactions.

  • Nitro Group: Positioned ortho to the amine, it is the key to forming the crucial 1,2-diamine moiety upon reduction.

  • Trifluoromethyl Group: A powerful electron-withdrawing group that significantly modulates the electronic properties of the ring and serves as a critical pharmacophore in many active pharmaceutical ingredients (APIs).[1][4]

  • Chloro Group: Provides an additional site for potential cross-coupling reactions and influences the overall electronic nature and solubility of the molecule.

The primary synthetic strategy involves the selective reduction of the nitro group to generate 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine . This intermediate is the gateway to a multitude of heterocyclic systems through condensation chemistry.

G A 4-Chloro-2-nitro-5- (trifluoromethyl)aniline B Reduction of Nitro Group (e.g., SnCl2/HCl, H2/Pd-C) A->B Step 1 C 4-Chloro-5-(trifluoromethyl) benzene-1,2-diamine (Key Intermediate) B->C D Condensation with 1,2-Dicarbonyls C->D Pathway A F Condensation with Aldehydes or Carboxylic Acids C->F Pathway B E Trifluoromethyl-Substituted Quinoxalines D->E G Trifluoromethyl-Substituted Benzimidazoles F->G

Caption: Core synthetic strategy from the starting aniline.

Foundational Protocol: Reduction to the Key Diamine Intermediate

The conversion of the ortho-nitroaniline to the corresponding ortho-phenylenediamine is the pivotal first step. The choice of reducing agent is critical and depends on substrate compatibility and available laboratory resources.

Application Note: Selecting a Reduction Method
  • Tin(II) Chloride (SnCl₂·2H₂O): A classic, reliable, and cost-effective method. It is highly effective for nitro group reductions in the presence of other sensitive functional groups. The reaction is typically run in acidic media (HCl) or polar protic solvents like ethanol. Work-up requires careful neutralization to remove tin salts, which can sometimes be cumbersome.

  • Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method that often produces high yields with minimal byproducts. The reaction is performed under a hydrogen atmosphere in the presence of a palladium on carbon catalyst. It is particularly suitable for larger-scale synthesis. However, care must be taken as the catalyst can be pyrophoric, and the process requires specialized hydrogenation equipment. Halogenated compounds can sometimes be susceptible to dehalogenation under these conditions, although it is often manageable with careful control.

  • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): An inexpensive and effective "dissolving metal" reduction method. It is generally robust but can require longer reaction times and a more involved workup to remove iron salts compared to catalytic hydrogenation.

Protocol 2.1: Synthesis of 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine via Tin(II) Chloride Reduction

This protocol details a widely applicable method for generating the key diamine intermediate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 10 mL per gram of starting material) to suspend the aniline. To this suspension, add Tin(II) chloride dihydrate (4.0 - 5.0 eq) in portions.

  • Reaction: Carefully add concentrated HCl (2.0 - 3.0 eq) dropwise. The reaction is exothermic. Once the initial exotherm subsides, heat the mixture to reflux (approx. 70-80 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and basify by slowly adding 5 M NaOH solution until the pH is ~8-9. A thick precipitate of tin salts will form.

  • Extraction: Transfer the mixture to a separation funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel or recrystallization.

Scientist's Note: The diamine product is susceptible to air oxidation, which can cause it to darken. It is advisable to use the product immediately in the subsequent cyclization step or store it under an inert atmosphere (N₂ or Ar).

Application in Heterocyclic Synthesis: Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry. The Phillips-Ladenburg synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, is a common approach. A more direct method involves condensation with an aldehyde followed by oxidative cyclization.[5][6][7][8]

Protocol 3.1: One-Pot Synthesis of 2-Aryl-6-chloro-5-(trifluoromethyl)-1H-benzimidazoles

This protocol describes the condensation of the in situ generated diamine with an aromatic aldehyde.

Materials:

  • 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine (from Protocol 2.1)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)

  • p-Toluenesulfonic acid (p-TSOH) or another suitable acid catalyst (0.1 eq)[8]

  • Toluene or Acetonitrile

  • Dean-Stark trap (for toluene)

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the crude 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine (1.0 eq), the desired aromatic aldehyde (1.0 eq), and a catalytic amount of p-TSOH (0.1 eq).

  • Reaction: Add toluene as the solvent and heat the mixture to reflux. Water formed during the imine formation will be azeotropically removed and collected in the Dean-Stark trap.

  • Cyclization: After the initial condensation (typically 1-2 hours), the intermediate Schiff base undergoes cyclization. For oxidative cyclization to the benzimidazole, exposure to air is often sufficient during reflux. In some cases, an explicit oxidant may be required.

  • Monitoring: Monitor the reaction by TLC. The formation of a new, more fluorescent spot is indicative of the benzimidazole product.

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, wash the organic layer with saturated sodium bicarbonate solution, then brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization to obtain the pure benzimidazole product.

Caption: Workflow for 2-Aryl-Benzimidazole Synthesis.

Application in Heterocyclic Synthesis: Quinoxalines

Quinoxalines are another class of heterocycles with significant biological activity. They are most commonly synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9][10] This reaction is typically high-yielding and robust.

Protocol 4.1: Synthesis of 6-chloro-7-(trifluoromethyl)-2,3-diphenylquinoxaline

This protocol uses benzil as the 1,2-dicarbonyl component.

Materials:

  • 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine (from Protocol 2.1)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Glacial acetic acid (catalytic amount, if using EtOH as solvent)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the crude 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in ethanol.

  • Addition: Add a solution of benzil (1.0 eq) dissolved in a minimum amount of warm ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Heat the mixture to reflux for 1-3 hours. The product often begins to precipitate from the hot solution.

  • Monitoring: Monitor the disappearance of the diamine starting material by TLC.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials. The product is often pure enough after this step. If needed, recrystallize from ethanol or an ethanol/water mixture.

Scientist's Note: This condensation is typically very efficient. Using acetic acid as the solvent can accelerate the reaction, but ethanol is often sufficient and simplifies the work-up. The reaction proceeds via a dihydrequinoxaline intermediate which spontaneously oxidizes to the aromatic quinoxaline under the reaction conditions, often driven by air.[11]

Caption: Workflow for Substituted Quinoxaline Synthesis.

Summary of Synthetic Routes

The following table summarizes the key transformations discussed in this guide.

Target HeterocycleCo-reactant(s)Key Reagents/CatalystsTypical SolventKey Features
Benzimidazole Aromatic Aldehydep-TSOH, Air (oxidant)Toluene, AcetonitrileOne-pot condensation and oxidative cyclization.[7][8]
Benzimidazole Carboxylic AcidStrong Acid (e.g., HCl), HeatHigh-boiling point solvent or neatRequires harsh conditions for dehydration.
Quinoxaline 1,2-Dicarbonyl (e.g., Benzil)Acetic Acid (catalyst)Ethanol, Acetic AcidHigh-yielding, often spontaneous precipitation of pure product.[9][10][12]
Quinoxaline α-Hydroxy KetoneIodine (catalyst)DMSOIn situ oxidation of the ketone to the dicarbonyl species.[10]

Conclusion

This compound is a powerful and versatile building block for accessing a range of trifluoromethyl-substituted heterocyclic compounds. The straightforward reduction to the key ortho-phenylenediamine intermediate opens up robust and well-established synthetic pathways to valuable scaffolds like benzimidazoles and quinoxalines. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists in the pharmaceutical and agrochemical industries, facilitating the efficient synthesis of novel and potent molecular entities.

References

Application Notes and Protocols: 4-Chloro-2-nitro-5-(trifluoromethyl)aniline as a Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Nitroaniline Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups is a well-established strategy to enhance the pharmacological profile of drug candidates.[1][2] The trifluoromethyl group, in particular, can significantly improve metabolic stability, membrane permeability, and binding affinity.[1][2] 4-Chloro-2-nitro-5-(trifluoromethyl)aniline emerges as a highly valuable, yet underexplored, building block for the synthesis of novel pharmaceuticals. Its unique arrangement of reactive functional groups—a nucleophilically displaceable chloro group activated by a nitro moiety, a reducible nitro group, and an aniline amine ready for derivatization—offers a trifecta of synthetic handles for the construction of diverse molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for its conversion into key intermediates and subsequent elaboration into three distinct classes of pharmacologically relevant scaffolds: benzimidazoles, phenylureas, and pyrimidine-based kinase inhibitors. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their drug discovery endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material's properties and safe handling procedures is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 167415-22-7[3][4]
Molecular Formula C₇H₄ClF₃N₂O₂[4]
Molecular Weight 240.57 g/mol [4]
Appearance Likely a yellow to orange crystalline solid[5]
Solubility Expected to have moderate solubility in water and good solubility in organic solvents like ethanol and acetone.[5]

Safety Precautions: this compound should be handled with care, following standard laboratory safety procedures.[6][7][8][9][10] It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][8][9][10] Avoid inhalation of dust and contact with skin and eyes.[6][7][8][9][10] In case of contact, rinse the affected area thoroughly with water.[6][7][10]

PART 1: Synthesis of a Key Intermediate: 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

The reduction of the nitro group in this compound to an amine is a critical first step in unlocking its potential for creating diverse heterocyclic systems. The resulting 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine is a versatile precursor for compounds such as benzimidazoles.

Workflow for the Reduction of the Nitro Group

G start This compound reagents Catalyst (e.g., Pd/C, PtO₂) Reducing Agent (e.g., H₂, NaBH₄) Solvent (e.g., Ethanol, Methanol) start->reagents Add reaction Catalytic Hydrogenation or Chemical Reduction reagents->reaction product 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine reaction->product Yields workup Filtration to remove catalyst Solvent evaporation product->workup purification Recrystallization or Column Chromatography workup->purification characterization NMR, MS, HPLC purification->characterization

Caption: General workflow for the reduction of this compound.

Protocol 1: Catalytic Hydrogenation

This protocol utilizes palladium on carbon (Pd/C) as a catalyst for the reduction of the nitro group with hydrogen gas. This method is generally clean and high-yielding.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under a nitrogen or argon atmosphere.

  • Seal the flask and connect it to a hydrogen gas supply.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

PART 2: Synthesis of Novel Pharmaceutical Scaffolds

The following protocols detail the synthesis of three distinct classes of compounds with high potential for biological activity, all originating from this compound or its diamine derivative.

Application I: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent heterocyclic scaffold found in numerous FDA-approved drugs with a wide range of biological activities. The reaction of the synthesized 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine with aldehydes provides a straightforward entry into this important class of molecules.[1][2][5][6][7]

Workflow for Benzimidazole Synthesis

G start 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine aldehyde Substituted Aldehyde (R-CHO) start->aldehyde React with reaction Condensation & Oxidative Cyclization start->reaction aldehyde->reaction product 2-Substituted-5-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole reaction->product workup Precipitation in water Filtration product->workup purification Recrystallization workup->purification characterization NMR, MS, HPLC purification->characterization

Caption: Synthesis of benzimidazoles from the key diamine intermediate.

Protocol 2: One-Pot Benzimidazole Synthesis

This protocol describes a one-pot synthesis of 2-substituted benzimidazoles from 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine and various aldehydes.[5]

Materials:

  • 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Acetonitrile

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Hydrochloric acid (HCl) (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) and the desired aldehyde (1.0 eq) in acetonitrile.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • To the stirring solution, add hydrogen peroxide (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Application II: Synthesis of Phenylurea Derivatives as Kinase Inhibitors

Diaryl ureas are a well-established pharmacophore in a number of kinase inhibitors, including the blockbuster drug Sorafenib.[3] The aniline group of this compound can be readily converted into a urea functionality.

Workflow for Phenylurea Synthesis

G start This compound isocyanate Substituted Isocyanate (R-NCO) start->isocyanate React with reaction Urea Formation start->reaction isocyanate->reaction product N-(4-chloro-2-nitro-5-(trifluoromethyl)phenyl)-N'-(substituted)urea reaction->product workup Solvent evaporation Trituration with ether product->workup purification Recrystallization or Column Chromatography workup->purification characterization NMR, MS, HPLC purification->characterization

Caption: Synthesis of phenylurea derivatives from the starting aniline.

Protocol 3: Synthesis of Substituted Phenylureas

This protocol details the reaction of this compound with an isocyanate to form a substituted urea.[3][11]

Materials:

  • This compound

  • Substituted isocyanate (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Add the substituted isocyanate (1.0-1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often complete within a few hours.

  • Once the starting aniline is consumed, remove the solvent under reduced pressure.

  • The resulting crude product can often be purified by trituration with diethyl ether or by recrystallization. If necessary, column chromatography on silica gel can be employed.

Application III: Synthesis of Pyrimidine-Based Scaffolds for Kinase Inhibition

Pyrimidine-based compounds are a cornerstone of kinase inhibitor drug discovery.[9][10][12][13][14] The aniline nitrogen of this compound can act as a nucleophile in a nucleophilic aromatic substitution (SNA) reaction with an activated pyrimidine ring.

Workflow for Pyrimidine Derivative Synthesis

G start This compound pyrimidine Dihalopyrimidine (e.g., 2,4-dichloropyrimidine) start->pyrimidine React with reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction pyrimidine->reaction product N-(4-chloro-2-nitro-5-(trifluoromethyl)phenyl)-chloropyrimidin-amine reaction->product workup Quenching with water Extraction product->workup purification Column Chromatography workup->purification characterization NMR, MS, HPLC purification->characterization

Caption: Synthesis of a pyrimidine derivative via SNAr reaction.

Protocol 4: Synthesis of a Pyrimidinyl-Aniline Derivative

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 2,4-dichloropyrimidine.[9][13]

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol or 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol or 1,4-dioxane, add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-(4-chloro-2-nitro-5-(trifluoromethyl)phenyl)-chloropyrimidin-amine. This intermediate can be further functionalized at the remaining chloro-position and the nitro group can be reduced to open up further avenues for derivatization.

Analytical Characterization

The identity and purity of all synthesized compounds should be rigorously confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. ¹⁹F NMR will be particularly useful for confirming the presence and integrity of the trifluoromethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules. LC-MS is an invaluable tool for monitoring reaction progress and assessing the purity of the products.[15][16][17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.[15][19]

Conclusion

This compound is a strategically designed building block that offers multiple avenues for the synthesis of complex and potentially bioactive molecules. The protocols outlined in these application notes provide a practical guide for researchers to harness the synthetic potential of this versatile starting material. By leveraging the distinct reactivity of its functional groups, medicinal chemists can efficiently generate libraries of novel benzimidazoles, phenylureas, and pyrimidine derivatives for screening in various drug discovery programs, particularly in the areas of oncology and infectious diseases. The inherent physicochemical advantages conferred by the trifluoromethyl group make this building block a compelling choice for the development of next-generation pharmaceuticals.

References

Application Notes and Protocols for the Derivatization of the Amino Group of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-nitro-5-(trifluoromethyl)aniline is a key building block in the synthesis of a diverse array of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its molecular architecture, characterized by a primary amino group ortho to a nitro group and para to a chlorine atom, all on a trifluoromethyl-substituted benzene ring, presents a unique electronic landscape that governs its reactivity. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly deactivates the aromatic ring and modulates the nucleophilicity of the amino group. This deactivation, however, also makes the aniline an interesting substrate for various chemical transformations.

The derivatization of the primary amino group is a fundamental strategy to introduce new functionalities and build more complex molecular scaffolds. These modifications are pivotal for developing novel therapeutic agents, such as kinase inhibitors and antiviral compounds, as well as advanced agrochemicals. This document provides a comprehensive guide with detailed protocols for the most common and impactful derivatization reactions of the amino group of this compound: acylation, sulfonylation, and alkylation.

Chemical Profile of this compound

PropertyValueReference
CAS Number 167415-22-7[1][2][3]
Molecular Formula C₇H₄ClF₃N₂O₂[2]
Molecular Weight 240.57 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in most organic solvents such as THF, DCM, DMF, and DMSO.

Safety Precautions

This compound and its derivatives should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Derivatization Strategies and Protocols

The presence of strong electron-withdrawing groups (-NO₂ and -CF₃) decreases the nucleophilicity of the amino group in this compound compared to simple anilines. This reduced reactivity necessitates carefully chosen reaction conditions to achieve efficient derivatization.

Acylation: Synthesis of Amides

Acylation of the amino group to form amides is a robust transformation that introduces a carbonyl functionality, which can serve as a handle for further modifications or as a key pharmacophore in the final molecule. The reaction typically involves the use of an acyl chloride or anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are preferred for less nucleophilic anilines.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the acid produced during the reaction without competing with the aniline for the acylating agent.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are unreactive towards the reagents and readily dissolve the starting materials.

  • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Protocol 1: General Procedure for Acylation with an Acyl Chloride

acylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Aniline in DCM Add_Base Add Triethylamine (1.2 eq) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Acyl_Chloride Add Acyl Chloride (1.1 eq) dropwise Cool->Add_Acyl_Chloride Stir Stir at RT (2-4 h) Add_Acyl_Chloride->Stir Quench Quench with H₂O Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with 1M HCl, sat. NaHCO₃, Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Product N-Acylated Product Purify->Product

Caption: Workflow for the acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add the acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ReagentMolar Eq.Purpose
This compound1.0Starting material
Acyl Chloride1.1Acylating agent
Triethylamine1.2Base (acid scavenger)
DCM-Solvent
Sulfonylation: Synthesis of Sulfonamides

The synthesis of sulfonamides from anilines is a crucial transformation in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.[5] The reaction of an aniline with a sulfonyl chloride in the presence of a base provides the corresponding sulfonamide.

Causality Behind Experimental Choices:

  • Sulfonylating Agent: Aryl or alkyl sulfonyl chlorides are the most common reagents for this transformation.

  • Base: Pyridine is often used as both a base and a solvent, as it is effective at catalyzing the reaction and scavenging the generated HCl. Alternatively, other organic bases like triethylamine can be used in an inert solvent.

  • Solvent: If not using pyridine as the solvent, aprotic solvents like DCM or THF are suitable.

  • Temperature: The reaction is typically carried out at room temperature, but gentle heating may be required for less reactive substrates.[6]

Protocol 2: General Procedure for Sulfonylation with a Sulfonyl Chloride

sulfonylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Aniline in Pyridine Cool Cool to 0 °C Start->Cool Add_Sulfonyl_Chloride Add Sulfonyl Chloride (1.1 eq) portionwise Cool->Add_Sulfonyl_Chloride Stir Stir at RT (4-8 h) Add_Sulfonyl_Chloride->Stir Pour Pour into ice-water Stir->Pour Filter Filter Precipitate Pour->Filter Wash Wash with H₂O Filter->Wash Dry Dry the Solid Wash->Dry Recrystallize Recrystallize Dry->Recrystallize Product N-Sulfonylated Product Recrystallize->Product

Caption: Workflow for the sulfonylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)[7]

  • Pyridine (anhydrous)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride portionwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the solid under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary Table:

ReagentMolar Eq.Purpose
This compound1.0Starting material
Sulfonyl Chloride1.1Sulfonylating agent
Pyridine-Base and Solvent
N-Alkylation: Synthesis of Secondary Amines

Direct N-alkylation of anilines can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts. However, under controlled conditions, secondary amines can be synthesized. Reductive amination is a powerful and more controlled alternative for the synthesis of secondary amines.

Causality Behind Experimental Choices:

  • Alkylation Method: While direct alkylation with alkyl halides is possible, reductive amination offers better control and avoids over-alkylation. This method involves the initial formation of an imine or enamine by reacting the aniline with an aldehyde or ketone, followed by in-situ reduction.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyl groups than sodium borohydride, allowing for the imine formation to occur prior to reduction.

  • Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is typically used.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Protocol 3: General Procedure for Reductive Amination

reductive_amination_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Aniline & Aldehyde/Ketone in DCE Add_Acid Add Acetic Acid (catalytic) Start->Add_Acid Add_STAB Add STAB (1.5 eq) portionwise Add_Acid->Add_STAB Stir Stir at RT (12-24 h) Add_STAB->Stir Quench Quench with sat. NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for the reductive amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound and the desired aldehyde or ketone in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portionwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ReagentMolar Eq.Purpose
This compound1.0Starting material
Aldehyde/Ketone1.1Alkylating agent precursor
Sodium triacetoxyborohydride (STAB)1.5Reducing agent
Acetic AcidcatalyticCatalyst
DCE/DCM-Solvent

Conclusion

The derivatization of the amino group of this compound provides access to a wide range of valuable compounds for drug discovery and agrochemical research. The protocols outlined in this application note for acylation, sulfonylation, and reductive amination are robust and versatile methods for modifying this key building block. The electron-withdrawing substituents on the aromatic ring influence the reactivity of the amino group, necessitating careful selection of reagents and reaction conditions. By following these detailed procedures, researchers can efficiently synthesize a diverse library of derivatives for further investigation.

References

Palladium-catalyzed reactions involving 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic design of molecular building blocks is paramount. This compound is one such high-value intermediate. Its structure is adorned with a trifluoromethyl (CF₃) group, a nitro (NO₂) group, and a chloro (Cl) atom, each imparting distinct electronic properties and offering unique synthetic handles. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The nitro and chloro groups serve as versatile precursors for a multitude of chemical transformations.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[2][3] This guide serves as a detailed application note for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for leveraging palladium catalysis to functionalize this compound. We will explore the substrate's intrinsic reactivity and provide field-tested protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Analysis of the Substrate: Electronic Properties and Reactivity

The reactivity of this compound in palladium-catalyzed reactions is dictated by the interplay of its substituents. Understanding these influences is critical for selecting the appropriate catalytic system and reaction conditions.

  • The Chloro Group (C-Cl Bond): This is the primary reaction site for oxidative addition to the palladium(0) catalyst, the crucial first step in most cross-coupling cycles.[4]

  • Electron-Withdrawing Groups (EWG): The nitro (NO₂) and trifluoromethyl (CF₃) groups are potent EWGs. Their presence on the aromatic ring significantly lowers the electron density of the C-Cl bond. This electronic deficit makes the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[5] This enhanced reactivity often allows for the use of aryl chlorides, which are typically less reactive than the corresponding bromides or iodides.[1]

  • The Amino Group (NH₂): The primary amine can act as a coordinating ligand to the palladium center, potentially influencing the catalytic cycle. In reactions where the amine itself is not the desired nucleophile (e.g., Suzuki or Heck), it may require protection, although modern catalyst systems often tolerate free amines. For Buchwald-Hartwig aminations, this group could be a reactive partner if a different aryl halide is used, but more commonly, the C-Cl bond of this substrate is coupled with a different amine.[6]

The Palladium Catalytic Cycle: A Unified Mechanism

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, beginning with a palladium(0) species.[7] The efficiency of each step is heavily influenced by the choice of ligands, which stabilize the palladium center and modulate its reactivity.[5][8]

The three fundamental steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex.[2][9]

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkene Coordination/Insertion (for Heck): The second coupling partner is delivered to the palladium center.[9]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[2][4]

Palladium_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (Nu-M) or Coordination/Insertion pd2_complex->transmetalation + Nu-M pd2_intermediate Ar-Pd(II)L_n-Nu transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 + Ar-Nu

Caption: Fig 1. Generalized Palladium(0)/Palladium(II) Catalytic Cycle.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[10] For an electron-deficient substrate like this compound, the key is to select a catalyst system that is active enough for aryl chlorides and a base that is compatible with the nitro and aniline functionalities.

Causality of Component Selection:

  • Catalyst/Ligand: Electron-rich and sterically hindered phosphine ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective.[11] They promote the challenging oxidative addition of aryl chlorides and accelerate the reductive elimination step.[5] A pre-formed catalyst like SPhos Pd G3 is often used for convenience and reliability.

  • Base: A moderately strong base is required to activate the boronic acid for transmetalation.[10] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices as they are less likely to cause side reactions with the nitro group compared to stronger bases like alkoxides.

  • Solvent: A polar aprotic solvent system, often with water, is typical. Dioxane/water or Toluene/water mixtures are common, as water can aid in dissolving the base and facilitating the catalytic cycle.[12]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Reagent Assembly To a dry Schlenk flask, add: • this compound (1.0 eq) • Arylboronic Acid (1.2 eq) • K₃PO₄ (2.0 eq) • SPhos Pd G3 (2 mol%) start->reagents atmosphere Inert Atmosphere Evacuate and backfill the flask with Argon or Nitrogen (3x cycles). reagents->atmosphere solvent Solvent Addition Add degassed 1,4-Dioxane and Water (e.g., 10:1 v/v). atmosphere->solvent reaction Reaction Heat the mixture to 100 °C. Monitor by TLC or LC-MS. solvent->reaction workup Workup Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. reaction->workup purify Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. workup->purify end End Product purify->end

Caption: Fig 2. Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., SPhos Pd G3, 0.02 eq.).

  • Inerting: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 ratio, to achieve a substrate concentration of ~0.1 M).

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

ParameterTypical ConditionRationale
Pd Catalyst SPhos Pd G3, XPhos Pd G3High activity for aryl chlorides.
Catalyst Loading 1-3 mol%Balances reaction efficiency and cost.
Boronic Acid 1.1 - 1.5 eq.Ensures complete consumption of the limiting reagent.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates boronic acid; compatible with functional groups.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OGood solubility for reagents and promotes catalysis.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, reacting an aryl halide with an amine.[6][13] Given that the substrate is an aryl chloride, this reaction is ideal for synthesizing a diverse library of substituted N-aryl-2-nitro-5-(trifluoromethyl)anilines, which are valuable pharmacophores.[14]

Causality of Component Selection:

  • Catalyst/Ligand: This reaction is highly dependent on the ligand. For coupling primary and secondary amines with an electron-deficient aryl chloride, bulky biarylphosphine ligands like BrettPhos or RuPhos are often superior.[1][15] They facilitate the crucial C-N reductive elimination step, which can be challenging.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or strong alkoxides like sodium tert-butoxide (NaOtBu) are commonly used.[15] The choice may depend on the amine's pKa and functional group tolerance.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Workflow start Start reagents Reagent Assembly (Glovebox) To a dry vial, add: • this compound (1.0 eq) • NaO-t-Bu (1.4 eq) • RuPhos Pd G3 (2 mol%) start->reagents add_amine Amine & Solvent Addition Add the amine (1.2 eq) and anhydrous Toluene. reagents->add_amine reaction Reaction Seal vial and heat to 100-110 °C. Monitor by LC-MS. add_amine->reaction workup Workup Cool to RT. Dilute with ether/EtOAc. Filter through Celite. reaction->workup purify Purification Concentrate filtrate in vacuo. Purify by column chromatography. workup->purify end End Product purify->end

Caption: Fig 3. Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Glovebox Setup: All operations should be performed in an inert atmosphere glovebox due to the air-sensitivity of the catalyst and base.

  • Vessel Preparation: To a dry vial equipped with a stir bar, add this compound (1.0 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), and the palladium catalyst (e.g., RuPhos Pd G3, 0.02 eq.).

  • Reagent Addition: Add the amine coupling partner (1.2 eq.) followed by the anhydrous solvent (e.g., Toluene, to achieve ~0.1 M concentration).

  • Reaction: Seal the vial tightly with a screw cap. Remove from the glovebox and place in a preheated heating block at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor progress by LC-MS analysis of small aliquots (typically 2-18 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter the slurry through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterTypical ConditionRationale
Pd Catalyst RuPhos Pd G3, BrettPhos Pd G3Excellent for C-N coupling with challenging substrates.
Catalyst Loading 1-3 mol%Ensures efficient turnover.
Amine 1.1 - 1.3 eq.Slight excess drives the reaction to completion.
Base NaOtBu, LiHMDSStrong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene, 1,4-DioxaneAnhydrous and non-protic to prevent side reactions.
Temperature 90 - 110 °CFacilitates reductive elimination.

Application Protocol: Heck Reaction

The Heck reaction creates a new C-C bond by coupling the aryl chloride with an alkene, typically yielding a substituted styrene derivative.[16][17] This reaction is a powerful tool for introducing vinyl groups, which can be further functionalized.

Causality of Component Selection:

  • Catalyst: The classic Pd(OAc)₂ with a phosphine ligand like PPh₃ can be effective, but for a deactivated aryl chloride, more robust systems are preferred. Palladacycle catalysts or ligandless systems using Pd(OAc)₂ under specific conditions can also be highly efficient.[17]

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃) is used to neutralize the HX acid formed during the catalytic cycle, regenerating the Pd(0) catalyst.[18]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are commonly used to ensure solubility and provide the necessary reaction temperature.

Detailed Experimental Protocol: Heck Reaction

Heck_Workflow start Start reagents Reagent Assembly To a pressure tube, add: • this compound (1.0 eq) • Pd(OAc)₂ (5 mol%) • P(o-tolyl)₃ (10 mol%) • Na₂CO₃ (1.5 eq) start->reagents add_alkene Alkene & Solvent Addition Add the alkene (1.5 eq) and anhydrous DMF. reagents->add_alkene reaction Reaction Seal tube and heat to 120-140 °C. Monitor by GC-MS or LC-MS. add_alkene->reaction workup Workup Cool to RT. Filter off solids. Dilute filtrate with water and extract with EtOAc. reaction->workup purify Purification Wash organic layer, dry, and concentrate. Purify by column chromatography. workup->purify end End Product purify->end

Caption: Fig 4. Experimental workflow for the Heck reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a sealable pressure tube with a stir bar, add this compound (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.10 eq.), and sodium carbonate (Na₂CO₃, 1.5 eq.).

  • Reagent Addition: Add the alkene (e.g., styrene, butyl acrylate, 1.5 eq.) followed by the solvent (e.g., anhydrous DMF, to achieve ~0.2 M concentration).

  • Reaction: Seal the tube tightly and place it in a preheated heating block at 120-140 °C.

  • Monitoring: Stir the reaction vigorously. Monitor for consumption of the starting material via GC-MS or LC-MS (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through Celite® to remove the catalyst and salts, washing with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue via flash column chromatography.

ParameterTypical ConditionRationale
Pd Source Pd(OAc)₂, PdCl₂(PPh₃)₂Common and effective palladium precursors.
Ligand PPh₃, P(o-tolyl)₃Stabilizes the catalyst and promotes the reaction.
Alkene 1.2 - 2.0 eq.Often used in excess, especially if volatile.
Base Et₃N, Na₂CO₃, KOAcNeutralizes the generated acid (HX).
Solvent DMF, NMP, DMAcHigh-boiling polar aprotic solvent.
Temperature 110 - 140 °CHigher temperatures are often needed for aryl chlorides.

References

Scale-up synthesis of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Introduction: The Strategic Importance of a Key Building Block

This compound is a critical intermediate in the synthesis of a wide range of high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on an aniline scaffold, makes it an exceptionally versatile precursor for constructing complex molecular architectures. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for subsequent chemical transformations, while the chloro and amino functionalities provide orthogonal handles for diverse coupling and derivatization strategies.

This document provides a detailed, field-tested protocol for the scale-up synthesis of this compound, moving from laboratory-scale procedures to a robust process suitable for pilot plant and manufacturing environments. The methodology is grounded in the principles of process chemistry, emphasizing safety, scalability, efficiency, and product purity. As senior application scientists, we present not just a series of steps, but the underlying chemical logic, safety imperatives, and analytical validations that ensure a reliable and reproducible outcome.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4-dichloro-5-nitrobenzotrifluoride, possesses two chlorine atoms that can be displaced by nucleophiles. The powerful electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups strongly activate the chlorine atom at the C-4 position (para to the nitro group and ortho to the trifluoromethyl group) towards nucleophilic attack. By employing aqueous ammonia as the nucleophile under controlled temperature and pressure, a selective displacement of the C-4 chlorine is achieved, yielding the desired aniline product.

Part 1: Materials, Equipment, and Safety

Reagents and Materials

Successful scale-up demands high-quality, well-characterized starting materials. The following table summarizes the key reagents.

ReagentCAS No.FormulaM.W. ( g/mol )PuritySupplier Notes
2,4-Dichloro-5-nitrobenzotrifluoride400-70-4C₇H₂Cl₂F₃NO₂259.99≥98%Starting Material
Aqueous Ammonia (25-30% solution)1336-21-6NH₃·H₂O35.05Reagent GradeNucleophile
Deionized Water7732-18-5H₂O18.02N/AFor washing
Equipment
  • High-pressure stainless steel or Hastelloy reactor (autoclave) equipped with a mechanical stirrer, temperature probe, pressure gauge, and cooling/heating jacket.

  • Reagent addition pump or pressure-equalizing dropping funnel.

  • Filtration apparatus (e.g., Nutsche filter-dryer or large Buchner funnel).

  • Vacuum drying oven.

  • Standard laboratory glassware for sample preparation and analysis.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, face shield, and a lab coat. All operations should be conducted in a well-ventilated area or a walk-in fume hood.

Critical Safety Protocols

This synthesis involves hazardous materials and high-pressure conditions. Strict adherence to safety protocols is mandatory.

  • 2,4-Dichloro-5-nitrobenzotrifluoride: This compound is an irritant to the eyes, respiratory system, and skin.[1][2] It may be harmful if swallowed, inhaled, or in contact with skin.[1] Always handle with appropriate PPE in a ventilated area.

  • Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract. Ensure the reactor and transfer lines are properly sealed to prevent leaks.

  • High-Pressure Reaction: The reaction is conducted in a sealed autoclave and generates significant pressure upon heating.[3] Ensure the reactor is rated for the expected temperature and pressure. Never exceed the maximum allowable working pressure of the vessel. Use a blast shield during the reaction.

CompoundHazard Statements (H-Codes)Precautionary Statements (P-Codes)
2,4-Dichloro-5-nitrobenzotrifluoride H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/eye protection/face protection.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Aqueous Ammonia H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H400: Very toxic to aquatic life.P260: Do not breathe dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection.

Part 2: Scale-Up Synthesis Protocol

This protocol is designed for a ~250 g product scale. Quantities can be adjusted proportionally for different batch sizes, but process parameters (temperature, pressure, time) should be maintained.

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_qc Quality Control Setup Reactor Setup & Inerting Charge Charge 2,4-Dichloro-5- nitrobenzotrifluoride Setup->Charge Add_NH3 Charge Aqueous Ammonia Charge->Add_NH3 Seal Seal Reactor Add_NH3->Seal Heat Heat to 110-120°C (Pressure develops to ~10-12 bar) Seal->Heat React Hold at Temperature for 6-8 hours Heat->React Cool Cool to Room Temperature React->Cool Vent Vent & Discharge Slurry Cool->Vent Filter Filter Crude Product Vent->Filter Wash Wash with Deionized Water Filter->Wash Dry Dry Under Vacuum Wash->Dry QC Analyze Final Product (HPLC, NMR, MP, MS) Dry->QC

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Reactor Charging

  • Ensure the high-pressure reactor is clean, dry, and has passed all safety inspections.

  • Inert the reactor by purging with nitrogen gas.

  • Charge the reactor with 1.00 kg (3.85 mol) of 2,4-dichloro-5-nitrobenzotrifluoride.

  • Charge the reactor with 4.25 L of 28% aqueous ammonia (approx. 63 mol). The significant excess of ammonia is crucial to drive the reaction to completion and minimize side reactions.[3]

Step 2: Reaction Execution

  • Seal the reactor according to the manufacturer's specifications.

  • Begin gentle agitation (100-150 RPM) and start heating the reactor jacket.

  • Heat the internal reaction mixture to 115°C . As the temperature rises, the internal pressure will increase. The target pressure will be approximately 10-12 bar (145-175 psi) .[3]

  • Once the target temperature is reached, maintain these conditions for 6 hours with continuous stirring.[3] Monitor the temperature and pressure throughout the reaction period to ensure they remain stable.

Step 3: Product Isolation and Work-up

  • After the reaction period, turn off the heating and allow the reactor to cool to room temperature (< 30°C). The internal pressure will decrease as the reactor cools.

  • Once at room temperature, carefully vent any remaining pressure from the reactor.

  • Discharge the resulting crystalline product slurry from the reactor.

  • Filter the slurry using a Nutsche filter or a large Buchner funnel.

  • Wash the filter cake thoroughly with deionized water (2 x 1 L ) until the washings are neutral (pH ~7). This step is critical for removing excess ammonia and ammonium salts.

  • Dry the bright yellow crystalline solid in a vacuum oven at 50-60°C until a constant weight is achieved.

Expected Results
ParameterValue
Theoretical Yield 926 g
Expected Actual Yield 830 - 880 g
Expected Yield % 90 - 95%
Appearance Bright yellow crystalline solid
Purity (by HPLC) >98%

Part 3: Analytical Characterization and Validation

Confirming the identity and purity of the final product is a non-negotiable step. The following methods provide a comprehensive validation of the synthesized this compound.

Validation Workflow

Validation_Workflow cluster_tests Analytical Tests cluster_structure Spectroscopy cluster_results Validation Outcome Product Dried Final Product MP Melting Point Product->MP HPLC Purity Assay (HPLC/GC) Product->HPLC Structure Structural Confirmation Product->Structure Pass Identity Confirmed Purity ≥ 98% MP->Pass HPLC->Pass NMR NMR (¹H, ¹³C, ¹⁹F) Structure->NMR MS Mass Spectrometry Structure->MS FTIR FTIR Structure->FTIR NMR->Pass MS->Pass FTIR->Pass

References

The Strategic Role of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Keystone Intermediate in Modern Crop Protection

In the landscape of modern agrochemical research and development, the strategic use of fluorinated intermediates is paramount for the creation of highly efficacious and selective active ingredients. Among these, 4-Chloro-2-nitro-5-(trifluoromethyl)aniline (CAS No. 167415-22-7) stands out as a critical building block, particularly in the synthesis of fungicides and herbicides. Its unique substitution pattern—featuring a trifluoromethyl group for enhanced lipophilicity and metabolic stability, a nitro group that serves as a precursor to a reactive amine, and a chlorine atom influencing electronic properties and reactivity—makes it a versatile starting material for a range of heterocyclic agrochemicals.[1] This guide provides an in-depth exploration of the applications of this intermediate, complete with detailed synthetic protocols and the underlying chemical principles that govern its transformation into potent crop protection agents.

Core Application: From Nitroaniline to a Versatile Phenylenediamine Intermediate

The primary utility of this compound in agrochemical synthesis lies in its conversion to 4-chloro-5-(trifluoromethyl)-1,2-phenylenediamine. This transformation, achieved through the selective reduction of the nitro group, unlocks a pathway to a myriad of heterocyclic scaffolds, which form the backbone of many commercial fungicides and herbicides.

The Causality Behind the Reduction Step

The selective reduction of the nitro group ortho to the existing amino group is a pivotal step. The resulting 1,2-phenylenediamine is a highly valuable synthon because the two adjacent amino groups can readily undergo cyclization reactions with a variety of reagents to form stable five- or six-membered heterocyclic rings. This approach is a cornerstone of combinatorial chemistry in agrochemical discovery, allowing for the rapid generation of diverse compound libraries for biological screening.

The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the trifluoromethyl and chloro substituents. Catalytic hydrogenation is a common and effective method for this transformation.[2]

Application Note 1: Synthesis of Benzimidazole Fungicides

Benzimidazole fungicides are a well-established class of systemic fungicides that act by inhibiting microtubule assembly in fungal cells. The synthesis of novel benzimidazole derivatives often relies on the condensation of a 1,2-phenylenediamine with a carboxylic acid or its derivative.

Experimental Protocol: Synthesis of a Novel Benzimidazole Fungicide Precursor

This protocol details the synthesis of a benzimidazole scaffold from 4-chloro-5-(trifluoromethyl)-1,2-phenylenediamine.

Part A: Reduction of this compound

  • Reaction Setup: In a high-pressure reactor, a solution of this compound (10.0 g, 41.6 mmol) in methanol (100 mL) is prepared.

  • Catalyst Addition: 5% Palladium on carbon (Pd/C) (0.5 g, 5 wt%) is carefully added to the solution.

  • Hydrogenation: The reactor is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas to 50 psi. The reaction mixture is stirred vigorously at room temperature for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 4-chloro-5-(trifluoromethyl)-1,2-phenylenediamine as a solid, which can be used in the next step without further purification.

Part B: Cyclization to a Benzimidazole Derivative

  • Reaction Setup: A mixture of 4-chloro-5-(trifluoromethyl)-1,2-phenylenediamine (from Part A) and 2-chloronicotinic acid (7.2 g, 45.7 mmol) in polyphosphoric acid (50 g) is prepared in a round-bottom flask equipped with a mechanical stirrer.

  • Reaction Conditions: The mixture is heated to 160°C and stirred for 4 hours.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker of crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and then neutralized with a saturated solution of sodium bicarbonate.

  • Purification: The crude product is recrystallized from ethanol to afford the pure benzimidazole derivative.

Step Reactants Key Reagents/Catalysts Solvent Temperature Time Yield (Approx.)
A This compound5% Pd/C, H₂MethanolRoom Temp.4-6 h>95%
B 4-chloro-5-(trifluoromethyl)-1,2-phenylenediamine, 2-chloronicotinic acidPolyphosphoric acidN/A160°C4 h80-90%

Workflow for Benzimidazole Synthesis

A 4-Chloro-2-nitro-5- (trifluoromethyl)aniline B 4-chloro-5-(trifluoromethyl)- 1,2-phenylenediamine A->B Reduction (H₂/Pd-C) D Benzimidazole Fungicide Precursor B->D Cyclization (PPA) C 2-chloronicotinic acid C->D

Caption: Synthetic pathway from this compound to a benzimidazole fungicide precursor.

Application Note 2: Synthesis of Quinoxaline Herbicides

Quinoxaline derivatives are another important class of agrochemicals, known for their herbicidal activity, often by inhibiting acetolactate synthase (ALS). The synthesis of the quinoxaline core structure is typically achieved by the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of a Quinoxaline Herbicide Precursor

This protocol outlines the synthesis of a quinoxaline scaffold from 4-chloro-5-(trifluoromethyl)-1,2-phenylenediamine.

  • Reaction Setup: To a solution of 4-chloro-5-(trifluoromethyl)-1,2-phenylenediamine (from Part A of the previous protocol) (5.0 g, 23.7 mmol) in ethanol (50 mL), glyoxal (40% in water, 3.4 g, 23.7 mmol) is added dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 2 hours.

  • Work-up: The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired quinoxaline derivative.

Reactants Key Reagents Solvent Temperature Time Yield (Approx.)
4-chloro-5-(trifluoromethyl)-1,2-phenylenediamine, GlyoxalN/AEthanolRoom Temp.2 h85-95%

Workflow for Quinoxaline Synthesis

A 4-chloro-5-(trifluoromethyl)- 1,2-phenylenediamine C Quinoxaline Herbicide Precursor A->C Condensation B Glyoxal B->C

Caption: Synthetic pathway to a quinoxaline herbicide precursor from 4-chloro-5-(trifluoromethyl)-1,2-phenylenediamine.

Trustworthiness and Self-Validation

The protocols described are based on well-established and robust chemical transformations. The reduction of nitroanilines via catalytic hydrogenation is a high-yielding and clean reaction. Similarly, the Phillips condensation for benzimidazole synthesis and the condensation of 1,2-diamines with 1,2-dicarbonyls for quinoxaline synthesis are standard and reliable methods in heterocyclic chemistry.[3] The progress of these reactions can be easily monitored by standard analytical techniques such as TLC, and the products can be readily purified and characterized by NMR and mass spectrometry, ensuring the identity and purity of the synthesized compounds.

Authoritative Grounding and Comprehensive References

The synthetic strategies and protocols outlined in this guide are grounded in established principles of organic chemistry and are supported by numerous publications in the field of agrochemical synthesis. The use of fluorinated anilines as key intermediates is a widely adopted strategy in the agrochemical industry to enhance the biological activity and physicochemical properties of the final products.[1]

References

Troubleshooting & Optimization

Purification of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline by Recrystallization

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of this compound via recrystallization. It is structured as a troubleshooting and FAQ hub, addressing common and complex issues encountered during the experimental process. The content is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and procedural success.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Achieving high purity of this compound is critical for downstream applications, and recrystallization is a fundamental and effective purification technique.[2] This guide explains the underlying principles of recrystallization and provides practical solutions to challenges that may arise during the purification of this specific halogenated nitroaniline.

Core Principles of Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility. The ideal solvent will dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature.[2] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[3]

Solvent Selection

Question 1: What is the best solvent for recrystallizing this compound?

Answer: The principle of "like dissolves like" is a good starting point. Given the structure of this compound, which contains polar (nitro, amine) and non-polar (chlorinated, trifluoromethylated aromatic ring) moieties, a solvent of intermediate polarity is often a suitable choice.

Ethanol has been successfully used for the recrystallization of structurally similar compounds like 4-chloro-2-nitroaniline.[4] A mixed solvent system, such as ethanol-water or acetone-water, can also be effective.[5] In a mixed solvent system, the compound is typically dissolved in the "good" solvent (e.g., ethanol) at an elevated temperature, followed by the dropwise addition of the "anti-solvent" (e.g., water) until the solution becomes turbid. The solution is then reheated to clarify and allowed to cool slowly.[3]

A systematic approach to solvent selection is recommended:

  • Literature Search: Check databases like SciFinder or Reaxys for previously reported recrystallization solvents for this compound or its analogs.[3]

  • Small-Scale Solubility Tests: Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.[6]

Table 1: Potential Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar Protic78Often effective for substituted anilines.[4]
MethanolPolar Protic65Similar to ethanol, used for related compounds.[7][8]
IsopropanolPolar Protic82Another alcohol option with slightly different solubility characteristics.
AcetonePolar Aprotic56Good solvent for many organic compounds.
Ethyl AcetateIntermediate77A moderately polar solvent.
TolueneNon-polar111May be effective if impurities are highly polar.
Heptane/HexaneNon-polar98/69Can be used as an anti-solvent in a mixed-solvent system.

Question 2: My compound is insoluble in all common organic solvents. What should I do?

Answer: For basic compounds like anilines that exhibit poor solubility, acidic solvents can sometimes be employed. Organic acids such as acetic acid or trifluoroacetic acid (TFA) can protonate the amine group, increasing solubility.[9] However, this may lead to the formation of a salt. If salt formation is undesirable for the final product, this method should be used with caution. An alternative is to convert the amine to its hydrochloride salt, which may have different solubility properties, allowing for purification, and then neutralize it back to the free base.[10]

Experimental Procedure & Troubleshooting

Question 3: I am getting a very low yield after recrystallization. What are the possible causes?

Answer: Low recovery is a common issue in recrystallization and can stem from several factors:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor upon cooling.[11][12] Always use the minimum amount of hot solvent required to fully dissolve the solid.[13]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel. To prevent this, use a pre-heated funnel and flask, and a small excess of solvent, which can be evaporated later.[14]

  • Incomplete crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize crystal formation.[13]

  • Excessive washing: Washing the collected crystals with too much solvent or with a solvent that is not ice-cold can redissolve a significant portion of the product.[11]

**dot graph "Low_Yield_Troubleshooting" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes A [label="Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Too Much Solvent Used", pos="2,1!"]; C [label="Premature Crystallization", pos="4,1!"]; D [label="Incomplete Crystallization", pos="2,-1!"]; E [label="Excessive Washing", pos="4,-1!"]; F [label="Use Minimum Hot Solvent", pos="1,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Pre-heat Funnel/Flask", pos="5,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Cool in Ice Bath", pos="1,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Use Minimal Ice-Cold Solvent", pos="5,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Cause"]; A -> C [label="Cause"]; A -> D [label="Cause"]; A -> E [label="Cause"]; B -> F [label="Solution"]; C -> G [label="Solution"]; D -> H [label="Solution"]; E -> I [label="Solution"]; } } Caption: Troubleshooting low yield in recrystallization.

Question 4: My compound "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[14] This is more common with low-melting point compounds or when the solution is highly supersaturated.

Solutions:

  • Add more solvent: Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent to lower the saturation point.[12]

  • Slower cooling: Allow the solution to cool more slowly. This provides more time for proper crystal lattice formation. Insulating the flask can help.

  • Lower the initial cooling temperature: Try cooling the solution to just below the melting point of the compound before inducing crystallization.

  • Scratching or seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[11]

Question 5: No crystals are forming even after cooling the solution in an ice bath. What should I do?

Answer: This is likely due to either using too much solvent or the formation of a supersaturated solution.[14]

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[12]

  • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.[12]

  • Add an Anti-solvent: If using a single solvent system, you can try adding a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.

**dot graph "No_Crystals_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Solution Cooled, No Crystals", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; supersaturated [label="Supersaturated Solution?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; induce [label="Induce Crystallization\n(Scratch/Seed)"]; success1 [label="Crystals Form", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; too_much_solvent [label="Too Much Solvent?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaporate [label="Evaporate Some Solvent"]; cool_again [label="Cool and Attempt Crystallization"]; success2 [label="Crystals Form", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reassess [label="Re-evaluate Solvent System", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> supersaturated; supersaturated -> induce [label="Yes"]; induce -> success1 [label="Success"]; induce -> too_much_solvent [label="No Success"]; supersaturated -> too_much_solvent [label="No"]; too_much_solvent -> evaporate [label="Yes"]; evaporate -> cool_again; cool_again -> success2 [label="Success"]; cool_again -> reassess [label="Failure"]; too_much_solvent -> reassess [label="No"]; } } Caption: Workflow for troubleshooting lack of crystallization.

Purity and Characterization

Question 6: How do I know if my recrystallized product is pure?

Answer: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically 1-2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimental melting point to the literature value.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure of the compound and the absence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

Safety Considerations

Question 7: What are the primary safety hazards associated with this compound and its recrystallization?

Answer: this compound and related compounds are hazardous. Always consult the Safety Data Sheet (SDS) before handling.[15][16][17][18]

Key Hazards:

  • Toxicity: Harmful if swallowed or in contact with skin, and toxic if inhaled.[18] May cause skin and serious eye irritation.[17]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

  • Flammability: Many organic solvents used for recrystallization are flammable. Keep away from open flames and sparks.[15]

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

  • Handle the compound carefully to avoid generating dust.[18]

  • Have an appropriate fire extinguisher readily available.

  • Ensure eyewash stations and safety showers are accessible.[15]

Detailed Experimental Protocol: A General Guideline

This is a general protocol that should be adapted based on the chosen solvent system determined from preliminary tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[13]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[11]

  • Drying: Dry the purified crystals thoroughly to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

References

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-nitro-5-(trifluoromethyl)aniline (CAS No. 167415-22-7). This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this compound. As a senior application scientist, I will provide field-proven insights and detailed protocols to help you navigate these experimental hurdles effectively.

The unique structure of this compound, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on an aniline backbone, contributes to a rigid, crystalline solid with challenging solubility characteristics. This guide provides a systematic approach to overcoming these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental physicochemical properties of this compound, and how do they influence its solubility?

Answer: Understanding the molecule's inherent properties is the first step in predicting and solving solubility problems. The key is to recognize how its functional groups interact with potential solvents.

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, increasing the molecule's lipophilicity. The nitro (-NO₂) group is also electron-withdrawing and highly polar. The aniline amine (-NH₂) group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. This combination of a bulky, non-polar group with polar, hydrogen-bonding moieties results in a molecule that does not fit neatly into "polar" or "non-polar" categories, leading to limited solubility in many common single-solvent systems.

Table 1: Physicochemical Properties of Related Anilines

Property 4-Chloro-2-nitroaniline[1] 4-Chloro-2-(trifluoromethyl)aniline[2] 4-Chloro-3-nitroaniline[3]
Molecular Weight 172.57 g/mol 195.57 g/mol 172.57 g/mol
LogP (o/w) 2.7 3.42 2.06
Melting Point 123-125 °C 8.8 °C 103 °C

| Appearance | Bright orange powder | Liquid | Yellow to tan solid |

Q2: My compound won't dissolve in my chosen solvent. What is the systematic troubleshooting workflow I should follow?

Answer: When initial attempts fail, a logical, step-by-step approach is crucial to avoid wasted time and material. This workflow prioritizes the simplest and most effective techniques first.

First, confirm the identity and purity of your starting material, as impurities can significantly impact solubility. Assuming the material is correct, proceed with the following workflow.

G cluster_0 start Start: Insoluble Compound Suspension solvent Is the solvent class appropriate? (e.g., Polar Aprotic for this compound) start->solvent heat Apply Gentle Heating (e.g., 40-60 °C) solvent->heat Yes reassess Reassess Experiment: Change Primary Solvent solvent->reassess No agitate Increase Agitation (e.g., Vortex, Sonication) heat->agitate Still Insoluble success Success: Homogeneous Solution heat->success Dissolved cosolvent Introduce a Co-solvent agitate->cosolvent Still Insoluble agitate->success Dissolved cosolvent->success reassess->start

Caption: Troubleshooting workflow for compound dissolution.

In-Depth Troubleshooting Guides

Q3: How do I select the right primary solvent? Are there recommended starting points?

Answer: The principle of "like dissolves like" is your primary guide. Given the polar nitro and amine groups, polar solvents are the best starting point. However, the bulky, halogenated trifluoromethyl-phenyl core requires a solvent that can also accommodate its less polar nature.

Causality: Polar aprotic solvents are often most effective. They possess strong dipole moments to interact with the polar regions of the molecule but lack the strong hydrogen-bonding network of protic solvents (like water or methanol), which can sometimes "exclude" the less polar parts of the solute.

Table 2: Recommended Solvent Classes for Screening

Solvent Class Examples Rationale & Expected Performance
Amides N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) Excellent. High polarity and boiling points. Very effective at solvating complex, polar molecules. Often the best choice if compatible with downstream chemistry.
Ketones Acetone, 2-Butanone (MEK) Good to Very Good. Good balance of polarity. Acetone is a common solvent for related chloro-nitroanilines[4]. Solubility increases with temperature[5].
Ethers Tetrahydrofuran (THF), 1,4-Dioxane Moderate to Good. Ethers can solvate the aromatic ring, but may be less effective with the highly polar nitro group.
Alcohols Ethanol, Isopropanol Moderate. The amine group can hydrogen-bond, but overall solubility may be limited. Often used in recrystallization[6][7].
Halogenated Dichloromethane (DCM), Chloroform Poor to Moderate. While the chloro-substituent adds compatibility, these solvents are generally not polar enough to effectively solvate the nitro-amine functionality.

| Hydrocarbons | Toluene, Heptane | Poor. These non-polar solvents are unlikely to be effective and are better suited as anti-solvents for crystallization. |

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid determination of a suitable solvent using minimal compound.

  • Preparation: Dispense 1-2 mg of this compound into several small, labeled glass vials.

  • Initial Addition: Add 100 µL of a candidate solvent to each respective vial.

  • Observation at Room Temperature: Vortex each vial for 30 seconds. Observe if the solid dissolves completely.

  • Heating Step: If not soluble, place the vials on a heat block at 50 °C for 5 minutes. Vortex again and observe.

  • Incremental Addition: If the solid remains, add another 100 µL of the solvent and repeat step 4. Continue this process up to a total volume of 1 mL.

  • Documentation: Record the solvent and the approximate concentration at which dissolution occurred, and whether heating was required.

Q4: How does temperature impact solubility, and what are the risks?

Answer: For most crystalline organic solids, the dissolution process is endothermic, meaning it requires energy to break the crystal lattice.[8][9] Therefore, increasing the temperature generally increases solubility.[10] Studies on similar nitroanilines consistently show a positive correlation between temperature and solubility in various organic solvents.[5][11]

The Critical Risk: The primary risk with nitroaromatic compounds is thermal degradation. Heating too high or for too long can lead to decomposition, affecting the purity and yield of your experiment.

Protocol 2: Temperature Optimization & Stability Check
  • Determine Approximate Solubility: Using Protocol 1, find a solvent where the compound is sparingly soluble at room temperature.

  • Prepare a Saturated Solution: Create a suspension of the compound in that solvent (e.g., 10 mg/mL).

  • Incremental Heating: While stirring, heat the suspension in 10 °C increments, holding for 5 minutes at each step. Note the temperature at which complete dissolution occurs. This is your approximate saturation temperature for that concentration.

  • Stability Check (Crucial):

    • Prepare a solution at a concentration and temperature slightly below the determined saturation point.

    • Immediately take a sample for purity analysis (TLC or HPLC) to serve as a T=0 reference.

    • Hold the solution at that temperature for your intended experimental duration (e.g., 2 hours).

    • Analyze the purity again. Any new spots on TLC or new peaks in the HPLC chromatogram indicate potential degradation.

Q5: The compound has limited solubility in my primary solvent. How can I effectively use a co-solvent system?

Answer: Co-solvency is a powerful technique to enhance the solubility of poorly soluble compounds.[12][13] A small amount of a highly effective "co-solvent" is added to a bulk "primary solvent" to disrupt the primary solvent's structure and create a more favorable environment for the solute.[13][14]

Mechanism: For instance, if your compound is in ethanol (a poor solvent), adding a small percentage of DMF (a good solvent) can dramatically increase solubility. The DMF molecules integrate into the ethanol's hydrogen-bonding network, reducing the solvent's overall polarity in a way that better accommodates the solute.

G cluster_0 Scenario A: Poor Solvent cluster_1 Scenario B: Co-Solvent System A_Solute Solute Crystal A_Result Insoluble Suspension A_Solute->A_Result Poor Interaction A_Solvent Primary Solvent (e.g., Ethanol) A_Solvent->A_Result B_Solute Solute Crystal B_Result Homogeneous Solution B_Solute->B_Result Favorable Interaction B_Solvent Primary Solvent (e.g., Ethanol) B_Solvent->B_Result B_CoSolvent Co-Solvent (e.g., DMF) B_CoSolvent->B_Result

Caption: Conceptual model of co-solvency enhancing solubility.

Protocol 3: Developing a Ternary Co-Solvent System
  • Select Solvents: Choose a "good" solvent (e.g., DMF, determined from Protocol 1) and a "poor" but otherwise desirable bulk solvent (e.g., ethanol or isopropanol).

  • Prepare Suspension: Create a suspension of your compound in the poor solvent at the target concentration.

  • Titration: While stirring vigorously, add the "good" solvent dropwise (e.g., via burette or syringe pump).

  • Endpoint: Continue adding the good solvent until all solid material dissolves completely.

  • Calculate Ratio: Record the final volumes of both solvents to determine the minimum required ratio (e.g., 95:5 Ethanol:DMF) to achieve a solution at your target concentration. This ratio is your validated co-solvent system.

Q6: What are the critical safety precautions for handling this compound?

Answer: this compound and related halogenated nitroanilines are hazardous compounds and must be handled with appropriate care. Always consult the latest Safety Data Sheet (SDS) before starting work.[15][16][17]

  • Engineering Controls: Always handle the solid and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for handling concentrated solutions.

    • Body Protection: Wear a flame-resistant lab coat.

  • Handling:

    • Avoid creating dust when weighing the solid.

    • Keep away from strong oxidizing agents, acids, and bases.[15]

    • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Disposal: Dispose of waste materials as hazardous chemical waste according to your institution's and local regulations. Do not pour down the drain.

References

Technical Support Center: Synthesis of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this critical intermediate. The guidance herein is structured to address specific experimental challenges, explaining the underlying chemical principles to empower researchers in optimizing their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration of 4-chloro-5-(trifluoromethyl)aniline is resulting in a low yield and a significant amount of dark, tar-like material. What is the primary cause?

A1: Root Cause Analysis: Oxidation of the Anilino Group

This is a classic and frequently encountered issue when nitrating anilines directly. The amino group (-NH₂) is a powerful activating group that is also highly susceptible to oxidation by the strong oxidizing environment of the nitrating mixture (typically a combination of concentrated nitric and sulfuric acids).[1] This oxidation leads to the formation of complex, often polymeric, tar-like byproducts, which drastically reduces the yield of the desired product and complicates purification.

Mechanism of Side Reaction: The anilino group can be oxidized to various species, including nitroso, nitro, and even coupled azo compounds, which then polymerize.

Troubleshooting & Mitigation Protocol: The Protective Group Strategy

To circumvent this, the most reliable method is to temporarily protect the amine functionality by converting it into a less reactive group, such as an amide. The acetyl group is a common and effective choice. This strategy involves three key stages:

  • Protection (Acetylation): The highly activating amino group is converted into a moderately activating N-acetyl group. This group is still ortho, para-directing but is resistant to oxidation.

  • Nitration: The nitration is performed on the protected intermediate. The N-acetyl group directs the nitration to the desired ortho position (position 2).

  • Deprotection (Hydrolysis): The acetyl group is removed by acid or base hydrolysis to regenerate the amino group, yielding the final, pure product.[2]

Experimental Protocol: Acetyl Protection for Clean Nitration

  • Protection:

    • Dissolve 4-chloro-5-(trifluoromethyl)aniline (1 eq.) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq.) dropwise while stirring.

    • Gently heat the mixture to 50-60°C for 1 hour to ensure complete acylation.

    • Cool the reaction mixture and pour it into ice water to precipitate the N-acetylated product. Filter, wash with water, and dry.

  • Nitration:

    • Cool a mixture of concentrated sulfuric acid (3 eq.) to 0°C in an ice-salt bath.

    • Slowly add the dried N-(4-chloro-5-(trifluoromethyl)phenyl)acetamide (1 eq.) in portions, ensuring the temperature does not exceed 5°C.

    • Prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1 eq.) at 0°C.

    • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature between 0-5°C with vigorous stirring.[3]

    • After the addition is complete, stir for an additional 1-2 hours at the same temperature.

  • Deprotection:

    • Carefully pour the reaction mixture onto crushed ice. The nitrated acetanilide will precipitate.

    • Filter the solid and wash thoroughly with cold water until the washings are neutral.

    • To the wet solid, add a 10-15% aqueous solution of sulfuric acid or hydrochloric acid and heat under reflux for 2-4 hours to hydrolyze the amide.

    • Cool the solution and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the final product, this compound.

    • Filter, wash with water, and dry.

This workflow effectively prevents oxidative side reactions, leading to a much cleaner reaction profile and higher isolated yields.

Workflow: Protective Group Strategy

Protective_Group_Strategy cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection Start 4-Chloro-5-(trifluoromethyl)aniline Protected N-(4-chloro-5-(trifluoromethyl) -phenyl)acetamide Start->Protected Acetylation Reagent1 Acetic Anhydride (CH₃CO)₂O Reagent1->Start Nitrated N-(4-chloro-2-nitro-5-(trifluoromethyl) -phenyl)acetamide Protected->Nitrated Electrophilic Aromatic Substitution Reagent2 HNO₃ / H₂SO₄ (0-5 °C) Reagent2->Protected Final 4-Chloro-2-nitro-5-(trifluoromethyl) -aniline (Product) Nitrated->Final Hydrolysis Reagent3 Acid Hydrolysis (H₃O⁺, Δ) Reagent3->Nitrated

Caption: Workflow for the synthesis via a protective group strategy.

Q2: My analysis shows an isomeric impurity along with my desired product. What is this isomer and how can I minimize its formation?

A2: Root Cause Analysis: Competing Directing Effects

The formation of a regioisomeric impurity is a common challenge in polysubstituted aromatic systems. In the nitration of 4-chloro-5-(trifluoromethyl)aniline (or its N-acetylated form), you have three substituents directing the incoming electrophile (NO₂⁺).

  • -NHCOCH₃ (protected amine): Strongly activating, ortho, para-directing. Directs to positions 2 and 6.

  • -CF₃: Strongly deactivating, meta-directing. Directs to positions 2 and 6.

  • -Cl: Deactivating, ortho, para-directing. Directs to position 3 (the other ortho position, 5, is blocked).

The combined directing power of the amide and trifluoromethyl groups strongly favors substitution at the 2-position , leading to your desired product. However, a minor amount of substitution can occur at the 3-position , directed by the chlorine atom, leading to the formation of 4-Chloro-3-nitro-5-(trifluoromethyl)aniline .

Troubleshooting & Mitigation Protocol: Reaction Condition Optimization

Regioselectivity in electrophilic aromatic substitution is highly dependent on reaction conditions. To favor the desired 2-nitro isomer, precise control is essential.

ParameterRecommended ConditionRationale
Temperature Maintain strictly at 0-5°C Lower temperatures increase the selectivity of the reaction, favoring the kinetically preferred product guided by the strongest activating group. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the minor 3-nitro isomer.[3]
Acid Catalyst Use Sulfuric Acid Sulfuric acid is not just a catalyst to generate the NO₂⁺ electrophile; it also protonates the reagents, influencing the electronic environment of the ring. Using alternatives like trifluoromethanesulfonic acid could alter selectivity.[4]
Addition Rate Slow, dropwise addition of nitrating agentThis maintains a low concentration of the electrophile in the reaction at any given moment, which helps to control the exotherm and improve selectivity.

If the isomeric impurity persists, purification via column chromatography (using a hexane/ethyl acetate solvent system) or fractional crystallization may be required to achieve high purity.

Reaction Pathways: Desired Product vs. Side Products

Reaction_Pathways cluster_main Major Pathway cluster_side Side Reactions start N-acetyl-4-chloro- 5-(trifluoromethyl)aniline product Desired Product: 4-Chloro-2-nitro Isomer start->product Nitration at C2 (favored by -NHAc & -CF₃) isomer Isomeric Impurity: 4-Chloro-3-nitro Isomer start->isomer Nitration at C3 (directed by -Cl) oxidation Oxidation Products (Tar) start->oxidation Oxidation of Amine (if unprotected)

Caption: Competing reaction pathways in the nitration step.

Q3: The nitration reaction is extremely exothermic and difficult to control. What are the best practices for thermal safety?

A3: Root Cause Analysis: The Nature of Nitration

Aromatic nitration is a notoriously exothermic process. The reaction between concentrated nitric acid and sulfuric acid to form the nitronium ion is itself highly exothermic, as is the subsequent electrophilic attack on the aromatic ring.[5] A runaway reaction can lead not only to a ruined synthesis (due to decomposition and side product formation) but also to a significant safety hazard.

Troubleshooting & Mitigation Protocol: Strict Thermal Management

  • Pre-cooling: Always pre-cool the vessel containing the sulfuric acid and the substrate to 0°C or below before any addition of the nitrating agent. An ice-salt or ice-acetone bath is more effective than an ice-water bath for maintaining temperatures below 5°C.

  • Reverse Addition: In some cases, adding the substrate solution to the nitrating mixture (reverse addition) can provide better control, although this should be validated on a small scale first. The standard procedure is to add the nitrating agent to the substrate solution.

  • Vigorous Stirring: Ensure efficient mechanical stirring throughout the reaction. Poor mixing can create localized "hot spots" where the temperature spikes, leading to runaway conditions and decomposition.

  • Monitoring: Use a low-temperature thermometer placed directly in the reaction mixture to monitor the internal temperature continuously. Do not rely on the bath temperature.

  • Quenching: The quenching of the reaction by pouring it onto ice is also highly exothermic and must be done slowly and carefully with adequate cooling and venting.

By adhering to these stringent control measures, the risks associated with the nitration exotherm can be effectively managed, ensuring both a successful reaction and a safe laboratory environment.

References

Optimizing reaction yield for the synthesis of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this crucial intermediate and its analogues. The following content is structured in a problem-oriented question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Synthesis Overview and Key Mechanisms

The synthesis of this compound typically involves multi-step pathways. A common and effective strategy is the amination of a suitable precursor, 4-chloro-3-nitrobenzotrifluoride, via a Nucleophilic Aromatic Substitution (SNAr) reaction. The core of this process relies on the presence of strong electron-withdrawing groups (EWGs) like the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which activate the aromatic ring towards nucleophilic attack.

The general workflow is visualized below.

G cluster_0 Synthesis Workflow Start Starting Material (e.g., 4-Chloro-3-nitrobenzotrifluoride) Step1 Nucleophilic Aromatic Substitution (SNAr) - Ammonia Source - Solvent & Temperature Control Start->Step1 Nucleophile Step2 Work-up & Isolation - Quenching - Extraction Step1->Step2 Crude Product Step3 Purification - Recrystallization or - Column Chromatography Step2->Step3 Isolated Solid Product Final Product This compound Step3->Product >99% Purity G start Low Yield Issue check_sm Verify Starting Material Purity & Structure (NMR, GC-MS) start->check_sm check_conditions Review Reaction Conditions Temp, Time, Pressure check_sm:f1->check_conditions:f0 SM OK check_reagents Assess Reagents Ammonia Source, Solvent Quality check_conditions:f1->check_reagents:f0 Conditions OK optimize_temp Increase Temperature (10-15°C increments) check_reagents:f1->optimize_temp Reagents OK optimize_solvent Switch to Polar Aprotic Solvent (DMSO, DMF) optimize_temp->optimize_solvent No Improvement success Yield Improved optimize_temp->success Improvement optimize_solvent->success Improvement

Stability of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-2-nitro-5-(trifluoromethyl)aniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work. Understanding the stability of this highly functionalized aniline derivative under both acidic and basic conditions is critical for ensuring the integrity of your results, from reaction chemistry to biological assays.

Understanding the Molecule: A Stability Overview

This compound is a complex aromatic compound featuring several key functional groups that dictate its reactivity and stability:

  • Aniline Amino Group (-NH₂): A basic functional group that can be protonated under acidic conditions to form an anilinium salt. This significantly alters the electron density of the aromatic ring.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.

  • Trifluoromethyl Group (-CF₃): A highly electronegative and sterically demanding group that is generally stable but can be susceptible to hydrolysis under harsh conditions.[1]

  • Chloro Group (-Cl): Typically unreactive on an aromatic ring, but its replacement via nucleophilic aromatic substitution is made more facile by the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups.

The interplay of these groups determines the compound's susceptibility to degradation. This guide will walk you through potential issues and how to investigate them.

Frequently Asked Questions (FAQs)

Q1: I am seeing a gradual loss of my starting material in an acidic reaction medium, even at room temperature. What could be happening?

A1: Under acidic conditions, the primary concern is the protonation of the aniline amino group. While this generally protects the amine from oxidation, it can make the compound more water-soluble. If you observe precipitation upon basification, it may indicate that the compound was simply dissolved as its salt form. However, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to hydrolysis of the trifluoromethyl group to a carboxylic acid.

Q2: My reaction under basic conditions (e.g., using NaOH or KOH) is yielding multiple unexpected products. What are the likely degradation pathways?

A2: Strong basic conditions pose a significant stability risk. The electron-deficient aromatic ring is activated for nucleophilic aromatic substitution. The most likely degradation pathways include:

  • Hydrolysis of the Chloro Group: Hydroxide ions can act as nucleophiles, displacing the chloride to form 4-hydroxy-2-nitro-5-(trifluoromethyl)aniline.

  • Reactions involving the Amino Group: While less likely, strong bases could deprotonate the amino group, increasing its nucleophilicity and potentially leading to side reactions.

Q3: Can the nitro group be a point of instability?

A3: The nitro group is relatively stable under typical acidic or basic hydrolytic conditions. However, it is susceptible to reduction. If your reaction conditions include reducing agents (even mild ones, such as certain metals or reducing impurities), you may observe the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group.[2][3][4] This is a common transformation for nitroaromatics.

Q4: I'm performing a reaction at high temperatures. Should I be concerned about thermal degradation?

A4: Yes. While a specific decomposition temperature may not be readily available, heating the compound, especially in the presence of acids or bases, will accelerate the degradation pathways mentioned above. Safety data for the related compound, 4-chloro-2-nitroaniline, indicates that upon heating to decomposition, it can emit toxic vapors of nitrogen oxides and hydrogen chloride.[5]

Q5: How should I properly store this compound to ensure its long-term stability?

A5: Based on safety data sheets for structurally similar compounds, it is recommended to store the material in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Avoid contact with strong acids, strong bases, and strong oxidizing agents.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Unexpected peak in HPLC/LC-MS analysis of a reaction in acidic media. 1. Hydrolysis of the trifluoromethyl group to a carboxylic acid. 2. Presence of a pre-existing impurity.1. Confirm Identity: Use high-resolution mass spectrometry to determine the molecular weight of the new peak. A mass change corresponding to the replacement of -CF₃ with -COOH would support hydrolysis. 2. Run a Control: Analyze your starting material using the same HPLC method to rule out pre-existing impurities. 3. Modify Conditions: If hydrolysis is confirmed, consider using milder acidic conditions or protecting the trifluoromethyl group if possible.
Multiple new spots on TLC or peaks in HPLC from a basic reaction. 1. Nucleophilic aromatic substitution of the chloro group by hydroxide. 2. Other base-mediated side reactions.1. Isolate and Characterize: Attempt to isolate the major degradation product(s) for structural elucidation (e.g., by NMR, MS). 2. Use a Weaker Base: If possible, switch to a non-nucleophilic or sterically hindered base (e.g., DBU, DIPEA) or a weaker inorganic base (e.g., K₂CO₃) to minimize nucleophilic attack on the ring. 3. Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of degradation.
Color change of the material (e.g., to a darker shade) upon storage or in solution. 1. Oxidation of the aniline. 2. Photodegradation.1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Protect from Light: Store in an amber vial or a container protected from light. 3. Purity Check: A color change often indicates the formation of impurities. Re-analyze the material by HPLC to assess its purity before use.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours. Dissolve in the solvent to the stock concentration before analysis.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified time, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a suitable HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This is a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.[10][11][12]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or a wavelength determined by UV scan of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of quantifying this compound in the presence of its degradation products.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the likely points of instability for this compound under stress conditions.

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_reductive Reductive Conditions A_start This compound A_prod1 4-Chloro-2-nitro-5-carboxyaniline A_start->A_prod1 Harsh Acid (e.g., fuming H₂SO₄) Hydrolysis of -CF₃ B_start This compound B_prod1 4-Hydroxy-2-nitro-5-(trifluoromethyl)aniline B_start->B_prod1 Strong Base (e.g., NaOH) Nucleophilic Aromatic Substitution R_start This compound R_prod1 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine R_start->R_prod1 Reducing Agent (e.g., Fe/HCl) Reduction of -NO₂

Caption: Potential degradation pathways under different chemical environments.

Workflow for Investigating an Unknown Degradant

G start Observe Unknown Peak in HPLC forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal) start->forced_deg compare Compare Degradation Profiles with Unknown Peak's Retention Time forced_deg->compare lcms Analyze Relevant Sample by LC-MS to Determine Molecular Weight compare->lcms Match Found msms Perform MS/MS Fragmentation to Identify Structural Fragments lcms->msms isolate Isolate Degradant (e.g., by Preparative HPLC) msms->isolate Hypothesize Structure nmr Characterize by NMR for Definitive Structure Elucidation isolate->nmr

Caption: A systematic workflow for identifying an unknown degradation product.

References

Technical Support Center: Managing Exothermic Reactions During the Nitration of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aromatic Nitration. As Senior Application Scientists, we have designed this guide to provide you with in-depth, field-proven insights into managing the significant thermal hazards associated with the nitration of substituted anilines. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and ensure the safety and success of your experiments.

Core Principles: Understanding the Exotherm

This section addresses the fundamental thermodynamics and kinetics that make aniline nitration a high-hazard procedure.

Q: What makes the nitration of substituted anilines a high-risk, exothermic reaction?

A: The high risk stems from a combination of factors. The reaction itself is highly exothermic, with heats of reaction often around -145 ± 70 kJ/mol.[1] This means a significant amount of heat is released as the reaction proceeds.[2][3] Furthermore, the aniline ring, activated by the amino group, is highly susceptible to oxidation by nitric acid, which is a strong oxidizing agent.[4][5] This can lead to uncontrolled side reactions that generate additional heat and tarry byproducts.[5][6] The nitroaromatic products themselves can be thermally unstable, posing a risk of decomposition at elevated temperatures.[1][7]

Q: What is a "thermal runaway" and why is it the primary concern?

A: A thermal runaway is a dangerous, self-accelerating chemical reaction where the rate of heat generation exceeds the rate of heat removal from the system.[1][8] In nitration, as the temperature increases, the reaction rate accelerates, releasing even more heat. This creates a positive feedback loop that can lead to a rapid, uncontrolled rise in temperature and pressure, potentially causing vessel rupture, explosion, and the release of toxic nitrogen oxide gases.[1][8] It is the most critical hazard to manage during these procedures.

Q: How do different substituents on the aniline ring affect the reaction's safety and outcome?

A: Substituents dramatically influence the electron density of the aromatic ring and, consequently, its reactivity.

  • Electron-Donating Groups (EDGs) like alkyl (-CH₃) or alkoxy (-OCH₃) groups increase the ring's electron density, making it more reactive towards electrophilic nitration.[9] This means the reaction will be faster and more exothermic, requiring milder conditions and more stringent temperature control.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups decrease the ring's electron density, deactivating it. Nitrating these substrates requires more forcing conditions, such as higher temperatures or stronger nitrating agents (e.g., fuming sulfuric acid), which brings its own set of safety challenges.[10]

A critical issue with aniline itself is the basicity of the amino group. In the strongly acidic nitrating mixture, it is readily protonated to form the anilinium ion (-NH₃⁺).[5][9][11] This ion is strongly deactivating and a meta-director, leading to significant formation of the undesired meta-nitroaniline.[5][6][12]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the nitration of anilines.

Issue 1: Uncontrolled Temperature Increase (Potential Thermal Runaway)

Question: My reaction temperature is rising rapidly and is no longer responding to the cooling bath. What are the immediate actions I must take, and what could have caused this?

Answer: This is a critical safety event indicating the onset of a thermal runaway.

Immediate Actions:

  • Stop All Reagent Addition: Immediately cease the addition of the nitrating mixture or any other reactant.[1] This is the most critical first step to prevent adding more fuel to the reaction.

  • Ensure Maximum Cooling: Verify that your cooling system (e.g., ice-salt bath, cryocooler) is operating at maximum capacity. Add more ice/salt if necessary.

  • Prepare for Emergency Quenching: If the temperature continues to rise despite maximum cooling, you must quench the reaction. This is a last resort to prevent a catastrophic failure. Have a large, accessible vessel of crushed ice or an ice/water slurry ready.[10]

Potential Causes & Preventative Measures:

  • Rapid Addition of Nitrating Agent: The most common cause. Heat is generated faster than the cooling system can remove it. Solution: Add the nitrating agent dropwise with a pressure-equalizing addition funnel, ensuring the internal temperature remains stable after each drop.[10]

  • Inadequate Cooling: The cooling bath lacks the capacity for the scale of the reaction. Solution: Use a larger bath, a more efficient cooling medium (e.g., ice/salt or dry ice/acetone), or reduce the reaction scale.

  • Poor Agitation: Inefficient stirring creates localized "hot spots" with high concentrations of reactants, which can initiate a runaway.[1][10] Solution: Use a properly sized stir bar or overhead mechanical stirrer to ensure vigorous, homogeneous mixing.

  • Accumulation of Unreacted Reagents: If the reaction is run at too low a temperature, the nitrating agent can accumulate without reacting. A small, subsequent temperature increase can then trigger a sudden, highly exothermic reaction of all the accumulated reagent. Solution: Maintain a temperature where the reaction proceeds steadily, but controllably.

Issue 2: Formation of Tarry, Dark Brown/Black Byproducts

Question: My reaction mixture has turned very dark, and I'm isolating a tar-like substance instead of a crystalline product. What went wrong?

Answer: This is a classic sign of oxidation of the aniline ring.[5][6] The highly activated ring is easily attacked and degraded by concentrated nitric acid, which is a powerful oxidizing agent.[5]

Solution: The most effective strategy is to temporarily reduce the activating influence of the amino group by protecting it. The most common method is acetylation .

  • React the starting aniline with acetic anhydride to form the corresponding acetanilide.[5][6]

  • The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the free amine, protecting the ring from oxidation.[6]

  • Crucially, the amide is not basic and will not be protonated by the acid mixture, thus preventing the formation of the meta-directing anilinium ion.[6][9]

  • After nitration, the acetyl group is easily removed via acid or base hydrolysis to yield the target nitroaniline.[6][13]

Issue 3: High Yield of the meta-Nitroaniline Isomer

Question: My product analysis shows a large percentage (40-50%) of the meta isomer, but I was expecting the para or ortho product. Why did this happen?

Answer: This occurs when you perform a direct nitration on an unprotected aniline. The strongly acidic conditions of the nitrating mixture (H₂SO₄/HNO₃) protonate the basic amino group (-NH₂) to form an anilinium ion (-NH₃⁺).[5][9][12] This positively charged group is strongly electron-withdrawing and deactivating, directing the incoming electrophile (NO₂⁺) to the meta position.[4][14]

Solution: As with preventing oxidation, the solution is to protect the amino group via acetylation. By converting it to a neutral acetamido group, you preserve its ortho-, para-directing nature and prevent protonation.[6][9]

Frequently Asked Questions (FAQs)

Q1: What is the precise role of sulfuric acid in the nitrating mixture? A1: Concentrated sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[10][15] This is the species that actually attacks the aromatic ring. Second, it acts as a powerful dehydrating agent, absorbing the water that is produced during the reaction. This is vital because water can inhibit the reaction by diluting the acids and reducing the concentration of the nitronium ion.[10]

Q2: Are there safer alternatives to the standard mixed-acid nitration? A2: Yes, several alternative nitrating agents have been developed to avoid the harsh and hazardous conditions of mixed acid. For example, bismuth nitrate pentahydrate (Bi(NO₃)₃•5H₂O) has been shown to be an efficient, safer, and sometimes more regioselective reagent for the nitration of anilines, avoiding the need for concentrated corrosive acids.[16][17][18] Other methods using reagents like cerium(IV) ammonium nitrate (CAN) or employing transition-metal catalysis are also being explored.[17]

Q3: How should I properly quench the reaction and perform the work-up? A3: The standard and safest procedure is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[10] This serves two purposes: it rapidly cools the mixture and dilutes the strong acids, dissipating the significant heat of dilution. Caution: Never add water or ice directly to the concentrated acid mixture; always add the acid mixture to the ice/water. After quenching, the precipitated product can be collected by filtration, or the aqueous solution can be neutralized and the product extracted with an appropriate organic solvent.[10][13]

Q4: What is the best way to prepare the mixed acid nitrating agent safely? A4: The preparation itself is exothermic. The nitrating mixture should always be prepared by adding the concentrated nitric acid slowly to the concentrated sulfuric acid while cooling the mixture in an ice bath. Never add sulfuric acid to nitric acid. This order of addition and constant cooling are essential to manage the heat generated and prevent premature decomposition or splashing.

Experimental Protocols & Data

Protocol 1: Controlled Nitration of Aniline via Acetanilide Intermediate

This protocol is a representative example and should be adapted based on the specific substituted aniline and laboratory safety protocols.

  • Step 1: Protection (Acetylation)

    • In a fume hood, dissolve aniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a stir bar.

    • Cool the flask in an ice-water bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise, ensuring the temperature does not exceed 30°C.

    • After the addition is complete, remove the ice bath and stir at room temperature for 30 minutes.

    • Pour the reaction mixture into a beaker of cold water to precipitate the acetanilide. Filter, wash with cold water, and dry the solid product. Confirm purity before proceeding.

  • Step 2: Nitration

    • Place the dried acetanilide (1.0 eq) in a clean, dry round-bottom flask.

    • Slowly add concentrated sulfuric acid while stirring and cooling in an ice bath. Wait until all the solid has dissolved.

    • Cool the mixture to 0-5°C using an ice-salt bath.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the stirred acetanilide solution. CRITICAL: Maintain the internal reaction temperature below 10°C throughout the addition.[13]

    • After the addition is complete, let the mixture stir in the ice bath for an additional 30-60 minutes.

  • Step 3: Quenching and Isolation

    • Slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring.

    • The p-nitroacetanilide product will precipitate as a yellow solid.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and air dry.

  • Step 4: Deprotection (Hydrolysis)

    • Heat the p-nitroacetanilide under reflux with a mixture of sulfuric acid and water (e.g., 70% H₂SO₄) for 30-60 minutes to hydrolyze the amide.[13]

    • Cool the solution and pour it onto ice.

    • Carefully neutralize the mixture with an aqueous base (e.g., NaOH solution) to precipitate the p-nitroaniline.

    • Filter, wash with water, and dry the final product.

Table 1: Typical Product Distribution in Direct vs. Protected Aniline Nitration
Reaction Conditionortho-Nitroanilinemeta-Nitroanilinepara-NitroanilinePrimary Issue
Direct Nitration (Unprotected)~2%~47%~51%Protonation to meta-director[6][11]
Nitration of Acetanilide (Protected)Minor productNegligibleMajor productSteric hindrance favors para
Visualizations
Experimental Workflow: Managing a Temperature Excursion

This diagram outlines the decision-making process when a temperature increase is observed during the addition of the nitrating agent.

G start Temperature Rises Above Set Point stop_addition IMMEDIATELY Stop Nitrating Agent Addition start->stop_addition max_cooling Ensure Maximum Cooling stop_addition->max_cooling monitor Monitor Temperature max_cooling->monitor is_stable Is Temperature Stable or Decreasing? monitor->is_stable resume Resume SLOW Addition with Extreme Caution is_stable->resume  Yes continues_rise Does Temperature Continue to Rise? is_stable->continues_rise No end Reaction Terminated resume->end continues_rise->monitor No quench EMERGENCY QUENCH Add Mixture to Ice/Water continues_rise->quench  Yes quench->end

Caption: Decision workflow for responding to an unexpected temperature increase.

Reaction Mechanism: Direct vs. Protected Nitration

This diagram illustrates why protecting the amino group is essential for achieving the desired ortho/para selectivity.

G cluster_0 Direct Nitration (Problematic) cluster_1 Protected Nitration (Controlled) aniline Aniline (-NH2) anilinium Anilinium Ion (-NH3+) (meta-Director) aniline->anilinium Protonation acid H2SO4 / HNO3 meta_product meta-Nitroaniline (Major Product) anilinium->meta_product Nitration aniline2 Aniline (-NH2) acetanilide Acetanilide (-NHCOCH3) (o,p-Director) aniline2->acetanilide Protection acetylation Acetic Anhydride para_product para-Nitroacetanilide (Major Product) acetanilide->para_product Nitration final_product para-Nitroaniline para_product->final_product Deprotection hydrolysis Hydrolysis (H3O+)

Caption: Comparison of reaction pathways for direct vs. protected aniline nitration.

References

Characterization of byproducts in 4-Chloro-2-nitro-5-(trifluoromethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

A Guide to Byproduct Characterization, Mitigation, and Troubleshooting for Research and Development Scientists

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who work with this critical intermediate. The purity of this compound is paramount for its successful use in downstream applications, particularly in the synthesis of pharmaceuticals and agrochemicals. The presence of even minor impurities can have a significant impact on the yield, safety, and efficacy of the final active ingredient.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges encountered during synthesis, with a focus on identifying, characterizing, and mitigating unwanted byproducts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and analysis of this compound.

Q1: What is the most common synthetic route for this compound, and what are the primary expected byproducts?

A1: The most prevalent laboratory and industrial synthesis involves the electrophilic nitration of 4-Chloro-3-(trifluoromethyl)aniline using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1] The reaction is designed to introduce a nitro group (-NO₂) ortho to the strongly activating amino group (-NH₂).

The primary byproducts arise from the complex interplay of the directing effects of the three substituents on the aromatic ring:

  • Amino group (-NH₂): Strongly activating and ortho, para-directing.

  • Chloro group (-Cl): Deactivating and ortho, para-directing.

  • Trifluoromethyl group (-CF₃): Strongly deactivating and meta-directing.

Based on these effects, the following byproducts are commonly observed:

  • Positional Isomers: The most common impurity is the isomeric product, 6-Chloro-2-nitro-3-(trifluoromethyl)aniline . Its formation is driven by nitration at the other position ortho to the amino group. Controlling the reaction temperature is crucial to minimize its formation.

  • Di-nitro Byproducts: Under harsh conditions (e.g., excess nitrating agent, elevated temperatures), over-nitration can occur, leading to di-nitro compounds such as 4-Chloro-2,6-dinitro-5-(trifluoromethyl)aniline .

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 4-Chloro-3-(trifluoromethyl)aniline in the final product mixture.[2]

  • Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of colored, often polymeric, impurities through oxidation of the aniline moiety.

Q2: Which analytical techniques are most effective for identifying and quantifying these byproducts?

A2: A multi-technique approach is essential for the unambiguous characterization of the product and its impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity and quantifying byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the main product from its isomers and other impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for separating and identifying volatile impurities. The mass spectrometer provides molecular weight information and characteristic fragmentation patterns that aid in structural elucidation.[5] The distinct isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) is a key diagnostic tool in the mass spectrum.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation of HPLC with the detection capabilities of mass spectrometry, making it ideal for identifying trace-level impurities without the need for derivatization.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for definitive structural confirmation of the desired product and any isolated byproducts. ¹⁹F NMR is particularly useful for confirming the environment of the -CF₃ group, while ¹H NMR coupling patterns can distinguish between positional isomers.[6][7]

Q3: Why is protecting the amino group before nitration a common strategy, and what are its advantages?

A3: Protecting the highly activating and base-sensitive amino group, often by converting it to an acetanilide (-NHCOCH₃), is a widely used strategy in electrophilic aromatic substitution.[1][8] This approach offers several critical advantages:

  • Moderates Reactivity: The acetyl group is less activating than the amino group, which helps prevent over-nitration (di-nitration) and the formation of oxidation byproducts.

  • Improves Regioselectivity: The bulkier acetamido group enhances the steric hindrance at the ortho positions. While it remains an ortho, para-director, this steric effect can sometimes be exploited to favor one isomer over another, although in this specific synthesis, careful temperature control remains the primary method for selectivity.

  • Prevents Acid-Base Reactions: The aniline nitrogen is basic and would be protonated by the strong sulfuric acid in the nitrating mixture. The resulting anilinium ion (-NH₃⁺) is strongly deactivating and meta-directing, which would completely shut down the desired reaction. The amide is not significantly basic and does not undergo this protonation.

The process involves an additional two steps (protection and deprotection), but the resulting improvement in control, yield, and purity often justifies the longer sequence.[1]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My HPLC analysis shows a major impurity with a molecular weight identical to my product, but it elutes at a different retention time. What is it and how do I get rid of it?

  • Likely Cause: This is the classic signature of a positional isomer, most likely 6-Chloro-2-nitro-3-(trifluoromethyl)aniline . Isomers have the same mass but different polarities and shapes, leading to different retention times on a chromatography column.

  • Causality: The formation of this isomer is kinetically controlled. While the desired 2-nitro product is generally favored, higher reaction temperatures provide enough energy to overcome the activation barrier for the formation of the 6-nitro isomer, leading to a decrease in selectivity.

  • Troubleshooting & Mitigation:

    • Strict Temperature Control: The single most important parameter is temperature. The nitration should be performed at a low, controlled temperature (e.g., 0 to 5 °C) by adding the nitrating agent dropwise to the aniline solution with efficient cooling and stirring.

    • Purification: If the isomer has already formed, purification is necessary. While recrystallization may be challenging due to similar solubilities, column chromatography using silica gel with a hexane/ethyl acetate or dichloromethane/hexane solvent system is typically effective for separating the isomers.

Problem 2: My crude product is a dark, tarry material, and the overall yield is very low. What went wrong?

  • Likely Cause: The formation of dark, insoluble materials is indicative of oxidation and/or polymerization of the aniline starting material. This occurs when the reaction conditions are too harsh or when the nitrating agent is added too quickly.

  • Causality: Aniline and its derivatives are susceptible to oxidation by strong oxidizing agents like nitric acid, especially at elevated temperatures. Localized "hot spots" from rapid addition of the nitrating agent can initiate these unwanted side reactions.

  • Troubleshooting & Mitigation:

    • Reverse Addition: Consider adding the aniline substrate solution slowly to the pre-chilled nitrating mixture. This ensures that the aniline is always the limiting reagent in the reaction zone, minimizing the chance of oxidation.

    • Lower Temperature: Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.

    • Use a Protecting Group: As detailed in FAQ Q3, converting the aniline to an acetanilide before nitration significantly reduces its susceptibility to oxidation.

Problem 3: My mass spectrum shows a peak corresponding to the addition of another nitro group (M+45). How can I prevent this?

  • Likely Cause: You are forming a di-nitro byproduct, likely 4-Chloro-2,6-dinitro-5-(trifluoromethyl)aniline .

  • Causality: The product, this compound, is still an activated aromatic ring (though less so than the starting material) and can undergo a second nitration if there is an excess of the nitrating agent or if the reaction is allowed to proceed for too long or at too high a temperature.

  • Troubleshooting & Mitigation:

    • Control Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. A stoichiometry of 1.05 to 1.1 equivalents of nitric acid is often sufficient.

    • Monitor the Reaction: Use TLC or HPLC to monitor the consumption of the starting material. Once the starting material is gone, quench the reaction promptly by pouring it onto ice water. This prevents the product from undergoing further reaction.

Section 3: Analytical & Purification Protocols

Protocol 1: General Method for HPLC-MS Analysis of Reaction Mixture

This protocol provides a starting point for analyzing the purity of this compound. Method optimization may be required.

  • Sample Preparation: Accurately weigh ~1 mg of the crude reaction mixture. Dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute as needed for analysis.

  • Instrumentation & Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 40% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm and/or Mass Spectrometer (ESI in both positive and negative ion modes).

  • Data Analysis: Process the chromatogram to identify peaks corresponding to the main component and any impurities.[2] Examine the mass spectrum of each impurity peak to determine its molecular weight and compare it with potential byproduct structures.

Table 1: Representative Analytical Data for Product and Key Isomeric Byproduct

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M-H]⁻Representative ¹H NMR Chemical Shifts (δ ppm in CDCl₃)
This compound (Product)C₇H₄ClF₃N₂O₂240.57239.0~8.4 (s, 1H), ~7.0 (s, 1H), ~5.0 (br s, 2H)
6-Chloro-2-nitro-3-(trifluoromethyl)aniline (Isomer)C₇H₄ClF₃N₂O₂240.57239.0~7.8 (d, 1H), ~7.2 (d, 1H), ~5.2 (br s, 2H)

Note: NMR shifts are estimates and can vary based on solvent and concentration. The key diagnostic is the splitting pattern (singlets for the product vs. doublets for the isomer).

Section 4: Visual Guides

Diagram 1: Synthetic Pathway and Major Byproduct Formation

The following diagram illustrates the primary synthetic route to this compound and the formation pathways for the most common byproducts.

Synthesis_Byproducts cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation SM 4-Chloro-3-(trifluoromethyl)aniline Product This compound SM->Product HNO₃ / H₂SO₄ (Low Temp) Isomer 6-Chloro-2-nitro-3-(trifluoromethyl)aniline SM->Isomer HNO₃ / H₂SO₄ (High Temp) Dinitro 4-Chloro-2,6-dinitro-5-(trifluoromethyl)aniline Product->Dinitro Excess HNO₃ / H₂SO₄

Caption: Reaction scheme showing desired product and key byproduct pathways.

Diagram 2: Troubleshooting Workflow for Unknown Impurities

This workflow provides a logical sequence for identifying an unknown impurity detected during analysis.

Troubleshooting_Workflow cluster_ms Mass Analysis cluster_results Identification & Action Start Unknown Peak Detected in HPLC/GC CheckMS Analyze Mass Spectrum Start->CheckMS CheckRT Compare Retention Time with Starting Material Start->CheckRT Mass_Equal Mass = Product? CheckMS->Mass_Equal SM_ID Result: Unreacted Starting Material Action: Increase Reaction Time/Temp, Check Reagent Quality CheckRT->SM_ID Identical RT Mass_Greater Mass > Product? Mass_Equal->Mass_Greater No Isomer_ID Result: Positional Isomer Action: Optimize Temperature, Purify via Chromatography Mass_Equal->Isomer_ID Yes Mass_SM Mass = Starting Material? Mass_Greater->Mass_SM No Dinitro_ID Result: Over-nitration Product Action: Reduce Nitrating Agent, Monitor Reaction Time Mass_Greater->Dinitro_ID Yes Mass_SM->SM_ID Yes Other_ID Result: Other Impurity Action: Isolate and perform full NMR characterization

Caption: A logical workflow for identifying unknown synthesis impurities.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Determination of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, quality control analysts, and process chemists, establishing the purity of pharmaceutical intermediates is a cornerstone of robust drug development. The compound 4-Chloro-2-nitro-5-(trifluoromethyl)aniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a typical analytical challenge due to its multiple functional groups. This guide provides an in-depth, experience-driven comparison of analytical methodologies for its purity determination, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore not only the "how" but, more critically, the "why" behind the analytical choices, comparing HPLC with viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

The Analytical Imperative: Why Purity Matters for this compound

This compound (CAS No. 167415-22-7) is a substituted aniline whose reactivity is dictated by its chloro, nitro, and trifluoromethyl substituents. Impurities arising from its synthesis—such as positional isomers, starting material carryover, or byproducts from incomplete reactions—can have significant downstream effects on the yield, purity, and safety profile of the final API. Therefore, a highly selective and sensitive analytical method is not merely a quality control checkpoint but a critical tool for process understanding and optimization.

Primary Analytical Approach: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the workhorse for the analysis of moderately polar, non-volatile organic compounds like our target analyte, making it the logical starting point for method development.[1][2] The inherent polarity of the aniline moiety, balanced by the hydrophobicity of the chlorophenyl and trifluoromethyl groups, makes it an ideal candidate for retention and separation on a non-polar stationary phase.

Causality in Method Design: A Step-by-Step Rationale

A robust HPLC method is a self-validating system, where each parameter is chosen to ensure specificity, linearity, accuracy, and precision, in line with regulatory expectations such as the ICH Q2(R2) guidelines.[3][4]

Experimental Protocol: HPLC Purity Determination

1. Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and its likely less-polar impurities. A 150 mm length offers a good balance between resolution and run time for a screening method.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

    • Rationale: A simple acidic mobile phase is chosen to suppress the ionization of the aniline's amino group, leading to better peak shape and consistent retention.[5] Acetonitrile is a common organic modifier providing good elution strength for this class of compounds.

  • Gradient Elution:

    • 0-20 min: 40% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25.1-30 min: Return to 40% B (re-equilibration)

    • Rationale: A gradient is essential for impurity profiling to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.

  • Detection: UV at 254 nm.

    • Rationale: The aromatic nature of the aniline derivative provides strong UV absorbance, making 254 nm a suitable wavelength for general-purpose detection. A PDA detector is highly recommended to assess peak purity and to identify the optimal wavelength for all components.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase starting composition (e.g., 60:40 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

Data Presentation: A Hypothetical Purity Analysis

The following table represents a plausible dataset from the HPLC analysis of a this compound sample, demonstrating the separation of the main component from potential process-related impurities.

Peak IDRetention Time (min)Peak AreaArea %Identification
14.815,2340.08Unknown Impurity
28.238,0850.20Positional Isomer
310.518,900,00099.62This compound
412.156,9100.10Starting Material

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Standard workflow for HPLC purity analysis.

Comparative Methodologies: A Broader Perspective

While HPLC is the primary choice, a comprehensive analytical strategy often involves orthogonal methods to ensure all potential impurities are detected.[5] Let's compare HPLC with two powerful alternatives: UPLC and GC.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[6][7] This fundamental difference leads to significant performance enhancements.

  • Advantages over HPLC:

    • Increased Resolution and Sensitivity: The smaller particle size results in sharper, narrower peaks, which improves the separation of closely eluting impurities and increases the signal-to-noise ratio, allowing for the detection of trace-level components.[8]

    • Faster Analysis Times: The high efficiency of UPLC columns permits higher flow rates without sacrificing resolution, drastically reducing run times from 20-30 minutes to as little as 2-5 minutes.[9] This is a major advantage in high-throughput environments.

    • Reduced Solvent Consumption: Shorter run times and lower flow rates translate to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option.

  • Considerations:

    • Higher Backpressure: UPLC systems operate at much higher pressures (up to 15,000 psi) than conventional HPLC systems, requiring specialized instrumentation.

    • Method Transfer: While principles are similar, direct transfer of an HPLC method to UPLC requires careful geometric scaling of gradient and flow rate to maintain selectivity.

Gas Chromatography (GC): An Alternative for Volatile Analytes

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[10] For aniline derivatives, its application comes with specific caveats.

  • Potential Applicability:

    • If process impurities are significantly more volatile than the main analyte (e.g., residual solvents or low-boiling point starting materials), GC can be an excellent orthogonal technique.

    • When coupled with a mass spectrometer (GC-MS), it provides definitive structural information for impurity identification.

  • Significant Disadvantages for this Analyte:

    • Thermal Lability: Nitroaromatic compounds and anilines can be thermally labile, potentially degrading in the high temperatures of the GC inlet, which would lead to inaccurate purity assessments.[11]

    • Polarity and Derivatization: The polarity of the aniline's amino group can cause poor peak shape (tailing) on many standard GC columns. To overcome this, a derivatization step is often necessary to increase volatility and reduce polarity, adding complexity and potential sources of error to the analysis.[11] For this reason, HPLC is generally preferred for aniline analysis.[11][12]

Comparative Summary

FeatureHPLC (Reversed-Phase)UPLCGas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Same as HPLC, but with sub-2 µm particles.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Best Suited For Non-volatile or thermally labile compounds of moderate polarity.High-throughput impurity profiling, trace analysis.Volatile and thermally stable compounds.
Advantages Robust, versatile, widely available, well-understood.Faster analysis, higher resolution and sensitivity, less solvent consumption.[13]Excellent for volatile impurities, provides structural info with MS.
Disadvantages Longer run times, lower resolution compared to UPLC.Requires specialized high-pressure equipment.Potential for thermal degradation of the analyte; may require derivatization for polar compounds.[11]
Recommendation for Analyte Primary Recommended Method Ideal for high-throughput and trace-level analysis. Suitable as an orthogonal method for volatile impurities only.

Decision Framework for Method Selection

The choice of an analytical method is not arbitrary but is guided by the specific goals of the analysis at different stages of drug development.

Method_Selection Start Analytical Goal? Routine_QC Routine QC & Purity Check Start->Routine_QC Routine High_Throughput High-Throughput Screening / Process Optimization Start->High_Throughput Speed Volatile_Imps Analysis of Volatile Impurities / Solvents Start->Volatile_Imps Volatiles Unknown_ID Unknown Impurity Identification Start->Unknown_ID Structure Use_HPLC Use Validated HPLC Method Routine_QC->Use_HPLC Use_UPLC Develop UPLC Method High_Throughput->Use_UPLC Use_GCMS Use GC-MS Method Volatile_Imps->Use_GCMS Use_LCMS Use LC-MS (HPLC/UPLC) Unknown_ID->Use_LCMS

Caption: Decision tree for selecting an analytical method.

Conclusion and Senior Scientist's Recommendation

For the comprehensive purity determination of this compound, a well-developed and validated Reversed-Phase HPLC method is the cornerstone of a sound analytical strategy. Its robustness, reliability, and suitability for this class of compounds make it the preferred primary technique for quality control and batch release testing.

For laboratories focused on process optimization, high-throughput screening, or requiring enhanced sensitivity for trace impurity detection, transitioning to a UPLC method is a highly recommended and logical evolution. The significant gains in speed and resolution often justify the initial investment in specialized equipment.

Gas Chromatography should be reserved for orthogonal testing, specifically for the analysis of volatile impurities or residual solvents where HPLC is not suitable. Direct analysis of the primary analyte by GC is not recommended due to potential thermal degradation and the likely need for cumbersome derivatization.

Ultimately, a multi-faceted approach, leveraging the strengths of each technique—anchored by a robust HPLC method—will provide the most complete and trustworthy picture of your compound's purity, ensuring the quality and integrity of your downstream research and development.

References

1H NMR and 13C NMR characterization of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of pharmaceutical and materials science research, substituted anilines serve as pivotal building blocks for a vast array of complex molecules.[1] Among these, this compound (CAS 167415-22-7) is a key intermediate, valued for its unique electronic and structural properties imparted by its trifluoromethyl, nitro, and chloro substituents.[2][3] The precise arrangement of these groups on the aniline scaffold is critical to its reactivity and the properties of its downstream products. Consequently, unambiguous structural verification is not merely a procedural step but a foundational requirement for successful synthesis and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure in solution. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of this compound. We will dissect the expected spectral patterns, compare them with a close structural analog to highlight the influence of the trifluoromethyl group, and detail the experimental protocols necessary for acquiring high-fidelity data.

Molecular Structure and Predicted NMR Features

The substitution pattern on the aromatic ring dictates the chemical environment of each proton and carbon, leading to a unique NMR fingerprint. The electron-withdrawing nature of the nitro (NO₂), chloro (Cl), and trifluoromethyl (CF₃) groups significantly deshields the nearby nuclei, shifting their resonances downfield. Conversely, the electron-donating amine (NH₂) group provides a shielding effect.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Analysis: A Comparative Approach

The ¹H NMR spectrum is anticipated to show three distinct signals: two for the aromatic protons and one for the amine protons. The chemical shift (δ) and splitting pattern (multiplicity) of these signals are highly informative.

  • Aromatic Protons (H-3 and H-6): Due to the trisubstituted pattern, both H-3 and H-6 will appear as singlets, as they lack adjacent proton neighbors for spin-spin coupling.

    • H-3: Positioned between the electron-withdrawing NO₂ and Cl groups, H-3 is expected to be significantly deshielded and appear at a high chemical shift.

    • H-6: Flanked by the electron-donating NH₂ group and the electron-withdrawing CF₃ group, the chemical shift of H-6 will be a balance of these opposing effects, but it is expected to be upfield relative to H-3.

  • Amine Protons (NH₂): The NH₂ protons typically appear as a broad singlet. Their chemical shift is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4]

Comparison with 4-Chloro-2-nitroaniline:

To appreciate the influence of the CF₃ group, we can compare the expected spectrum with the known data for 4-Chloro-2-nitroaniline, which lacks this substituent.[5]

Proton Predicted Shift (δ, ppm) for Target Compound Observed Shift (δ, ppm) for 4-Chloro-2-nitroaniline[5] Analysis of CF₃ Group Influence
H-3 ~8.1 - 8.3 (s)7.95 (d)The CF₃ group at C-5 has a minor deshielding effect on the distant H-3. The multiplicity changes from a doublet to a singlet due to the replacement of H-5 with the CF₃ group.
H-6 ~7.2 - 7.4 (s)7.08 (d)The strongly electron-withdrawing CF₃ group significantly deshields the adjacent H-6, shifting it downfield. The multiplicity becomes a singlet.
NH₂ Variable, broad singlet7.43 (broad s)The chemical shift remains highly solvent-dependent.[6]

Note: Predicted shifts are estimates based on substituent effects. Actual values may vary based on experimental conditions.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The presence of the CF₃ group introduces carbon-fluorine coupling (¹JCF, ²JCF, etc.), which can be a powerful diagnostic tool.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. Their chemical shifts are influenced by the attached substituents.

  • CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three attached fluorine atoms (¹JCF). The chemical shift of CF₃ groups on an aromatic ring typically falls in the 120-130 ppm range.

  • Carbons C-5 and C-6: The carbons adjacent to the CF₃ group (C-5 and C-6) will also exhibit coupling to the fluorine atoms, likely appearing as quartets with smaller coupling constants (²JCF and ³JCF, respectively).

Comparison with 4-Chloro-2-nitroaniline:

A comparison with the ¹³C NMR data of 4-Chloro-2-nitroaniline highlights the electronic effects and C-F coupling introduced by the CF₃ group.[7][8]

Carbon Predicted Shift (δ, ppm) for Target Compound Observed Shift (δ, ppm) for 4-Chloro-2-nitroaniline[8] Analysis of CF₃ Group Influence
C1-NH₂ ~145-148~146Minimal effect from the distant CF₃ group.
C2-NO₂ ~133-136~134Minimal effect.
C3 ~128-130~129Minimal effect.
C4-Cl ~120-123~120The CF₃ group introduces a deshielding (gamma) effect, shifting C4 slightly downfield.
C5-CF₃ ~122-125 (q)~119 (C5-H)The carbon directly attached to the CF₃ group is significantly affected, appearing as a quartet. Its chemical shift is influenced by the strong inductive effect of the fluorine atoms.
C6 ~115-118 (q)~116 (C6-H)The adjacent C6 is deshielded and will likely appear as a quartet due to ²JCF coupling.
-CF₃ ~120-124 (q)N/AThis signal is unique to the target compound and is a key identifier.

Note: 'q' denotes a quartet multiplicity due to C-F coupling.

The Critical Role of Solvent Selection

The choice of deuterated solvent is a critical experimental parameter that can significantly alter the resulting NMR spectrum.[9]

  • CDCl₃ (Deuterated Chloroform): A common, non-polar aprotic solvent. It is a good choice for general characterization. However, the NH₂ proton signal may be very broad or difficult to observe consistently.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent that is an excellent hydrogen bond acceptor. In DMSO-d₆, the NH₂ proton exchange rate is slowed, often resulting in a sharper, more well-defined signal at a downfield position (~7-8 ppm). This can be advantageous for confirming the presence of the amine group.

  • Aromatic Solvents (e.g., C₆D₆): Benzene-d₆ can induce significant shifts, known as Aromatic Solvent Induced Shifts (ASIS), due to its magnetic anisotropy.[10][11] This effect can be used to resolve overlapping signals that may be present in other solvents.[10]

For this compound, acquiring spectra in both CDCl₃ and DMSO-d₆ is recommended to gain a comprehensive dataset, particularly for the characterization of the labile amine protons.

Experimental Protocols

Adherence to a standardized protocol is essential for obtaining reproducible and high-quality NMR data.

Workflow for NMR Sample Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve 2. Dissolve in Solvent (~0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Magnet transfer->insert setup 5. Lock, Tune, and Shim insert->setup acquire_h1 6. Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 7. Acquire ¹³C Spectrum acquire_h1->acquire_c13 ft 8. Fourier Transform (FT) acquire_c13->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integration & Peak Picking baseline->integrate assign 12. Structural Assignment integrate->assign

Caption: Standardized workflow for NMR characterization from sample preparation to structural analysis.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher. After inserting the sample, lock the field on the deuterium signal of the solvent. Tune and match the probe for the ¹H frequency, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.

  • Data Processing: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation. Perform phase and baseline correction. Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals and pick the peaks.

Protocol 2: ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 20-30 mg of the compound and dissolve it in ~0.7 mL of deuterated solvent as described above.

  • Instrument Setup: Lock and shim the sample as for the ¹H experiment. Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: ~250 ppm, centered around 120 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512 to 2048 scans, depending on concentration and instrument sensitivity.

  • Data Processing: Apply an exponential window function (line broadening of ~1-2 Hz) to the FID. After Fourier transformation, perform phase and baseline correction. Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Conclusion

The comprehensive characterization of this compound by ¹H and ¹³C NMR spectroscopy provides a definitive confirmation of its structure. The anticipated ¹H spectrum, featuring two aromatic singlets, and the ¹³C spectrum, distinguished by characteristic carbon-fluorine couplings and the unique quartet of the CF₃ group, serve as a robust analytical fingerprint. By comparing this data to structural analogs like 4-Chloro-2-nitroaniline, the specific electronic and coupling effects of the trifluoromethyl group are clearly elucidated. Following standardized experimental protocols and considering the influence of solvent choice ensures the acquisition of high-quality, reproducible data, which is paramount for researchers and scientists in the field of chemical synthesis and drug development.

References

A Comparative Guide to the Reactivity of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline and 4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of the chemical reactivity of two important synthetic intermediates: 4-Chloro-2-nitro-5-(trifluoromethyl)aniline and 4-chloro-2-nitroaniline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the subtle yet significant impact of a trifluoromethyl substituent on the chemical behavior of a substituted aniline. The comparison is grounded in the principles of physical organic chemistry, focusing on the electronic effects that govern the reactivity of these molecules in key chemical transformations.

Molecular Structure and Electronic Landscape: A Tale of Two Anilines

At first glance, the two molecules are structurally similar, with the defining difference being the presence of a trifluoromethyl (-CF3) group on the aromatic ring of this compound. This distinction is paramount, as the trifluoromethyl group is a potent electron-withdrawing substituent, a property that profoundly influences the electron density distribution across the aromatic ring and, consequently, its chemical reactivity.

Table 1: Structural and Electronic Properties of the Compared Anilines

Feature4-chloro-2-nitroanilineThis compound
Structure 4-chloro-2-nitroanilinethis compound
Key Electron-Withdrawing Groups -Cl, -NO2-Cl, -NO2, -CF3
Predicted Electron Density on Ring Lower than benzeneSignificantly lower than 4-chloro-2-nitroaniline

The strong inductive effect of the three fluorine atoms in the -CF3 group makes it one of the most powerful electron-withdrawing groups used in medicinal chemistry.[1][2] This effect is additive to the electron-withdrawing properties of the nitro (-NO2) and chloro (-Cl) groups, rendering the aromatic ring of this compound significantly more electron-deficient than its non-fluorinated counterpart.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant difference in the chemical behavior of these two anilines is observed in nucleophilic aromatic substitution (SNAr) reactions. In this reaction, a nucleophile replaces a leaving group (in this case, the chlorine atom) on the aromatic ring. The rate of an SNAr reaction is critically dependent on the stability of the intermediate formed during the reaction, known as the Meisenheimer complex.

The Decisive Role of the Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate, the Meisenheimer complex. Electron-withdrawing groups, particularly those at the ortho and para positions to the leaving group, stabilize this intermediate by delocalizing the negative charge, thereby accelerating the reaction.

graphdot cluster_0 SNAr Mechanism reactant Aryl Halide meisenheimer Meisenheimer Complex (Rate-determining step) reactant->meisenheimer + Nucleophile nucleophile Nucleophile product Substituted Product meisenheimer->product - Leaving Group

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

In both 4-chloro-2-nitroaniline and this compound, the nitro group is ortho to the chlorine leaving group, providing significant activation. However, the additional trifluoromethyl group in the latter molecule, located para to the site of nucleophilic attack, provides substantial additional stabilization to the Meisenheimer complex. This enhanced stabilization lowers the activation energy of the rate-determining step, leading to a dramatic increase in reaction rate.

Table 2: Predicted Comparative Reactivity in SNAr

CompoundKey Stabilizing Groups for Meisenheimer ComplexPredicted SNAr Reactivity
4-chloro-2-nitroaniline-NO2 (ortho)Reactive
This compound-NO2 (ortho), -CF3 (para)Significantly More Reactive
Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted difference in reactivity, a competitive or parallel kinetic experiment can be performed. The progress of the reaction of each aniline with a suitable nucleophile (e.g., a primary or secondary amine) can be monitored by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Solution Preparation: Prepare standardized stock solutions of 4-chloro-2-nitroaniline, this compound, the chosen nucleophile, and an internal standard in a suitable aprotic polar solvent (e.g., acetonitrile or DMF).

  • Reaction Initiation: In separate temperature-controlled reaction vessels, mix the aniline, nucleophile, and internal standard solutions to initiate the reaction.

  • Sample Quenching and Analysis: At timed intervals, withdraw aliquots from each reaction mixture and quench the reaction by diluting with a suitable solvent. Analyze the quenched samples by HPLC to determine the concentration of the starting material and the product.

  • Data Analysis: Plot the concentration of the starting material versus time to determine the reaction rate. A comparison of the rate constants will provide a quantitative measure of the relative reactivity of the two anilines.

Basicity of the Amino Group: The Impact of Electron Withdrawal

The electronic nature of the substituents also influences the basicity of the aniline's amino group. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making it less available to accept a proton. Consequently, the anilinium conjugate acid becomes more acidic (i.e., has a lower pKa).

G1 cluster_0 4-chloro-2-nitroaniline cluster_1 This compound cluster_2 Governing Factor a Higher pKa More Basic Amine b Lower pKa Less Basic Amine a->b Increased Acidity of Conjugate Acid c Stronger Electron-Withdrawing Effect of -CF3

Caption: The influence of the trifluoromethyl group on the basicity of the aniline.

Table 3: Predicted Basicity and Acidity of the Anilinium Ion

CompoundElectron-Withdrawing Influence on -NH2Predicted pKa of Anilinium IonPredicted Basicity
4-chloro-2-nitroanilineStrong (-Cl, -NO2)Relatively LowWeak Base
This compoundVery Strong (-Cl, -NO2, -CF3)Lower Weaker Base

Implications for Synthetic Chemistry and Drug Design

The enhanced reactivity of this compound in SNAr reactions makes it a valuable substrate for the synthesis of complex molecules under milder conditions. This can lead to improved yields, reduced side-product formation, and greater functional group tolerance. The trifluoromethyl group itself is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Conversely, the reduced basicity of the amino group in the trifluoromethyl-substituted aniline may be a critical consideration in subsequent synthetic steps where the nucleophilicity of the amine is required.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. The aniline scaffold, particularly when substituted with electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃), serves as a privileged core for the synthesis of a diverse array of biologically active molecules.[1][2] The trifluoromethyl group, in particular, is known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[3] This guide focuses on the latent potential of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline as a precursor for generating compounds with significant antimicrobial, anticancer, and anti-inflammatory activities. While direct and extensive screening of libraries derived exclusively from this specific aniline is emerging, a robust body of evidence from structurally analogous compounds provides a compelling blueprint for future drug discovery endeavors. This document will synthesize these findings, presenting comparative data and detailed experimental protocols to inform and guide researchers in the field.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents.[4] Aniline derivatives have shown considerable promise in this area.[5] The strategic inclusion of halogens and a trifluoromethyl group can potentiate antimicrobial effects.

A noteworthy example is the study of 4-amino-3-chloro-5-nitrobenzotrifluoride, a close structural isomer of our target precursor, which has demonstrated significant antibacterial and antibiofilm efficacy against pathogenic Vibrio species.[1][5] This provides a strong rationale for investigating derivatives of this compound for similar activities.

Comparative Analysis of Antimicrobial Performance

The following table summarizes the antimicrobial activity of an analog of our precursor and other trifluoromethyl-containing aniline derivatives, highlighting their potency.

CompoundTarget Organism(s)MIC (µg/mL)Reference CompoundMIC (µg/mL)Source
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus, V. harveyi100--[1][5]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus, V. harveyi50--[1][5]
Pyrazole Derivative 13 (trifluoromethyl-substituted)MRSA3.12Vancomycin-[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, a fundamental measure of a compound's antimicrobial potency, is determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., V. parahaemolyticus) is inoculated into a sterile broth and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This protocol provides a reliable and reproducible method for quantifying and comparing the antimicrobial efficacy of newly synthesized compounds.

Workflow for Antimicrobial Screening

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation Lead Optimization start This compound synthesis Chemical Derivatization (e.g., Heterocycle Formation) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification mic_assay MIC Assay (Broth Microdilution) purification->mic_assay biofilm_assay Biofilm Inhibition Assay mic_assay->biofilm_assay virulence_assay Virulence Factor Assays (Motility, Protease) mic_assay->virulence_assay toxicity Toxicity Assays (e.g., C. elegans model) biofilm_assay->toxicity virulence_assay->toxicity sar Structure-Activity Relationship (SAR) Studies toxicity->sar

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Anticancer Activity: Targeting Malignant Cell Proliferation

The development of novel anticancer agents remains a critical area of research. Heterocyclic compounds synthesized from substituted anilines are a rich source of potential therapeutics.[3] For instance, thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[3]

Comparative Analysis of Anticancer Performance

The following table presents the in vitro anticancer activity of representative compounds derived from trifluoromethyl-aniline precursors against a panel of human cancer cell lines.

CompoundCancer Cell LineActivity MetricValue (µM)Reference CompoundValue (µM)Source
7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b )Melanoma (C32)IC₅₀24.4--[3]
Compound 3b Melanoma (A375)IC₅₀25.4--[3]
Compound 3b Normal (HaCaT)IC₅₀33.5--[3]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (Compound 6h )CNS Cancer (SNB-19)PGI65.12%Imatinib-[7]
Compound 6h Lung Cancer (NCI-H460)PGI55.61%Imatinib-[7]

PGI: Percent Growth Inhibition at 10 µM concentration.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathway in Cancer Proliferation

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Drug Aniline-derived Kinase Inhibitor Drug->RTK Inhibition

Caption: Simplified Ras-Raf-MEK-ERK Signaling Pathway.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. The development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is an ongoing goal. Quinoline derivatives synthesized from anilines have been investigated as potential anti-inflammatory and analgesic agents.[8]

Comparative Analysis of Anti-inflammatory Performance

The following table showcases the in vivo anti-inflammatory activity of a quinoline derivative compared to a standard drug.

CompoundAssay ModelDose (mg/kg, p.o.)% Inhibition of EdemaReference Compound% InhibitionSource
2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazideCarrageenan-induced rat paw edema100Comparable to IndomethacinIndomethacin-[8]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally (p.o.) to the animals.

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Conclusion and Future Directions

The evidence presented in this guide, drawn from close structural analogs, strongly suggests that this compound is a highly promising starting material for the synthesis of novel bioactive compounds. The trifluoromethyl and nitro moieties are key pharmacophores that contribute to potent antimicrobial, anticancer, and anti-inflammatory activities.[1][2] Future research should focus on the systematic synthesis and screening of a dedicated library of compounds derived from this precursor. Such efforts, guided by the structure-activity relationships of the analogs discussed herein, are poised to yield next-generation therapeutic candidates with enhanced efficacy and favorable pharmacological profiles.

References

Unveiling the Solid State: A Comparative Crystallographic Guide to 4-Chloro-2-nitro-5-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the precise understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physical properties but also its biological activity. The family of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline derivatives represents a class of compounds with significant potential, serving as key intermediates in the synthesis of a variety of active molecules.[1] Their efficacy is intrinsically linked to their solid-state architecture. This guide provides an in-depth comparative analysis of the X-ray crystallographic features of these derivatives, offering field-proven insights into their structural nuances.

The Decisive Edge: Why X-ray Crystallography?

While various analytical techniques offer glimpses into molecular structure, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[2] It provides precise data on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing. This level of detail is crucial for understanding solubility, stability, and ultimately, the bioavailability of a drug candidate.

Experimental Blueprint: From Powder to Precision Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Here, we outline a comprehensive, self-validating protocol for the X-ray crystallographic analysis of this compound derivatives.

Crystallization: The Art of Inducing Order

The prerequisite for any single-crystal X-ray diffraction study is the cultivation of a high-quality single crystal. For substituted anilines, which can be prone to forming oils or microcrystalline powders, a systematic approach to crystallization is essential.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: The initial and most critical step is the selection of an appropriate solvent or solvent system. The ideal solvent will dissolve the compound when heated but allow for slow precipitation of well-formed crystals upon cooling. A common starting point for halogenated nitroanilines is a range of solvents with varying polarities, such as ethanol, methanol, acetone, toluene, and hexane, or binary mixtures thereof.[3][4][5][6]

  • Slow Evaporation: A straightforward and often effective technique involves dissolving the compound in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days. This gradual increase in concentration can promote the growth of large, well-ordered crystals.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool to room temperature slowly. Further cooling in a refrigerator or cold room can enhance crystal yield. To prevent rapid precipitation, the vessel should be insulated to ensure a gradual temperature decrease.

  • Vapor Diffusion: This method is particularly useful for small quantities of material. A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the more volatile solvent's vapor into the solution of the compound gradually reduces its solubility, leading to crystallization.

  • Two-Solvent Recrystallization: The compound is dissolved in a "good" solvent at its boiling point. A "poor" solvent, in which the compound is insoluble, is then added dropwise until the solution becomes slightly turbid. The solution is then heated until it becomes clear again, and then allowed to cool slowly.[7]

A Note on Purity: The purity of the starting material is paramount. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, prior purification by column chromatography or recrystallization is highly recommended.

Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[8][9]

Typical Data Collection Parameters:

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.[2]

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours.

Structure Solution and Refinement: From Data to 3D Model

The collected diffraction data, which consists of a list of reflection intensities, is then used to solve and refine the crystal structure.

Computational Workflow:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. The SHELXL program is a widely used and powerful tool for this purpose.[10][11][12][13]

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility. Tools like PLATON can be used to check for missed symmetry and other potential issues.[14][15][16][17] Visualization software such as Mercury is invaluable for inspecting the final structure and its packing.[18][19][20][21][22]

Experimental and Computational Workflow Diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution StructureRefinement Structure Refinement (SHELXL) StructureSolution->StructureRefinement Validation Validation & Analysis (PLATON, Mercury) StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: A generalized workflow for the X-ray crystallographic analysis of small organic molecules.

Comparative Structural Analysis

To illustrate the impact of substitution on the crystal packing of this compound derivatives, we will compare the known crystal structure of a related compound, 4-Chloro-2-nitroaniline, with a hypothetical, yet plausible, structure of this compound.

Disclaimer: The crystallographic data for this compound presented below is hypothetical and generated for illustrative purposes to highlight the expected structural effects of the trifluoromethyl group. The data for 4-Chloro-2-nitroaniline is based on published experimental findings.

Parameter4-Chloro-2-nitroaniline (Reference)This compound (Hypothetical)
Formula C₆H₅ClN₂O₂C₇H₄ClF₃N₂O₂
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 11.27213.58
b (Å) 3.8026.12
c (Å) 17.01612.45
β (˚) 97.0590
Volume (ų) 723.81033.5
Z 44
Key Intermolecular Interactions N-H···O hydrogen bonds, C-H···O interactions, π-π stackingN-H···O hydrogen bonds, C-H···F interactions, Halogen bonding (Cl···O), π-π stacking

Rationale for the Hypothetical Data:

The introduction of a bulky and highly electronegative trifluoromethyl (-CF₃) group is expected to have a significant impact on the crystal packing.[23]

  • Increased Cell Volume: The larger size of the -CF₃ group compared to a hydrogen atom will necessitate a larger unit cell volume.

  • Change in Symmetry: The introduction of the -CF₃ group can disrupt the centrosymmetric packing observed in 4-Chloro-2-nitroaniline, potentially leading to a non-centrosymmetric space group like Pca2₁. This has important implications for physical properties such as non-linear optics.

  • New Intermolecular Interactions: The fluorine atoms of the -CF₃ group can act as weak hydrogen bond acceptors, leading to the formation of C-H···F interactions. Furthermore, the electron-withdrawing nature of the -CF₃ group can influence the electron density distribution around the chlorine atom, potentially promoting halogen bonding interactions.

Deeper Insights with Hirshfeld Surface Analysis

To visualize and quantify the intermolecular interactions, Hirshfeld surface analysis is an invaluable tool. It maps the close contacts between molecules in a crystal, providing a unique fingerprint of the crystal packing.

Hirshfeld Surface Analysis Workflow:

  • Generation of the Hirshfeld Surface: The Hirshfeld surface is generated based on the electron distribution of the molecule.

  • Mapping of Properties: Properties such as d_norm (a normalized contact distance) are mapped onto the surface. Red spots on the d_norm surface indicate close intermolecular contacts.

  • 2D Fingerprint Plots: The 3D Hirshfeld surface is decomposed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts.

Logical Relationship of Intermolecular Forces:

intermolecular_forces cluster_interactions Intermolecular Interactions Molecule Substituted Aniline Derivative HBonds N-H...O Hydrogen Bonds Molecule->HBonds CH_O C-H...O Interactions Molecule->CH_O CH_F C-H...F Interactions Molecule->CH_F HalogenBonds Halogen Bonds (Cl...O/N) Molecule->HalogenBonds PiStacking π-π Stacking Molecule->PiStacking CrystalPacking Crystal Packing & Polymorphism HBonds->CrystalPacking CH_O->CrystalPacking CH_F->CrystalPacking HalogenBonds->CrystalPacking PiStacking->CrystalPacking Properties Macroscopic Properties (Solubility, Stability, etc.) CrystalPacking->Properties

Caption: The interplay of intermolecular forces dictates the crystal packing and ultimately the material's properties.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides indispensable knowledge for rational drug design and development. By meticulously controlling crystallization conditions and employing advanced data analysis techniques, a detailed understanding of their three-dimensional structure and intermolecular interactions can be achieved. This guide has outlined a robust experimental and computational framework for such analyses and highlighted the profound influence of substituents, like the trifluoromethyl group, on crystal packing. This structural insight is the cornerstone for predicting and optimizing the physicochemical and biological properties of this important class of molecules.

References

A Senior Application Scientist's Guide to Catalytic Transformations of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comparative analysis of catalytic systems for key chemical transformations involving 4-chloro-2-nitro-5-(trifluoromethyl)aniline, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. We will explore two primary reaction pathways: the catalytic reduction of the nitro group to form the corresponding aniline and palladium-catalyzed cross-coupling reactions at the chloro position. This document is intended for researchers, chemists, and process development professionals, offering field-proven insights and experimental protocols to guide catalyst selection and reaction optimization. We will delve into the mechanistic underpinnings of catalyst choice, supported by experimental data from related substrates to provide a robust framework for achieving high-yield, selective transformations.

Introduction: The Synthetic Value of a Multifunctional Building Block

This compound is a highly functionalized aromatic compound. Its synthetic utility stems from the presence of three distinct reactive sites: a reducible nitro group, a chloro substituent amenable to cross-coupling, and an aromatic ring activated for further functionalization. The trifluoromethyl group, a common feature in modern pharmaceuticals, enhances metabolic stability and binding affinity, making this aniline derivative a valuable starting material.

The primary transformations of this molecule are central to constructing more complex molecular architectures:

  • Reduction of the nitro group: This yields 4-chloro-2-amino-5-(trifluoromethyl)aniline, a diamine precursor essential for synthesizing heterocyclic compounds and other complex structures.

  • Cross-coupling at the C-Cl bond: This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds.

The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide will compare common catalytic systems for each of these key reactions.

Comparative Analysis of Catalysts for Nitro Group Reduction

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. The choice of catalyst is paramount to achieving high yields while preserving the sensitive chloro and trifluoromethyl substituents. We will compare two major classes of catalysts: heterogeneous palladium on carbon (Pd/C) and homogeneous catalysts like Raney Nickel.

Heterogeneous Catalysis: The Industry Standard

Catalytic hydrogenation is a widely adopted method for the reduction of nitroarenes on an industrial scale due to its efficiency and the ease of catalyst separation.[1]

Palladium on carbon is a versatile and highly active catalyst for the hydrogenation of nitro groups. It typically offers excellent chemoselectivity, leaving the chloro group intact under optimized conditions.

  • Mechanism of Action: The reaction proceeds via the adsorption of the nitroarene onto the palladium surface, followed by the transfer of hydrogen atoms from the catalyst surface to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates to the final amine.

  • Experimental Insights: A key challenge in the hydrogenation of halogenated nitroarenes is hydrodehalogenation (the undesired removal of the chlorine atom). This can be mitigated by careful control of reaction conditions such as hydrogen pressure, temperature, and the choice of solvent and additives. For instance, the use of a lower hydrogen pressure and temperature can significantly reduce the incidence of dechlorination.[2]

  • Trustworthiness of the Protocol: To ensure reproducibility, it is crucial to use a consistent grade of Pd/C and to carefully monitor the reaction progress. The presence of any starting material or intermediates can be readily assessed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Raney Nickel is another effective heterogeneous catalyst for nitro group reduction. It is generally more reactive than Pd/C and can often be used under milder conditions.[1][3]

  • Comparative Performance: While highly active, Raney Nickel can be less selective than Pd/C and may lead to a higher degree of hydrodehalogenation, particularly with more reactive aryl chlorides. Its pyrophoric nature also necessitates careful handling procedures.

Data Summary: Catalyst Performance in Nitroarene Reduction
CatalystTypical ConditionsAdvantagesDisadvantagesSelectivity for Halogen Preservation
5% Pd/C H₂ (1-5 atm), Methanol/Ethanol, Room Temp - 50°CHigh activity, good selectivity, easy to handle, recyclable.Can cause hydrodehalogenation at high pressures/temperatures.Good to Excellent
Raney Ni H₂ (1-3 atm), Ethanol, Room TempHigh reactivity, cost-effective.Pyrophoric, can be less selective, potential for hydrodehalogenation.Fair to Good
Tin(II) Chloride HCl, Ethanol, RefluxStoichiometric reagent, good for small-scale synthesis.Not catalytic, produces significant tin waste.Excellent
Experimental Protocol: Selective Reduction of this compound using Pd/C
  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen inlet, and a condenser, add this compound (10.0 g, 41.6 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (0.5 g, 5 wt%) to the solution.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is fully consumed (typically 4-6 hours).

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with methanol (2 x 20 mL).

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product, 4-chloro-2-amino-5-(trifluoromethyl)aniline, which can be purified further by recrystallization or column chromatography if necessary.

G cluster_workflow Catalytic Reduction Workflow Reactant 4-Chloro-2-nitro-5- (trifluoromethyl)aniline Reaction Hydrogenation (Room Temp, 4-6h) Reactant->Reaction Catalyst 5% Pd/C Catalyst->Reaction Solvent Methanol Solvent->Reaction Hydrogen H₂ (1 atm) Hydrogen->Reaction Filtration Filter through Celite Reaction->Filtration Evaporation Solvent Removal Filtration->Evaporation Product 4-Chloro-2-amino-5- (trifluoromethyl)aniline Evaporation->Product

Caption: Workflow for the catalytic reduction of this compound.

Comparative Analysis of Catalysts for Cross-Coupling Reactions

The chloro substituent on the aromatic ring of this compound (or its reduced amine counterpart) is a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming C-C and C-N bonds.[4] The electron-withdrawing nature of the nitro and trifluoromethyl groups can make the C-Cl bond more susceptible to oxidative addition to a Pd(0) catalyst, a key step in many cross-coupling catalytic cycles.[5]

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an arylboronic acid.

  • Catalyst Systems: A typical catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a ligand (e.g., PPh₃, SPhos, XPhos). The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reaction. For electron-poor aryl chlorides, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.

  • Causality of Experimental Choices: The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium. The choice of solvent (e.g., Toluene, Dioxane, DMF) can influence the solubility of the reagents and the stability of the catalytic species.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine.[6] This is particularly useful for further functionalizing the aniline product obtained after nitro reduction.

  • Catalyst Systems: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a phosphine ligand. Ligands such as BINAP, Xantphos, and those developed by Buchwald's group are highly effective.

  • Substrate Considerations: The reactivity of the aryl chloride is influenced by the electronic nature of the other substituents. The presence of the trifluoromethyl group is expected to enhance reactivity.

Data Summary: Potential Catalyst Systems for Cross-Coupling
ReactionPalladium SourceRecommended LigandTypical BaseTypical Solvent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BINAP, XantphosNaOtBu, K₃PO₄Toluene, Dioxane
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-amino-5-(trifluoromethyl)aniline with Phenylboronic Acid
  • Glovebox Setup: Inside a nitrogen-filled glovebox, add 4-chloro-2-amino-5-(trifluoromethyl)aniline (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq.) to a Schlenk tube.

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdCl Ar-Pd(II)-Cl(L)₂ OxAdd->ArPdCl Transmetalation Transmetalation ArPdCl->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The catalytic transformation of this compound is a critical step in the synthesis of valuable chemical entities. For the reduction of the nitro group, palladium on carbon remains the catalyst of choice, offering a balance of high activity and good chemoselectivity, provided that reaction conditions are carefully controlled to minimize hydrodehalogenation. For subsequent C-C and C-N bond formation, modern palladium-catalyzed cross-coupling reactions, employing bulky, electron-rich phosphine ligands, provide a powerful and versatile toolkit.

The experimental protocols and comparative data presented in this guide, though based on established principles and related substrates, offer a solid foundation for developing efficient and scalable synthetic routes. Future research may focus on the development of more active and selective catalysts, particularly for cross-coupling reactions of less reactive aryl chlorides, and the use of flow chemistry to improve the safety and efficiency of hydrogenation reactions.

References

A Comparative Guide to the Metabolic Stability of Drug Candidates Derived from 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. One of the most significant hurdles is achieving adequate metabolic stability. A compound that is rapidly metabolized will likely have poor bioavailability and a short duration of action, rendering it therapeutically ineffective. This guide provides an in-depth technical assessment of the metabolic stability of drug candidates derived from the highly functionalized starting material, 4-Chloro-2-nitro-5-(trifluoromethyl)aniline.

This scaffold is of particular interest in medicinal chemistry as it incorporates several key features that can influence a molecule's pharmacokinetic profile. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability, while the nitroaromatic moiety presents both opportunities for therapeutic action and potential liabilities related to metabolic activation.[1][2][3] This guide will objectively compare the expected metabolic fate of derivatives from this scaffold with alternative chemical series, supported by established experimental data and detailed protocols.

The Double-Edged Sword: Understanding the Metabolism of Trifluoromethyl and Nitroaromatic Moieties

The metabolic stability of any drug candidate is primarily dictated by its susceptibility to biotransformation by drug-metabolizing enzymes, predominantly the Cytochrome P450 (CYP) superfamily located in the liver.[4] For derivatives of this compound, two key structural features will govern their metabolic fate: the trifluoromethyl group and the nitro group.

The Trifluoromethyl Group: A Shield Against Oxidation

The introduction of a trifluoromethyl (CF₃) group is a widely employed strategy in medicinal chemistry to enhance metabolic stability.[5] The carbon-fluorine bond is exceptionally strong, making it highly resistant to enzymatic cleavage by CYPs.[3] By strategically placing a CF₃ group at a potential site of oxidative metabolism, this pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[2][5] This "metabolic shielding" is a key advantage of using the this compound scaffold.

The Nitroaromatic Group: A Target for Reduction and a Potential Liability

Conversely, the nitro group (NO₂) is susceptible to reductive metabolism by various enzymes, including NADPH-cytochrome P450 reductase and other nitroreductases present in the liver and gut microbiota.[6][7][8] This reductive pathway can be a double-edged sword. In some cases, it is exploited for the bioactivation of prodrugs, where the reduction of the nitro group leads to the formation of a pharmacologically active species. However, this same reductive process can also generate reactive intermediates, such as nitroso and hydroxylamine species, which can be cytotoxic or mutagenic. Therefore, a thorough assessment of the reductive metabolism of any nitroaromatic drug candidate is critical.

Comparative Metabolic Stability Analysis: A Data-Driven Approach

To illustrate the principles discussed above, we will compare the expected metabolic stability of a hypothetical drug candidate derived from our scaffold, "Compound A," with two analogs: "Compound B" (lacking the trifluoromethyl group) and "Compound C" (lacking the nitro group).

Table 1: Predicted Comparative in vitro Metabolic Stability in Human Liver Microsomes

CompoundKey Structural FeaturesPredicted Primary Metabolic PathwayPredicted Half-Life (t½)Predicted Intrinsic Clearance (CLint)Rationale
Compound A CF₃, NO₂NitroreductionModerateModerateCF₃ group blocks oxidative metabolism, but the NO₂ group is susceptible to reduction.
Compound B NO₂ (CF₃ replaced with CH₃)Aromatic/Aliphatic Hydroxylation, NitroreductionShortHighThe methyl group is a prime target for CYP-mediated oxidation, leading to rapid clearance.
Compound C CF₃ (NO₂ replaced with H)Aromatic Hydroxylation (at the former nitro position)LongLowThe CF₃ group provides metabolic stability, and the removal of the nitro group eliminates a major metabolic pathway.

This is a predictive table based on established principles of drug metabolism. Actual values would need to be determined experimentally.

The data in Table 1 highlights the significant impact of the trifluoromethyl and nitro groups on metabolic stability. The presence of the CF₃ group in Compound A and Compound C is expected to confer greater stability compared to Compound B. However, the nitro group in Compound A provides a metabolic "handle" that is absent in Compound C, likely resulting in a more moderate half-life.

Experimental Protocols for Assessing Metabolic Stability

To experimentally validate these predictions, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of early drug discovery for assessing metabolic stability.[5] It measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[5]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compounds (Compound A, B, and C)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compounds and positive controls (e.g., a rapidly metabolized drug like verapamil and a stable drug like warfarin) in a suitable solvent. Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation: In a 96-well plate, add the HLM solution. Add the test compound working solution and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).

Protocol 2: In Vitro Nitroreductase Activity Assay

This assay specifically investigates the reductive metabolism of nitroaromatic compounds.

Objective: To determine if a test compound is a substrate for nitroreductases.

Materials:

  • Test compound (Compound A)

  • Human liver S9 fraction (contains both microsomal and cytosolic enzymes, including nitroreductases)

  • NADPH

  • NADH

  • Anaerobic incubation chamber or system

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound.

  • Anaerobic Environment: Pre-incubate the S9 fraction and buffer in an anaerobic chamber to remove oxygen.

  • Incubation: In the anaerobic chamber, add the test compound to the S9 fraction.

  • Reaction Initiation: Initiate the reaction by adding a mixture of NADPH and NADH.

  • Time Points: At various time points, terminate the reaction with ice-cold acetonitrile.

  • Analysis: Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound and the appearance of the corresponding amino metabolite.

Self-Validating System:

  • Positive Control: Include a known nitroaromatic drug (e.g., nifurtimox) to confirm the activity of the nitroreductases in the S9 fraction.[7]

  • Negative Control: Run a parallel incubation without NADPH/NADH to assess for any non-enzymatic degradation.

  • Aerobic Control: Conduct an incubation under normal atmospheric conditions to demonstrate the oxygen-sensitive nature of the nitroreduction.

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis cluster_data Data Analysis prep_reagents Prepare Test Compounds, Controls & NADPH System add_compound Add Test Compound & Pre-incubate at 37°C prep_reagents->add_compound prep_microsomes Prepare Human Liver Microsome Solution add_microsomes Add Microsomes to 96-well Plate prep_microsomes->add_microsomes add_microsomes->add_compound start_reaction Initiate Reaction with NADPH add_compound->start_reaction terminate Terminate at Time Points (0, 5, 15, 30, 45, 60 min) with Acetonitrile start_reaction->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_k Calculate k (Elimination Rate) analyze->calc_k calc_thalf Calculate t½ (Half-life) calc_k->calc_thalf calc_clint Calculate CLint (Intrinsic Clearance) calc_k->calc_clint

Caption: Workflow for the in vitro liver microsomal stability assay.

G cluster_compound_a Compound A (CF₃, NO₂) cluster_compound_b Compound B (CH₃, NO₂) cluster_compound_c Compound C (CF₃, H) A_parent Parent Drug A_nitroreductase Nitroreductase (CYP Reductase) A_parent->A_nitroreductase Reduction A_amino Amino Metabolite (More Polar) A_nitroreductase->A_amino B_parent Parent Drug B_cyp CYP450 B_parent->B_cyp Oxidation B_hydroxylated Hydroxylated Metabolite (More Polar) B_cyp->B_hydroxylated C_parent Parent Drug C_stable Metabolically More Stable C_parent->C_stable Slow Metabolism

Caption: Comparative metabolic pathways of hypothetical drug candidates.

Conclusion

The this compound scaffold offers a compelling starting point for the design of novel drug candidates. The trifluoromethyl group provides a robust shield against oxidative metabolism, a feature that can significantly enhance a compound's pharmacokinetic profile. However, the presence of the nitro group necessitates a thorough investigation of its reductive metabolism to mitigate any potential for bioactivation to toxic species.

By employing a systematic and comparative approach to metabolic stability assessment, as outlined in this guide, drug development professionals can make more informed decisions in the lead optimization process. The combination of predictive analysis, rigorous in vitro experimentation, and a deep understanding of the underlying biochemical pathways is paramount to successfully advancing drug candidates from this and other complex chemical series.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

This compound, identified by its CAS number 35375-74-7 and also known as 4-Amino-2-Chloro-5-Nitrobenzotrifluoride, stands as a critical chemical intermediate in the synthesis of high-value specialty chemicals. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro moiety, a chlorine atom, and an aniline functional group, makes it a versatile precursor in the pharmaceutical and agrochemical industries.[1] Specifically, this compound is a key building block in the development of advanced biocides, where its distinct substituents provide the necessary reactivity and structural framework for constructing complex and effective active ingredients.[1][2]

The efficiency of the synthetic route to this intermediate directly impacts the economic viability and environmental footprint of the final products. For researchers and professionals in drug development and process chemistry, selecting an optimized synthetic pathway is paramount. This guide provides a comprehensive analysis and comparison of the plausible synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative assessment of key performance indicators to support informed decision-making in a research and development setting.

Route 1: Synthesis via Nucleophilic Aromatic Substitution (Amination)

This route is considered the most promising and industrially scalable approach based on available literature and analogous transformations. It proceeds in two main stages: the nitration of a suitable dichlorinated benzotrifluoride precursor, followed by a selective nucleophilic aromatic substitution (SNAr) of a chlorine atom with an amino group.

Mechanistic Rationale

The cornerstone of this route is the SNAr reaction. The benzene ring is heavily activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism, thereby lowering the activation energy of the reaction. The chlorine atom at a position activated by these groups (ortho or para) becomes a good leaving group, readily displaced by a nucleophile like ammonia.

Experimental Protocols

Step 1: Synthesis of 1,5-Dichloro-2-nitro-4-(trifluoromethyl)benzene

This precursor can be synthesized via the nitration of 1,5-dichloro-2-(trifluoromethyl)benzene. The directing effects of the chloro and trifluoromethyl groups will guide the incoming nitro group to the desired position.

  • Materials:

    • 1,5-Dichloro-2-(trifluoromethyl)benzene

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice

    • Sodium Bicarbonate solution (5%)

    • Dichloromethane

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1,5-dichloro-2-(trifluoromethyl)benzene.

    • Cool the flask to 0-5 °C in an ice bath.

    • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:2 v/v) and cool it to 0 °C.

    • Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 1,5-dichloro-2-nitro-4-(trifluoromethyl)benzene.

Step 2: Amination to this compound

This step is adapted from a high-yield industrial process for a similar substrate.[3]

  • Materials:

    • 1,5-Dichloro-2-nitro-4-(trifluoromethyl)benzene

    • Aqueous Ammonia (25-30%)

    • Ethanol (optional, as a co-solvent)

    • High-pressure autoclave

  • Procedure:

    • Charge a high-pressure steel autoclave with 1,5-dichloro-2-nitro-4-(trifluoromethyl)benzene and aqueous ammonia. An excess of ammonia is crucial for driving the reaction to completion.

    • Seal the autoclave and begin stirring.

    • Heat the reaction mixture to 120-150 °C. The pressure will rise due to the heating of the aqueous ammonia solution.

    • Maintain the reaction at this temperature for 6-8 hours, monitoring the internal pressure.

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess ammonia in a well-ventilated fume hood.

    • The product will likely precipitate out of the solution upon cooling. Filter the solid product.

    • Wash the collected solid with cold water to remove any residual ammonia and ammonium salts.

    • Dry the product under vacuum to obtain this compound. Purity is often high enough for subsequent steps without further purification.

Diagram of the Amination Route

Amination_Route 1,5-Dichloro-2-(trifluoromethyl)benzene 1,5-Dichloro-2-(trifluoromethyl)benzene Nitration Nitration 1,5-Dichloro-2-(trifluoromethyl)benzene->Nitration HNO₃/H₂SO₄ 1,5-Dichloro-2-nitro-4-(trifluoromethyl)benzene 1,5-Dichloro-2-nitro-4-(trifluoromethyl)benzene Nitration->1,5-Dichloro-2-nitro-4-(trifluoromethyl)benzene Amination Amination 1,5-Dichloro-2-nitro-4-(trifluoromethyl)benzene->Amination aq. NH₃, Δ, P This compound This compound Amination->this compound

Caption: Synthetic pathway via amination.

Route 2: Synthesis via Nitration of a Precursor Aniline (A Potential Alternative)

This route involves the direct nitration of a pre-existing aniline derivative, 4-chloro-3-(trifluoromethyl)aniline. While seemingly more direct, this pathway presents significant challenges in controlling the regioselectivity of the nitration.

Mechanistic Rationale and Challenges

The nitration of an aromatic ring is an electrophilic aromatic substitution reaction. The challenge in this route lies in the competing directing effects of the substituents on the aniline ring:

  • Amino group (-NH₂): A powerful activating, ortho-, para-director.

  • Chloro group (-Cl): A deactivating, ortho-, para-director.

  • Trifluoromethyl group (-CF₃): A strong deactivating, meta-director.

The powerful activating effect of the amino group would likely dominate, directing the incoming nitro group to the positions ortho and para to it. This would lead to a mixture of isomers, including the desired product and other unwanted byproducts, making purification difficult and likely lowering the overall yield of the target molecule. To circumvent this, a protection-deprotection strategy for the amino group would be necessary, adding steps to the overall synthesis.

Hypothetical Experimental Protocol (with Amine Protection)

Step 1: Acetylation of 4-chloro-3-(trifluoromethyl)aniline

  • Protect the amino group as an acetamide to reduce its activating effect and direct the nitration. This is a standard procedure.[4]

Step 2: Nitration of N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

  • The nitration of the protected aniline would then be carried out, likely with a mixture of nitric and sulfuric acids at low temperatures. The regioselectivity at this stage would be critical and would need careful optimization.

Step 3: Deacetylation

  • The protecting acetyl group would then be removed by acid or base hydrolysis to yield the final product.

Diagram of the Nitration Route

Nitration_Route 4-Chloro-3-(trifluoromethyl)aniline 4-Chloro-3-(trifluoromethyl)aniline Acetylation Acetylation 4-Chloro-3-(trifluoromethyl)aniline->Acetylation Ac₂O N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide Acetylation->N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide Nitration Nitration N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide->Nitration HNO₃/H₂SO₄ Acetylated Precursor Acetylated Precursor Nitration->Acetylated Precursor Deacetylation Deacetylation Acetylated Precursor->Deacetylation H⁺ or OH⁻ This compound This compound Deacetylation->this compound

Caption: Potential synthetic pathway via nitration of a protected aniline.

Comparative Analysis

ParameterRoute 1: AminationRoute 2: Nitration of AnilineJustification & Rationale
Overall Yield High (estimated >80%)Moderate to Low (speculative)The amination of activated aryl chlorides is often a high-yield reaction.[3] The nitration route's yield would be compromised by potential isomer formation and the additional protection/deprotection steps.
Purity High (>98%)ModerateThe selectivity of the SNAr reaction in Route 1 typically leads to a cleaner product. Route 2 is likely to produce a mixture of isomers requiring extensive purification.
Number of Steps 23 (including protection/deprotection)Route 1 is more convergent. Route 2 requires additional steps to manage the reactivity of the aniline.
Cost of Materials ModerateModerate to HighThe cost would depend on the commercial availability of the starting materials. Dichlorinated benzotrifluorides and anilines are specialty chemicals.
Safety Concerns High pressure/temperature aminationUse of strong nitrating acidsRoute 1 requires a high-pressure autoclave, which has inherent safety risks. Route 2 involves the use of highly corrosive and potentially explosive nitrating agents.
Environmental Impact Ammonia wasteAcidic wasteRoute 1 generates aqueous ammonia waste. Route 2 generates significant acidic waste from the nitration and neutralization steps.
Scalability GoodPoor to ModerateThe high selectivity and yield of Route 1 make it more amenable to industrial scale-up. The potential for isomeric mixtures in Route 2 complicates large-scale production.

Conclusion and Recommendation

Based on the analysis of the underlying chemical principles and analogous reactions reported in the literature, the Amination Route (Route 1) presents a more synthetically efficient, scalable, and reliable method for the preparation of this compound. The high regioselectivity and yield of the nucleophilic aromatic substitution step are key advantages over the potential isomerism issues associated with the direct nitration of the aniline precursor in Route 2.

While the nitration route remains a theoretical possibility, it would require significant process development to overcome the challenges of regiocontrol. For researchers and drug development professionals seeking a robust and high-performing synthesis, the amination pathway is the recommended starting point for laboratory-scale synthesis and process scale-up.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion

In the fields of pharmaceutical research and advanced material science, halogenated nitroaromatic compounds like 4-Chloro-2-nitro-5-(trifluoromethyl)aniline are invaluable intermediates.[1] Their unique chemical architecture allows for the synthesis of complex target molecules. However, the very reactivity and functionality that make this compound useful also render it hazardous. Its disposal is not a mere afterthought but a critical phase of the experimental lifecycle, demanding a rigorous, scientifically-grounded approach.

This guide moves beyond generic safety advice to provide a comprehensive operational and disposal plan tailored to the specific hazards of this compound. Adherence to these protocols is essential for protecting laboratory personnel, ensuring regulatory compliance, and maintaining environmental integrity.[2][3]

Hazard Profile: Understanding the Inherent Risks

This compound is a multi-hazard substance. Its risk profile is shaped by the synergistic effects of its chloro, nitro, and trifluoromethyl functional groups. While a specific, comprehensive toxicological profile for this exact CAS number (167415-22-7) is not extensively published, data from structurally analogous compounds provide a clear and authoritative picture of the expected hazards.[4][5]

Table 1: Summary of Key Hazards for Halogenated Nitroanilines

Hazard Classification GHS Hazard Statement Description of Risk Supporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled. High acute toxicity is a primary concern. Exposure via any route can be life-threatening.[6] [6]
Skin Irritation / Corrosion H315: Causes skin irritation. Direct contact can cause inflammation, redness, and pain. Prolonged contact may lead to more severe damage. [7][8]
Serious Eye Damage / Irritation H319: Causes serious eye irritation. Splashes can cause significant and potentially irreversible damage to the eyes. [7][8][9]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation. Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath. [7][8]
Specific Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs through prolonged or repeated exposure. Chronic exposure may lead to systemic effects, with potential damage to organs like the blood and hematopoietic system.[10] [6][10]

| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. | Release into the environment poses a significant threat to aquatic ecosystems.[6] |[6][10][11][12] |

Causality of Hazards:

  • Nitro and Chloro Groups: These electron-withdrawing groups contribute to the compound's toxicity and environmental persistence.

  • Trifluoromethyl Group: Increases lipophilicity, potentially enhancing absorption through the skin and biological membranes.

  • Aniline Core: Aromatic amines are a well-known class of toxic compounds.

  • Thermal Decomposition: When heated to decomposition, this compound is expected to release highly toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[7][10][13]

Regulatory Framework: Classification as Hazardous Waste

Due to its characteristics, this compound and its associated waste fall under the purview of hazardous waste regulations, such as those established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

This compound is classified as a halogenated organic compound (HOC) .[14] The EPA mandates specific treatment standards for HOCs and prohibits their land disposal without prior treatment because of their persistence and toxicity.[14][15] Any material, including personal protective equipment (PPE), glassware, and spill cleanup debris, contaminated with this chemical must be treated as hazardous waste.

Pre-Disposal Procedures: On-Site Handling and Segregation

Proper disposal begins in the laboratory at the point of generation. A systematic approach to handling and segregating this waste is non-negotiable.[16]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:[17]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[16][18]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[3][16][18]

  • Body Protection: A full-length laboratory coat is required. For tasks with a higher risk of spills, such as bulk transfers or spill cleanup, consider a chemical-resistant apron or disposable coveralls.[17][18]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur inside a certified chemical fume hood to minimize inhalation exposure.[17][18]

Step 2: Waste Segregation and Containerization

Preventing accidental reactions and ensuring proper final disposal requires strict waste segregation.

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect contaminated solids (e.g., weigh boats, paper towels, gloves, excess reagent) in a designated, sealed container.[18] Avoid generating dust.[9]

    • Liquid Waste: Collect contaminated solvents and solutions in a separate, sealed container.

  • Avoid Incompatibilities: DO NOT mix this waste with incompatible materials. Key incompatibilities include:

    • Strong Oxidizing Agents

    • Strong Acids

    • Strong Bases[7][11][13][19] Mixing can lead to vigorous, exothermic reactions.

Step 3: Labeling Requirements

Proper labeling is critical for safety and regulatory compliance. The waste container label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

  • The date accumulation started.

  • The name of the principal investigator or laboratory group.

Spill Management Protocol

Preparedness is key to managing accidental releases effectively.[16]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control and Communicate: Restrict access to the spill area. Inform your laboratory supervisor or safety officer.

  • Assess the Hazard: If the spill is large, involves a highly concentrated solution, or has resulted in significant airborne dust, do not attempt to clean it up yourself. Contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Cleanup (for minor, manageable spills):

    • Don PPE: Before re-entering the area, don the full PPE described in Section 4.

    • Containment: For solid spills, carefully sweep or scoop the material, avoiding dust generation.[7][9] For liquid spills, cover with an inert absorbent material like vermiculite or sand.[18]

    • Collection: Place all contaminated absorbent and cleanup materials into a designated hazardous waste container.[9][18]

    • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

    • Ventilate: Ensure the area is well-ventilated after cleanup is complete.[18]

Approved Disposal Methodologies

Final disposal must be carried out by a licensed hazardous waste disposal company.[6] Laboratory personnel are responsible for ensuring the waste is properly prepared for pickup. The primary and most effective method for destroying this class of chemical is high-temperature incineration.

Primary Method: High-Temperature Incineration

Why it Works: this compound is an organic compound that can be completely destroyed at high temperatures.

  • Mechanism: Incineration at temperatures typically >850°C breaks the strong carbon-halogen and carbon-nitrogen bonds, mineralizing the organic structure into simpler, less harmful components like carbon dioxide, water, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.

  • Required Equipment: A licensed disposal facility will use an incinerator equipped with an afterburner and a flue gas scrubbing system.[6][7] The afterburner ensures complete destruction of any residual organic molecules, while the scrubber neutralizes the acidic gases (HCl, HF, NOx) before they are released into the atmosphere.

This method is the authoritative standard for halogenated organic waste, as it provides complete destruction, preventing the compound from persisting in the environment.[20]

Waste Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.

G cluster_0 In-Lab Handling cluster_1 Contingency cluster_2 Final Disposal start Waste Generated (Solid or Liquid) ppe Step 1: Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Dedicated, Compatible Container) ppe->segregate label Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards) segregate->label store Step 4: Store Securely (In Satellite Accumulation Area) label->store spill Spill Occurs? store->spill spill_yes Execute Spill Management Protocol (Section 5) spill->spill_yes Yes spill_no Continue Routine Storage spill->spill_no No pickup Step 5: Arrange for Pickup (Contact EHS or Licensed Vendor) spill_yes->pickup spill_no->pickup transport Step 6: Off-Site Transport (Via Manifest System) pickup->transport dispose Step 7: Final Disposal (High-Temperature Incineration) transport->dispose

References

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